molecular formula C14H20N2 B166166 1-Benzyl-1,7-diazaspiro[4.4]nonane CAS No. 128244-01-9

1-Benzyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B166166
CAS No.: 128244-01-9
M. Wt: 216.32 g/mol
InChI Key: YIZAKHJUGTXWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,7-diazaspiro[4.4]nonane (CAS 128244-01-9) is a high-value spirocyclic compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol. It is characterized as a yellow oily liquid with a predicted boiling point of 328.1 °C and a density of 1.08 g/cm³ at 20 °C . This compound features a unique spiro[4.4]nonane core structure, which serves as a rigid, three-dimensional scaffold in medicinal chemistry. This property is highly valuable for drug discovery, particularly for creating novel molecules that interact with central nervous system targets . The structural motif of diazaspiro[4.4]nonane is a key feature in compounds investigated for their potential as anticonvulsant agents . Furthermore, the closely related compound 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane is covered in patents detailing the preparation and use of diazaspirocyclic compounds for treating a range of disorders, highlighting the therapeutic relevance of this chemical class . The benzyl substituent on one nitrogen atom contributes to the molecule's lipophilicity and influences its steric and electronic properties, making it a versatile intermediate or building block for further chemical elaboration . As a key synthetic intermediate, it is used in the development of potential pharmacological agents. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use . For precise handling and storage, it is recommended to store this compound in a refrigerator (2-8°C) under an inert atmosphere and protected from light .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14/h1-3,5-6,15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZAKHJUGTXWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576070
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128244-01-9
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128244-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-1,7-diazaspiro[4.4]nonane: An In-depth Technical Guide on its Core Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-Benzyl-1,7-diazaspiro[4.4]nonane, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and established chemical principles to offer a robust predictive profile. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel diazaspiro[4.4]nonane derivatives in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. While experimental data is scarce, a combination of predicted values and data from analogous structures provides a reliable estimate of its key characteristics.

Table 1: Physicochemical Properties of this compound and a Related Derivative

PropertyThis compoundtert-butyl this compound-7-carboxylate
Molecular Formula C₁₄H₂₀N₂C₁₉H₂₈N₂O₂
Molecular Weight 216.32 g/mol 316.44 g/mol
CAS Number 128244-01-9646055-62-1
Appearance Yellow oil (Predicted)[1]Not specified
Boiling Point 328.1 ± 17.0 °C (Predicted)[1]413.7 °C at 760 mmHg[2]
Density 1.08 ± 0.1 g/cm³ (Predicted)[1]1.121 g/cm³[2]
Refractive Index 1.593 (Predicted)[1]1.569[2]
Flash Point Not available204.01 °C[2]
Polar Surface Area (PSA) Not available32.8 Ų[2]
logP (XLogP3) Not available3.1[2]

Basicity

Table 2: Estimated Basicity of this compound based on Analogous Structures

CompoundStructurepKa
1-BenzylpyrrolidineBenzyl group attached to a pyrrolidine ring9.51[3]
1-BenzylpiperidineBenzyl group attached to a piperidine ring7.1
This compound Target Compound Estimated pKa₁ ~9-10 (for N1), Estimated pKa₂ ~10-11 (for N7)

The N-benzyl substitution on the pyrrolidine nitrogen (N1) is expected to have a pKa in a similar range to 1-benzylpyrrolidine. The secondary amine (N7) is anticipated to be slightly more basic. It is important to note that these are estimations, and experimental determination is required for precise values.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds. The synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one provides a relevant template.[4] A general method for the synthesis of 1-azaspiro[4.4]nonane derivatives via a domino radical bicyclization has also been reported.[5]

Hypothetical Experimental Workflow for Synthesis

The following diagram illustrates a hypothetical workflow for the synthesis of this compound, based on established synthetic strategies for related diazaspirocycles.

G cluster_synthesis Synthesis Workflow start Starting Materials: - Protected Pyrrolidine Derivative - Benzyl Halide step1 N-Benzylation start->step1 Base, Solvent step2 Deprotection step1->step2 Deprotecting Agent step3 Cyclization to form Spirocycle step2->step3 Cyclizing Agent, Heat step4 Purification (e.g., Column Chromatography) step3->step4 end This compound step4->end

A hypothetical synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (benzyl group): Multiplet around δ 7.2-7.4 ppm (5H).- Benzylic protons (-CH₂-Ph): Singlet or AB quartet around δ 3.5-3.7 ppm (2H).- Protons on the diazaspiro[4.4]nonane core: Multiple multiplets in the aliphatic region (δ 1.5-3.5 ppm).
¹³C NMR - Aromatic carbons (benzyl group): Signals in the range of δ 127-140 ppm.- Benzylic carbon (-CH₂-Ph): Signal around δ 55-60 ppm.- Spiro carbon: Quaternary carbon signal around δ 60-70 ppm.- Other aliphatic carbons: Signals in the range of δ 20-60 ppm.
IR Spectroscopy - C-H stretching (aromatic): ~3030 cm⁻¹.- C-H stretching (aliphatic): 2850-2960 cm⁻¹.- C=C stretching (aromatic): ~1450-1600 cm⁻¹.- N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.- C-N stretching: ~1000-1250 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): m/z = 216.- Base Peak: Likely the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group.[6][7][8][9]- Other Fragments: Loss of fragments from the diazaspiro[4.4]nonane ring system.

Potential Biological Activity and Signaling Pathway

Derivatives of the azaspiro[4.4]nonane scaffold have been investigated for their activity as modulators of nicotinic acetylcholine receptors (nAChRs).[10] These receptors are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems.[10] While direct evidence for the interaction of this compound with nAChRs is lacking, its structural similarity to known nAChR ligands suggests this as a plausible biological target.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Activation of nAChRs by agonists leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which in turn triggers a cascade of downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Agonist Agonist (e.g., Acetylcholine, This compound?) Agonist->nAChR Binds to PI3K PI3K Ca_influx->PI3K MAPK MAPK (ERK, JNK, p38) Ca_influx->MAPK Cellular_response Cellular Responses (e.g., Neurotransmitter Release, Cell Survival, Synaptic Plasticity) Depolarization->Cellular_response Akt Akt PI3K->Akt Gene_expression Changes in Gene Expression Akt->Gene_expression MAPK->Gene_expression Gene_expression->Cellular_response

A simplified diagram of the nicotinic acetylcholine receptor signaling pathway.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry exploration. While direct experimental data on its basic properties are limited, this guide provides a comprehensive, predictive overview based on sound chemical principles and data from closely related analogs. The provided information on its physicochemical properties, estimated basicity, a plausible synthetic approach, predicted spectroscopic characteristics, and potential biological target serves as a critical starting point for researchers. Further experimental validation of these properties is essential to fully elucidate the therapeutic potential of this and related diazaspiro[4.4]nonane derivatives.

References

Elucidation of the Chemical Structure of 1-Benzyl-1,7-diazaspiro[4.4]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 1-Benzyl-1,7-diazaspiro[4.4]nonane. The diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, with derivatives showing potential for the treatment of neurological disorders through the modulation of sigma and muscarinic receptors. This document outlines a plausible synthetic route and details the interpretation of predicted spectroscopic data—including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR—to confirm the molecular structure. Experimental protocols and data are presented in a clear, structured format to aid researchers in the synthesis and characterization of this and related compounds. Furthermore, relevant signaling pathways and a general experimental workflow for structure elucidation are visualized using Graphviz diagrams.

Introduction

Spirocyclic compounds, particularly those containing nitrogen heteroatoms, are of significant interest in drug discovery due to their rigid, three-dimensional structures that allow for precise orientation of pharmacophoric groups. The 1,7-diazaspiro[4.4]nonane core is a key pharmacophore that has been explored for its interaction with various central nervous system (CNS) targets. The introduction of a benzyl group at the 1-position can significantly influence the compound's lipophilicity and potential for aromatic interactions with biological targets. Understanding the precise chemical structure of this compound is fundamental for its development as a potential therapeutic agent.

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_product Product start 1,7-Diazaspiro[4.4]nonane product This compound start->product N-Benzylation reagent Benzyl bromide, K₂CO₃ Acetonitrile, Reflux

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,7-Diazaspiro[4.4]nonane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Chemical Structure Elucidation

The confirmation of the chemical structure of this compound would be achieved through a combination of spectroscopic techniques. The following sections detail the predicted data from these analyses.

It is important to note that the following spectroscopic data is predicted based on the chemical structure and data from analogous compounds, as experimental data for this specific molecule is not publicly available.

General Workflow for Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesized Compound purification Purification (Column Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation

Caption: General experimental workflow for structure elucidation.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.40m5HAromatic protons (C₆H₅)
3.60s2HBenzyl CH₂
2.80-3.00m4HCH₂ adjacent to N7
2.50-2.70m4HCH₂ adjacent to N1
1.70-1.90m4HRemaining spirocyclic CH₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
139.0Quaternary aromatic C
129.0Aromatic CH
128.5Aromatic CH
127.0Aromatic CH
70.0Spirocyclic C (C5)
60.0Benzyl CH₂
55.0CH₂ adjacent to N1
50.0CH₂ adjacent to N7
35.0Spirocyclic CH₂

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
216[M]⁺ (Molecular Ion)
125[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Benzyl cation)

Table 4: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Functional Group
3050-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600, 1495, 1450Aromatic C=C stretch
1200-1000C-N stretch

Potential Biological Activity and Signaling Pathways

Derivatives of the diazaspiro[4.4]nonane scaffold have been reported to interact with sigma (σ) and muscarinic acetylcholine receptors, which are implicated in various neurological processes.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate calcium signaling and has neuroprotective effects.

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Effects ligand This compound (Potential Ligand) sigma1 Sigma-1 Receptor ligand->sigma1 ca_signaling Modulation of Ca²⁺ Signaling sigma1->ca_signaling neuroprotection Neuroprotection ca_signaling->neuroprotection

Caption: Potential modulation of the Sigma-1 receptor signaling pathway.

Muscarinic Acetylcholine Receptor Signaling Pathway

Muscarinic acetylcholine receptors are G-protein coupled receptors that play a crucial role in neurotransmission. Their modulation can impact cognitive function and other physiological processes.

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling ligand This compound (Potential Ligand) muscarinic Muscarinic Acetylcholine Receptor (mAChR) ligand->muscarinic g_protein G-Protein Activation muscarinic->g_protein second_messenger Second Messenger Modulation g_protein->second_messenger cellular_response Cellular Response second_messenger->cellular_response

An In-depth Technical Guide on 1-Benzyl-1,7-diazaspiro[4.4]nonane (CAS Number 128244-01-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1-Benzyl-1,7-diazaspiro[4.4]nonane is limited. This guide provides a summary of its known properties and presents contextual information based on structurally related compounds.

Core Compound Summary

This compound is a chemical compound with the molecular formula C14H20N2. It belongs to the class of diazaspiro compounds, which are characterized by two nitrogen-containing rings connected by a single common atom. The presence of a benzyl group suggests its potential utility as a synthetic intermediate in medicinal chemistry, where this moiety is often introduced to modulate the pharmacological properties of a molecule.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified.

PropertyValueSource
CAS Number 128244-01-9N/A
Molecular Formula C14H20N2[1]
Molecular Weight 216.32 g/mol [1]
Physical State Liquid / Yellow oil[1]
Boiling Point (Predicted) 328.1 ± 17.0 °C at 760 Torr[1]
Density (Predicted) 1.08 ± 0.1 g/cm³ at 20 °C, 760 Torr[1]
Refractive Index 1.593[1]
Storage Conditions Store in refrigerator (2 to 8 °C), under an inert atmosphere, in a dark space.[1]

Synthesis and Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, the synthesis of the core 1-azaspiro[4.4]nonane structure has been described. One notable method involves a domino radical bicyclization of O-benzyl oxime ethers. This process allows for the formation of the spirocyclic core in a single transformation.

Below is a generalized workflow for the synthesis of a 1-azaspiro[4.4]nonane skeleton, which is a core component of the target molecule.

cluster_start Starting Materials cluster_reaction Reaction cluster_outcome Product O-benzyl oxime ether O-benzyl oxime ether Domino Radical Bicyclization Domino Radical Bicyclization O-benzyl oxime ether->Domino Radical Bicyclization Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN)->Domino Radical Bicyclization Promoter (e.g., Bu3SnH) Promoter (e.g., Bu3SnH) Promoter (e.g., Bu3SnH)->Domino Radical Bicyclization 1-Azaspiro[4.4]nonane Skeleton 1-Azaspiro[4.4]nonane Skeleton Domino Radical Bicyclization->1-Azaspiro[4.4]nonane Skeleton

Caption: Generalized workflow for the synthesis of the 1-azaspiro[4.4]nonane skeleton.

Potential Biological Significance and Context

Direct experimental data on the biological activity or signaling pathway involvement of this compound is not currently available in the reviewed literature. However, the broader class of benzyl-substituted diazaspiro compounds has been investigated for various pharmacological activities.

  • Antitubercular Activity: Derivatives of 2-benzyl-2,7-diazaspiro[3.5]nonane have been designed and synthesized as new antitubercular agents. Some of these compounds have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[2][3]

  • Antinociceptive and Anti-Allodynic Effects: Certain benzylpiperazine derivatives, which share structural similarities with the target compound, have been developed as σ1 receptor ligands with in vivo antinociceptive and anti-allodynic effects.[4]

The 1-azaspiro[4.4]nonane core is also a key structural motif in several bioactive natural products, including some with antiproliferative activities.[5] This suggests that the 1,7-diazaspiro[4.4]nonane scaffold could be a valuable starting point for the design of novel therapeutic agents.

Conclusion and Future Directions

This compound is a chemical entity with limited characterization in the public scientific literature. The available data points to its identity as a synthetic intermediate. Based on the biological activities of structurally related benzyl-substituted diazaspiro compounds, it is plausible that this molecule and its derivatives could be explored for various therapeutic applications, including as antimicrobial or neurological agents.

Further research is required to elucidate the synthesis, physicochemical properties, and pharmacological profile of this compound. The development of a robust synthetic route would be the first step towards enabling such investigations and unlocking the potential of this diazaspiro scaffold in drug discovery.

Note: Due to the absence of specific experimental data for this compound, this guide does not contain detailed experimental protocols or signaling pathway diagrams for this specific compound. The provided information is based on available data for the compound itself and relevant contextual findings for structurally similar molecules.

References

Unraveling the Therapeutic Potential of Spirocyclic Compounds: A Focus on 1-Benzyl-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,7-diazaspiro[4.4]nonane is a unique heterocyclic compound featuring a spirocyclic core. While direct, in-depth research on the specific mechanism of action for this exact molecule is not extensively available in current literature, analysis of structurally similar spiro[4.4]nonane derivatives provides significant insights into its potential biological activities. This guide synthesizes the available information on related compounds to postulate potential mechanisms and guide future research. The primary therapeutic area highlighted by analogous structures is central nervous system (CNS) activity, particularly anticonvulsant effects. This document aims to serve as a foundational resource for researchers interested in the pharmacological exploration of this compound and its derivatives.

Introduction to Spiro[4.4]nonane Derivatives

The spiro[4.4]nonane scaffold is a recurring motif in a variety of biologically active compounds. The unique three-dimensional arrangement of these molecules, where two rings are connected by a single common atom, provides a rigid framework that can be strategically functionalized to interact with specific biological targets. Derivatives of the broader 1-azaspiro[4.4]nonane class, to which this compound belongs, have been investigated for a range of pharmacological activities. Notably, these include antiproliferative effects and agonism at nicotinic acetylcholine receptors.

Postulated Mechanism of Action: Insights from Related Compounds

Direct experimental data on the mechanism of action of this compound is scarce. However, research on N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione offers valuable clues.[1][2] These related compounds have been synthesized and evaluated for their anticonvulsant properties, suggesting that the spiro[4.4]nonane core, in combination with a benzyl group, may confer activity against seizures.

The anticonvulsant activity of these related compounds was assessed in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[1][2] While the precise molecular targets were not fully elucidated in the available literature, these models are standard in anticonvulsant drug discovery and suggest potential interactions with voltage-gated ion channels or modulation of GABAergic or glutamatergic neurotransmission.

Hypothesized Signaling Pathway for Anticonvulsant Activity

Based on the general mechanisms of known anticonvulsants and the activity of related spiro compounds, a possible signaling pathway can be proposed. This is a hypothetical model intended to guide further investigation.

Anticonvulsant_Signaling_Pathway cluster_0 Potential Molecular Targets cluster_1 Cellular Effects Ion_Channels Voltage-Gated Ion Channels (e.g., Na+, Ca2+) Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability GABA_A_Receptor GABAA Receptor Inhibitory_Neurotransmission Enhanced Inhibitory Neurotransmission GABA_A_Receptor->Inhibitory_Neurotransmission Glutamate_Receptor Glutamate Receptor (e.g., NMDA, AMPA) Excitatory_Neurotransmission Reduced Excitatory Neurotransmission Glutamate_Receptor->Excitatory_Neurotransmission Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect Inhibitory_Neurotransmission->Anticonvulsant_Effect Excitatory_Neurotransmission->Anticonvulsant_Effect Compound 1-Benzyl-1,7-diazaspiro [4.4]nonane Derivative Compound->Ion_Channels Modulation Compound->GABA_A_Receptor Positive Allosteric Modulation Compound->Glutamate_Receptor Antagonism

Caption: Hypothesized signaling pathways for the anticonvulsant activity of this compound derivatives.

Synthesis of Spiro[4.4]nonane Derivatives

The synthesis of the spiro[4.4]nonane core can be achieved through various synthetic routes. One documented method involves a domino radical bicyclization of O-benzyl oxime ethers.[3] This process allows for the formation of the characteristic spirocyclic structure in a single synthetic operation.

Illustrative Experimental Workflow for Synthesis

The following diagram outlines a generalized workflow for the synthesis of a spiro[4.4]nonane derivative, based on reported methodologies.

Synthesis_Workflow Start Starting Materials (e.g., O-benzyl oxime ether) Reaction Domino Radical Bicyclization - Initiator (e.g., AIBN) - Solvent (e.g., Cyclohexane) - Heat Start->Reaction Workup Reaction Work-up - Cooling - Solvent Removal Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization - NMR - Mass Spectrometry - X-ray Crystallography Purification->Analysis Final_Product Pure Spiro[4.4]nonane Derivative Analysis->Final_Product

Caption: Generalized experimental workflow for the synthesis and characterization of spiro[4.4]nonane derivatives.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, studies on analogous N-benzyl-2-azaspiro[4.4]nonane-1,3-dione derivatives provide some metrics for anticonvulsant activity.

Compound ClassTestResultReference
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneMESED50 = 76.27 mg/kg[1][2]
N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dioneMESActive[1]
N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dioneRotorodProtective Index > 4.5[1]

Experimental Protocols

To facilitate further research, detailed experimental protocols for assessing anticonvulsant activity, as described for related compounds, are provided below.

Maximal Electroshock (MES) Seizure Test
  • Animal Model: Male mice are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: A convulsive stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes at a predetermined time after compound administration.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

  • Endpoint: The ED50 (the dose of a drug that protects 50% of animals from the tonic extensor component of the seizure) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
  • Animal Model: Male mice are used.

  • Compound Administration: Test compounds are administered i.p. or p.o. at various doses.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously at a predetermined time after compound administration.

  • Observation: Animals are observed for the presence or absence of clonic seizures within a specified time frame (e.g., 30 minutes).

  • Endpoint: The ED50 (the dose of a drug that protects 50% of animals from clonic seizures) is calculated.

Rotorod Test for Neurological Deficit
  • Apparatus: A rotating rod (e.g., 6 rpm).

  • Procedure: Trained mice are placed on the rotating rod at various times after compound administration.

  • Observation: The ability of the animal to remain on the rod for a set period (e.g., 1 minute) is assessed.

  • Endpoint: The TD50 (the dose of a drug that causes 50% of animals to fail the test) is determined.

  • Protective Index (PI): The ratio of TD50/ED50 is calculated to assess the therapeutic window of the compound.

Future Directions and Conclusion

The available literature strongly suggests that the this compound scaffold holds promise for the development of novel CNS-active agents, particularly anticonvulsants. The immediate next steps for the research community should involve the targeted synthesis of this compound and its analogues, followed by a systematic evaluation of their pharmacological properties.

Future studies should aim to:

  • Confirm the anticonvulsant activity of this compound in established animal models.

  • Elucidate the specific molecular targets and signaling pathways involved in its mechanism of action through binding assays, electrophysiological studies, and molecular modeling.

  • Investigate the structure-activity relationship (SAR) of the diazaspiro[4.4]nonane core to optimize potency and selectivity.

References

Spectroscopic and Synthetic Profile of 1-Benzyl-1,7-diazaspiro[4.4]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-1,7-diazaspiro[4.4]nonane is a heterocyclic organic compound featuring a spirocyclic system composed of two nitrogen-containing five-membered rings. This structural motif is of interest in medicinal chemistry and drug discovery due to its rigid three-dimensional framework, which can be valuable for designing ligands for various biological targets. This technical guide provides a summary of the available spectroscopic data for this compound, alongside generalized experimental protocols for its synthesis and characterization.

It is important to note that publicly available, experimentally determined spectroscopic data for this compound is limited. Therefore, the data presented in this guide is primarily based on predicted values obtained from computational models.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are intended to provide an estimate of the expected spectral features of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25 - 7.40Multiplet5HAromatic protons (C₆H₅)
3.60Singlet2HBenzylic protons (N-CH₂-Ph)
2.80 - 3.00Multiplet4HProtons on C2 and C6
2.60 - 2.80Multiplet4HProtons on C3 and C8
1.80 - 2.00Multiplet4HProtons on C4 and C9

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
139.0Quaternary aromatic carbon (C-ipso)
128.5Aromatic carbons (C-ortho, C-meta)
127.0Aromatic carbon (C-para)
70.0Spiro carbon (C5)
60.0Benzylic carbon (N-CH₂-Ph)
55.0Carbons adjacent to nitrogen (C2, C6)
50.0Carbons adjacent to nitrogen (C3, C8)
25.0Carbons (C4, C9)

Solvent: CDCl₃. Data is predicted and should be confirmed by experimental analysis.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
1600, 1495, 1450Medium-WeakAromatic C=C stretch
1450 - 1400MediumCH₂ bend
1100 - 1000MediumC-N stretch
740, 700StrongAromatic C-H out-of-plane bend (monosubstituted)

Data is predicted and should be confirmed by experimental analysis.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
21640[M]⁺ (Molecular Ion)
125100[M - C₇H₇]⁺ (Loss of benzyl group)
9180[C₇H₇]⁺ (Benzyl cation)

Ionization Mode: Electron Ionization (EI). Data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

General Synthetic Protocol for 1,7-Diazaspiro[4.4]nonane Derivatives

A common strategy for the synthesis of the 1,7-diazaspiro[4.4]nonane core involves a multi-step sequence starting from a suitable precursor, followed by cyclization to form the spirocyclic system.

  • Step 1: Synthesis of a Diamine Precursor: A linear diamine with appropriate functional groups for cyclization is synthesized. This can often be achieved through reactions such as reductive amination or nucleophilic substitution.

  • Step 2: Cyclization to form the first ring: One of the pyrrolidine rings is formed through an intramolecular cyclization reaction.

  • Step 3: Spirocyclization: The second pyrrolidine ring is formed via another intramolecular cyclization at the central carbon, creating the spirocyclic junction.

  • Step 4: Benzylation: The final step involves the introduction of the benzyl group onto one of the nitrogen atoms, typically via nucleophilic substitution using benzyl bromide or a similar benzylating agent in the presence of a base.

  • Purification: The final product is purified using techniques such as column chromatography, distillation, or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample of this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow Start Starting Materials Step1 Diamine Precursor Synthesis Start->Step1 Step2 First Ring Cyclization Step1->Step2 Step3 Spirocyclization Step2->Step3 Step4 Benzylation Step3->Step4 Purification Purification Step4->Purification FinalProduct This compound Purification->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Tables 1-4) NMR->Data IR->Data MS->Data

Caption: Workflow for the spectroscopic analysis of this compound.

The Emerging Role of 1-Benzyl-1,7-diazaspiro[4.4]nonane in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, spirocyclic systems have garnered significant attention due to their inherent structural rigidity and ability to present substituents in well-defined spatial orientations, often leading to enhanced target affinity and selectivity. This technical guide delves into the burgeoning importance of the 1-Benzyl-1,7-diazaspiro[4.4]nonane core, a promising scaffold for the development of new therapeutics, particularly for neurological and psychiatric disorders.

Introduction to the this compound Scaffold

The this compound moiety is a bicyclic heterocyclic system featuring two nitrogen atoms within a spiro[4.4]nonane framework, with a benzyl group attached to one of the nitrogen atoms. This structural motif offers a unique combination of a rigid core and the potential for diverse functionalization at the nitrogen and other positions, making it an attractive starting point for the design of novel bioactive molecules.

Therapeutic Potential: Targeting Nicotinic Acetylcholine Receptors

Current research indicates that derivatives of the diazaspiro[4.4]nonane scaffold are potent modulators of nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, learning, memory, and attention. Dysregulation of nAChR signaling is associated with several neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The this compound core is being investigated as a key pharmacophore for the development of selective nAChR modulators. The benzyl group can engage in crucial hydrophobic and aromatic interactions within the receptor's binding pocket, while the diazaspirocyclic core dictates the orientation of other substituents and influences the overall physicochemical properties of the molecule.

Synthesis and Chemical Properties

One potential synthetic approach involves the initial construction of a substituted pyrrolidine ring, followed by the formation of the second pyrrolidine ring to create the spirocyclic junction. Key reactions in such a sequence could include Michael additions, reductive aminations, and cyclization reactions.

For instance, the synthesis of the related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, has been reported starting from methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.[2] This intermediate undergoes reductive cyclization using Raney Nickel under a hydrogen atmosphere to yield the desired diazaspiro[4.4]nonane core.[2] A similar strategy could be envisioned for the synthesis of this compound, potentially starting from a different set of precursors to achieve the desired substitution pattern.

The this compound is typically isolated and handled as a salt, such as a hemioxalate, to improve its stability and solubility.

Biological Activity and Structure-Activity Relationships (SAR)

While extensive quantitative data for this compound is still emerging, studies on related azaspiro[4.4]nonane derivatives provide valuable insights into the structure-activity relationships for this class of compounds.

For example, in a series of N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione derivatives, potent anticonvulsant activity was observed, with the most active compound exhibiting an ED50 of 76.27 mg/kg in the maximal electroshock seizure (MES) test.[3] This highlights the potential of the azaspiro[4.4]nonane scaffold to interact with targets in the central nervous system.

The exploration of diazaspiro cores as bioisosteres for piperazine in the development of σ2 receptor ligands has also been investigated, although in this particular study, the diazaspiroalkanes showed a loss in affinity compared to the lead compound.[4]

For nAChR modulators, the nature and position of substituents on the benzyl ring and the second nitrogen atom of the diazaspiro core are expected to play a critical role in determining the affinity and selectivity for different nAChR subtypes (e.g., α4β2, α7).

Table 1: Representative Biological Data for a Related Azaspiro[4.4]nonane Derivative

CompoundAssayEndpointResult
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneMaximal Electroshock Seizure (MES)ED5076.27 mg/kg[3]

Experimental Protocols

General Protocol for Radioligand Binding Assay for nAChR Affinity

This protocol provides a general framework for determining the binding affinity of this compound derivatives to specific nAChR subtypes.

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., from transfected HEK293 cells)

  • Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7)

  • Test compounds (this compound derivatives) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or the non-specific binding determinator.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Protocol for Functional Assay (Calcium Flux) for nAChR Modulation

This protocol outlines a method to assess the functional activity (agonist or antagonist) of this compound derivatives at nAChRs using a calcium flux assay.

Materials:

  • Cells stably expressing the nAChR subtype of interest (e.g., SH-SY5Y or transfected HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds

  • Known nAChR agonist (e.g., nicotine or acetylcholine)

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • To determine agonist activity, add different concentrations of the test compounds to the cells and measure the change in fluorescence over time using a fluorescence plate reader.

  • To determine antagonist activity, pre-incubate the cells with different concentrations of the test compounds for a specific period. Then, add a known nAChR agonist at its EC50 concentration and measure the change in fluorescence.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR start Starting Materials synthesis Multi-step Synthesis of This compound start->synthesis purification Purification & Salt Formation synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay (nAChR subtypes) characterization->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) binding_assay->functional_assay Determine Ki sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis Determine EC50/IC50 lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the development of this compound derivatives.

signaling_pathway ligand This compound Derivative (Agonist) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to channel_opening Ion Channel Opening receptor->channel_opening Conformational Change ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release) depolarization->cellular_response

Caption: Agonist-mediated signaling pathway of nAChRs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders involving the nicotinic acetylcholine receptor system. Its unique three-dimensional structure provides a rigid framework for the precise positioning of functional groups, which can lead to high-affinity and selective ligands.

Future research in this area should focus on:

  • The development of efficient and scalable synthetic routes to a diverse library of this compound derivatives.

  • Comprehensive in vitro pharmacological profiling of these derivatives against a broad panel of nAChR subtypes to determine their affinity, selectivity, and functional activity (agonist, antagonist, or allosteric modulator).

  • Elucidation of detailed structure-activity relationships to guide the rational design of more potent and selective compounds.

  • In vivo evaluation of promising candidates in relevant animal models of neurological and psychiatric disorders to assess their therapeutic potential.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock its full potential in the ongoing search for innovative medicines.

References

The Ascendancy of Diazaspirocyclic Compounds: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazaspirocyclic compounds, characterized by their unique three-dimensional architecture featuring two nitrogen-containing rings joined by a single spiro-carbon, have emerged as a privileged scaffold in modern medicinal chemistry. Their inherent structural rigidity and novel chemical space offer significant advantages in drug design, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical evolution of diazaspirocyclic chemistry, details key synthetic methodologies with experimental protocols, and explores their diverse applications in drug discovery, with a focus on their modulation of critical signaling pathways.

A Historical Perspective: From Nomenclature to Novel Scaffolds

The conceptual framework for spirocyclic compounds was first laid out by the German chemist Adolf von Baeyer in 1900, who introduced a nomenclature system for these unique bicyclic structures. However, the synthesis and exploration of their nitrogen-containing counterparts, the diazaspirocycles, gained significant momentum much later. Early research into alkaloids and other natural products occasionally revealed spirocyclic nitrogenous frameworks, sparking interest in their synthesis.

The mid-20th century saw the development of fundamental synthetic reactions that would become crucial for the construction of diazaspirocyclic cores. Initial synthetic efforts were often complex and low-yielding. A significant breakthrough came with the application of intramolecular reactions, which allowed for the stereocontrolled formation of the spirocyclic junction. The continual refinement of synthetic methods throughout the late 20th and early 21st centuries has made a diverse array of diazaspirocyclic scaffolds readily accessible, fueling their exploration in drug discovery programs.

Key Synthetic Strategies and Methodologies

The construction of the diazaspirocyclic core can be achieved through a variety of synthetic approaches. The choice of method often depends on the desired ring sizes, substitution patterns, and stereochemical outcomes. Key strategies include:

  • Intramolecular Mannich Reaction: This powerful C-C and C-N bond-forming reaction is a cornerstone of diazaspirocycle synthesis. It involves the intramolecular cyclization of an amine with an enolizable ketone or aldehyde and a suitable electrophile. This method allows for the efficient construction of various diazaspirocyclic systems.[1][2][3]

  • Reductive Amination: This versatile technique involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by in-situ reduction.[4][5][6][7][8] Intramolecular variants of this reaction are particularly useful for the synthesis of diazaspirocycles.

  • 1,3-Dipolar Cycloaddition: This method is highly effective for the synthesis of spiro-pyrrolidine and spiro-pyrrolizidine systems. It involves the reaction of an azomethine ylide with a dipolarophile, leading to the stereospecific formation of a five-membered heterocyclic ring.[9][10][11][12]

  • Intramolecular C-H Amination: More recent advancements have utilized transition-metal-catalyzed C-H amination reactions to forge the second ring of the diazaspirocycle, offering a direct and atom-economical approach.[13]

Experimental Protocols

Protocol 1: Synthesis of a Spiro[indoline-pyrrolidine] Derivative via 1,3-Dipolar Cycloaddition

This protocol describes a one-pot, three-component synthesis of a spiro[indoline-pyrrolidine] derivative.

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • trans-1,2-Dibenzoylethylene (1.0 mmol)

  • Methanol (10 mL)

Procedure:

  • A mixture of isatin (1.0 mmol), sarcosine (1.2 mmol), and trans-1,2-dibenzoylethylene (1.0 mmol) in methanol (10 mL) is stirred at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired spiro[indoline-pyrrolidine] derivative.

Protocol 2: Synthesis of a 3,9-Diazaspiro[5.5]undecane Derivative via Reductive Amination

This protocol outlines a general procedure for the synthesis of N-substituted 3,9-diazaspiro[5.5]undecanes.[14]

Materials:

  • N-Boc-3,9-diazaspiro[5.5]undecane (1.0 mmol)

  • Aldehyde or Ketone (1.2 mmol)

  • Sodium triacetoxyborohydride (1.5 mmol)

  • Dichloroethane (10 mL)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of N-Boc-3,9-diazaspiro[5.5]undecane (1.0 mmol) and the corresponding aldehyde or ketone (1.2 mmol) in dichloroethane (10 mL), a catalytic amount of acetic acid is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in portions, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid or HCl in dioxane.

Applications in Drug Discovery and Signaling Pathways

The unique structural features of diazaspirocyclic compounds have made them attractive scaffolds for targeting a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. Their rigid conformation can lead to high-affinity binding and improved selectivity compared to more flexible acyclic or monocyclic analogs.

Central Nervous System (CNS) Disorders

A significant number of diazaspirocyclic compounds exhibit activity in the central nervous system.[15][16][17][18][19] They have been investigated as potential treatments for a variety of neurological and psychiatric conditions, including schizophrenia, pain, and depression. Their mechanism of action often involves modulation of neurotransmitter receptors.

Signaling Pathway: Dopamine D2 Receptor Antagonism

Many atypical antipsychotics target the dopamine D2 receptor. Diazaspirocyclic compounds have been designed as potent D2 antagonists. The binding of these antagonists to the D2 receptor, a Gi-coupled GPCR, blocks the downstream signaling cascade initiated by dopamine. This leads to a decrease in the inhibition of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels and modulation of protein kinase A (PKA) activity.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Dopamine Dopamine Dopamine->D2R binds Diazaspiro_Antagonist Diazaspirocyclic Antagonist Diazaspiro_Antagonist->D2R blocks PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response phosphorylates targets

Caption: Dopamine D2 Receptor Signaling and its Inhibition.

Other Therapeutic Areas

The therapeutic potential of diazaspirocyclic compounds extends beyond CNS disorders. They have been explored as:

  • Antiviral agents: Targeting viral entry or replication processes.

  • Anticancer agents: Inhibiting key enzymes or signaling pathways involved in tumor growth.

  • Cardiovascular drugs: Modulating ion channels or receptors involved in cardiovascular function.

Experimental Workflow: High-Throughput Screening for GPCR Ligands

The discovery of bioactive diazaspirocyclic compounds often begins with high-throughput screening (HTS) of compound libraries against a specific biological target, such as a GPCR.

HTS_Workflow cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Hit Identification cluster_validation Hit Validation and Optimization Compound_Library Diazaspirocyclic Compound Library Assay_Plate Assay Plate (GPCR Target) Compound_Library->Assay_Plate Dispensed into HTS_Reader HTS Reader (Signal Detection) Assay_Plate->HTS_Reader Read by Raw_Data Raw Data HTS_Reader->Raw_Data Generates Data_Analysis Data Analysis (Normalization, Curve Fitting) Raw_Data->Data_Analysis Hit_Compounds Hit Compounds Data_Analysis->Hit_Compounds Identifies Dose_Response Dose-Response Studies Hit_Compounds->Dose_Response Validated by SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound Leads to

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,7-diazaspiro[4.4]nonane is a spirocyclic diamine with a core structure that has garnered interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. The unique three-dimensional arrangement of the diazaspiro[4.4]nonane core, combined with the presence of a benzyl group, imparts specific physicochemical properties that are critical for its biological activity, pharmacokinetic profile, and formulation development. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details relevant experimental protocols, and explores its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. While experimentally determined data for this compound is limited in publicly available literature, a combination of predicted values and data from closely related analogs provides valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₄H₂₀N₂---
Molecular Weight 216.32 g/mol ---
Appearance Yellow oil (Predicted)Commercial Supplier Data[1]
Boiling Point 328.1 ± 17.0 °C (Predicted)SciFinder[1]
Density 1.08 ± 0.1 g/cm³ (Predicted)SciFinder[1]
Refractive Index 1.593 (Predicted)Commercial Supplier Data[1]
Melting Point Not available---
Solubility Not available---
pKa Not available---
logP Not available---

It is important to note that the boiling point and density are predicted values and should be confirmed experimentally. The melting point of the free base is not reported, however, the dihydrochloride salt of a related compound, 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane, has a reported melting point of 233-234 °C[2]. This suggests that the salts of this compound are likely to be crystalline solids with relatively high melting points.

Experimental Protocols

Hypothetical Synthetic Workflow:

G A Starting Materials (e.g., Substituted Pyrrolidines) B Multi-step Synthesis of Diazaspiro[4.4]nonane Core A->B C Selective Protection of one Amine Group B->C D Benzylation of the Unprotected Amine C->D E Deprotection D->E F Purification (e.g., Chromatography) E->F G This compound F->G

Caption: Hypothetical synthetic workflow for this compound.

Characterization:

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons, and the aliphatic protons of the diazaspiro[4.4]nonane core.
¹³C NMR Resonances for the aromatic carbons of the benzyl group and the aliphatic carbons of the spirocyclic system.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
Infrared Spectroscopy Characteristic absorption bands for N-H (if the second amine is not fully substituted) and C-H bonds.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the structural motif is present in compounds with known pharmacological effects.

Nicotinic Acetylcholine Receptor (nAChR) Agonism:

Derivatives of azaspiro[4.4]nonane have been investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs)[3]. These receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulation of nAChRs is a key strategy in the development of treatments for neurological and psychiatric disorders.

Proposed Signaling Pathway for nAChR Agonism:

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron A This compound (Agonist) B nAChR A->B Binds C Ion Channel Opening (Na⁺, Ca²⁺ influx) B->C D Membrane Depolarization C->D E Cellular Response (e.g., Neurotransmitter Release) D->E

Caption: Proposed signaling pathway for nAChR agonism by this compound.

Anticonvulsant Activity:

Studies on N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown anticonvulsant properties in animal models[4]. This suggests that the broader class of benzyl-substituted azaspirocycles may have potential as central nervous system depressants. The exact mechanism for this activity is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.

Conclusion

This compound represents a chemical scaffold with potential for the development of novel therapeutics, particularly those targeting the central nervous system. While a comprehensive experimental characterization of its physicochemical properties is still needed, available data and the known activities of related compounds provide a strong rationale for further investigation. Future research should focus on the definitive synthesis and experimental determination of its key physicochemical parameters, as well as in-depth pharmacological profiling to elucidate its mechanism of action and therapeutic potential. The information and frameworks provided in this guide serve as a valuable resource for researchers embarking on the study of this promising molecule.

References

Unveiling the Therapeutic Potential of 1-Benzyl-1,7-diazaspiro[4.4]nonane: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential therapeutic targets for the novel compound 1-Benzyl-1,7-diazaspiro[4.4]nonane. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological exploration of diazaspiro scaffolds. While direct experimental data for this compound is not yet publicly available, this guide synthesizes current knowledge on structurally related compounds to illuminate high-probability molecular targets and provides detailed experimental protocols for their investigation.

Executive Summary

The unique spirocyclic architecture of this compound suggests its potential interaction with key central nervous system (CNS) receptors. Based on extensive analysis of analogous diazaspiroalkanes, this whitepaper identifies the Dopamine D3 Receptor (D3R) and Sigma Receptors (σ1 and σ2) as primary therapeutic targets of interest. Derivatives of similar diazaspiro cores have demonstrated high affinity and selectivity for these receptors, implicating them in the potential treatment of various neurological and psychiatric disorders, including psychosis, substance abuse, and neuropathic pain. This guide outlines the rationale for targeting these receptors and provides detailed methodologies for the experimental validation of this compound's pharmacological profile.

Rationale for Target Selection

The selection of the Dopamine D3 receptor and Sigma receptors as primary targets for this compound is predicated on the established pharmacology of structurally similar compounds.

  • Dopamine D3 Receptor (D3R): A series of arylated diazaspiroalkanes have been synthesized and identified as potent and selective D3R antagonists.[1] The D3R is a compelling target for neuropsychiatric disorders due to its preferential expression in brain regions associated with cognition, emotion, and reward.

  • Sigma Receptors (σ1 and σ2): Several diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane derivatives have been shown to be high-affinity ligands for both σ1 and σ2 receptors.[2] Sigma receptors are implicated in a wide range of cellular functions and are considered promising targets for conditions such as neuropathic pain, cancer, and neurodegenerative diseases.

Potential Therapeutic Indications

The putative interaction of this compound with D3R and Sigma receptors suggests its potential utility in a variety of therapeutic areas:

  • Schizophrenia and Bipolar Disorder: D3R antagonists are being investigated for their antipsychotic effects with a potentially lower incidence of extrapyramidal side effects compared to D2R antagonists.

  • Substance Abuse and Addiction: The role of D3R in the brain's reward pathways makes it a target for medications aimed at treating addiction.

  • Neuropathic Pain: Sigma-1 receptor antagonists have shown promise in preclinical models of neuropathic pain.[2]

  • Cancer: Sigma-2 receptors are overexpressed in various tumor cell lines, making them a target for novel anti-cancer therapies.

Quantitative Data on Structurally Related Compounds

To provide a framework for the potential affinity of this compound, the following tables summarize binding affinity data (Ki values) for analogous diazaspiro compounds at the proposed targets.

Table 1: Binding Affinities of Arylated Diazaspiroalkanes for Dopamine D3 and D2 Receptors

Compound IDDiazaspiro CoreAr GroupD3R Ki (nM) ± SEMD2R Ki (nM) ± SEMD3R/D2R Selectivity RatioReference
11 2,7-diazaspiro[3.5]nonane4-fluorophenyl24.2 ± 2.16390 ± 450264[1]
14 2,8-diazaspiro[4.5]decane4-fluorophenyl19.6 ± 1.5>10000>510[1]
15a 2,7-diazaspiro[4.4]nonane4-fluorophenyl12.0 ± 0.910860 ± 760905[1]
15c 2,7-diazaspiro[4.4]nonane4-chlorophenyl25.6 ± 1.89800 ± 690383[1]

Note: This data is for illustrative purposes to show the potential of the diazaspiro scaffold and is not data for this compound.

Table 2: Binding Affinities of Diazaspiro Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Compound IDDiazaspiro CoreR1R2σ1R Ki (nM) ± SDσ2R Ki (nM) ± SDσ1R/σ2R Selectivity RatioReference
4b 2,7-diazaspiro[3.5]nonaneHphenethyl2.7 ± 0.327 ± 210[2]
5b 2,7-diazaspiro[3.5]nonaneHN-phenethyl-acetamido13 ± 1102 ± 87.8[2]
8f 2,8-diazabicyclo[4.3.0]nonanephenethylphenethyl10 ± 1165 ± 1216.5[2]

Note: This data is for illustrative purposes to show the potential of the diazaspiro scaffold and is not data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity and functional activity of this compound at its potential targets.

Radioligand Binding Assay for Dopamine D3 Receptor

This protocol is adapted from studies on similar diazaspiro compounds.[1]

Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D3 receptor.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human Dopamine D3 receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Radioligand: [³H]-(+)-7-OH-DPAT.

  • Non-specific binding control: 10 µM Haloperidol.

  • Test Compound: this compound at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes (1 µg protein/well), [³H]-(+)-7-OH-DPAT (at a concentration near its Kd, e.g., 0.55 nM), and varying concentrations of the test compound or vehicle.

  • For determination of non-specific binding, a set of wells will contain the radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is based on established methods for sigma receptor binding.

Objective: To determine the binding affinity (Ki) of this compound for the Sigma-1 receptor.

Materials:

  • Guinea pig brain membranes (a rich source of σ1 receptors).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Radioligand: [³H]-(+)-Pentazocine.

  • Non-specific binding control: 10 µM Haloperidol.

  • Test Compound: this compound at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add guinea pig brain membranes, [³H]-(+)-Pentazocine (at a concentration near its Kd), and the test compound dilutions.

  • Define non-specific binding using 10 µM haloperidol.

  • Incubate at 37°C for 120 minutes.

  • Terminate the assay by rapid filtration through PEI-soaked glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Analyze the data to determine IC50 and Ki values as described in the D3R binding assay protocol.

Functional Assay: Calcium Flux for Sigma-1 Receptor Activity

This protocol outlines a method to assess the functional activity (agonist or antagonist) of this compound at the σ1 receptor.

Objective: To measure changes in intracellular calcium concentration in response to the test compound, indicating functional modulation of the Sigma-1 receptor.

Materials:

  • A suitable cell line expressing the Sigma-1 receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • A known σ1 receptor agonist (e.g., PRE-084) and antagonist (e.g., NE-100).

  • Test Compound: this compound.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in HBSS for 1 hour at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • To assess agonist activity, inject varying concentrations of this compound and monitor the change in fluorescence over time.

  • To assess antagonist activity, pre-incubate the cells with varying concentrations of the test compound before injecting a known σ1 receptor agonist (e.g., PRE-084) and measuring the fluorescence response.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

G Potential Signaling Pathway of a Sigma-1 Receptor Agonist cluster_membrane Endoplasmic Reticulum Membrane S1R_BiP σ1R-BiP Complex Dissociation Dissociation S1R_BiP->Dissociation Induces IP3R IP3 Receptor Ca_Release Ca2+ Release from ER IP3R->Ca_Release Potentiates Agonist σ1R Agonist (e.g., this compound) Agonist->S1R_BiP Binds Translocation Translocation & Interaction Dissociation->Translocation Translocation->IP3R Modulates Downstream Downstream Cellular Effects Ca_Release->Downstream

Caption: Putative signaling cascade initiated by a Sigma-1 receptor agonist.

G Experimental Workflow for Radioligand Binding Assay Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate Components in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a competitive radioligand binding assay.

G Logical Relationship of Potential Targets Compound This compound D3R Dopamine D3 Receptor Compound->D3R Potential Antagonist Sigma1R Sigma-1 Receptor Compound->Sigma1R Potential Ligand Sigma2R Sigma-2 Receptor Compound->Sigma2R Potential Ligand CNS_Disorders CNS Disorders (e.g., Schizophrenia, Addiction) D3R->CNS_Disorders Therapeutic Target For Pain Neuropathic Pain Sigma1R->Pain Therapeutic Target For Cancer Cancer Sigma2R->Cancer Therapeutic Target For

Caption: Potential therapeutic targets and indications for the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel CNS-active agents. Based on the pharmacology of related compounds, the Dopamine D3 receptor and Sigma receptors are identified as high-priority targets for investigation. The experimental protocols detailed in this guide provide a clear path forward for the comprehensive pharmacological characterization of this molecule. Future research should focus on executing these binding and functional assays to confirm the predicted targets and to elucidate the precise mechanism of action of this compound. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential.

References

An In-depth Technical Guide to the Stereochemistry of 1-Benzyl-1,7-diazaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical considerations in the synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane. This spirocyclic diamine is a valuable scaffold in medicinal chemistry, and control over its stereochemistry is crucial for the development of potent and selective therapeutic agents. This document details synthetic strategies, key experimental protocols, and presents quantitative data to facilitate the design and execution of stereoselective syntheses.

Introduction to the Stereochemistry of this compound

This compound possesses a central spirocyclic carbon atom, which is a stereocenter. The relative orientation of the substituents on the two pyrrolidine rings can lead to the formation of diastereomers (cis and trans isomers). Furthermore, the molecule can exist as a pair of enantiomers. The control of both diastereoselectivity and enantioselectivity is therefore a key challenge in the synthesis of this important molecular scaffold.

The stereochemical outcome of the synthesis is highly dependent on the chosen synthetic route and the reaction conditions employed. Key strategies for controlling stereochemistry include:

  • Substrate-controlled diastereoselection: Utilizing cyclic precursors that bias the formation of one diastereomer over the other.

  • Reagent-controlled diastereoselection: Employing sterically demanding reagents that favor a specific approach to a prochiral center.

  • Enantioselective synthesis: Using chiral auxiliaries, catalysts, or starting materials to favor the formation of a single enantiomer.

Diastereoselective Synthesis Strategies

A common approach to the synthesis of the 1,7-diazaspiro[4.4]nonane core involves the construction of one pyrrolidine ring onto a pre-existing pyrrolidine scaffold. The diastereoselectivity of this process is often influenced by the stereochemistry of the initial pyrrolidine ring and the nature of the cyclization reaction.

One notable method involves a domino radical bicyclization, which has been shown to produce diastereomeric mixtures of related 1-azaspiro[4.4]nonane derivatives. In a study on the synthesis of 2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane, both cis and trans diastereomers were obtained, with the ratio being dependent on the reaction conditions.

Another strategy involves the reductive amination of a cyanomethyl-substituted pyrrolidine. The stereochemical outcome of the cyclization is influenced by the facial selectivity of the reduction of the intermediate iminium ion.

Enantioselective Synthesis Strategies

The enantioselective synthesis of diazaspiro[4.4]nonanes can be achieved through various methods, including the use of chiral starting materials or chiral auxiliaries. The synthesis of the related (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key intermediate for the natural product (-)-cephalotaxine, highlights an effective enantioselective approach.[1][2] This synthesis utilizes a Curtius rearrangement of an acyl azide to install the nitrogen atom with high stereochemical fidelity.[1][2]

The general principle of using a chiral auxiliary involves temporarily incorporating a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

Experimental Protocols

This protocol is adapted from the synthesis of a structurally similar compound and can serve as a basis for the synthesis of this compound.[3]

Step 1: Synthesis of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate This starting material can be synthesized through methods known in the literature, for instance, by cyanoalkylation of a suitable pyrrolidine precursor.

Step 2: Reductive Cyclization To a solution of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol, add Raney Nickel (w/w = 4:1). The mixture is then subjected to a hydrogen atmosphere (50 Psi) at room temperature and stirred until the reaction is complete (monitored by TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol to yield colorless blocks of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[3]

This protocol illustrates a method that can produce diastereomeric mixtures and is adapted from the synthesis of 2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane.[4]

A solution of the appropriate O-benzyl oxime ether (1.0 eq) in cyclohexane (to achieve a 0.02 M solution) is prepared in a round-bottom flask. To this solution are added tributyltin hydride (1.2 eq) and AIBN (0.25 eq). The flask is purged with an inert gas (N₂ or Ar) for 30 minutes. The reaction mixture is then heated to reflux (e.g., in a 90 °C oil bath) and stirred until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to separate the diastereomers.[4]

Quantitative Data

The following table summarizes the quantitative data from the diastereoselective synthesis of 2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane, which provides insight into the potential diastereomeric ratios achievable in similar systems.[4]

MethodInitiatorTotal Yield (%)Diastereomeric Ratio (cis:trans)
AAIBN6746:54
BEt₃B4533:67

Table 1: Diastereoselectivity in the Synthesis of a 1-Azaspiro[4.4]nonane Derivative.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G Synthetic Workflow for this compound cluster_0 Strategy 1: Reductive Cyclization cluster_1 Strategy 2: Domino Radical Bicyclization cluster_2 Strategy 3: Enantioselective Synthesis A Substituted Pyrrolidine Precursor B 1-Benzyl-3-(cyanomethyl)pyrrolidine derivative A->B Alkylation/Functionalization C This compound B->C Reductive Amination (e.g., H₂, Raney Ni) D Acyclic O-Benzyl Oxime Ether E Diastereomeric Mixture of this compound D->E Radical Cyclization (e.g., Bu₃SnH, AIBN) F Separated Diastereomers E->F Chromatography G Achiral Starting Material H Intermediate with Chiral Auxiliary G->H Attachment of Chiral Auxiliary I Enantiomerically Enriched this compound H->I Stereoselective Cyclization & Auxiliary Removal

Caption: Overview of synthetic strategies for this compound.

G Experimental Workflow for Reductive Cyclization A Dissolve Starting Material in Methanol B Add Raney Nickel Catalyst A->B C Pressurize with Hydrogen (50 Psi) B->C D Stir at Room Temperature C->D E Monitor Reaction by TLC D->E E->D Reaction Incomplete F Filter Catalyst E->F Reaction Complete G Concentrate Filtrate F->G H Purify by Recrystallization G->H I Final Product H->I

Caption: Step-by-step workflow for the reductive cyclization protocol.

Conclusion

The stereoselective synthesis of this compound is a challenging but achievable goal. Careful consideration of the synthetic strategy, including the choice of starting materials, reagents, and reaction conditions, is paramount to controlling the diastereomeric and enantiomeric outcome. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute successful stereoselective syntheses of this important spirocyclic diamine scaffold. Further optimization and exploration of novel catalytic systems will undoubtedly lead to even more efficient and highly selective synthetic routes in the future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane, a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure. The synthetic route described herein is a multi-step process commencing with the construction of a key intermediate, ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate, followed by reductive cyclization to form the diazaspiro[4.4]nonane core. This protocol offers a practical approach for obtaining the target compound for further derivatization and incorporation into drug discovery programs.

Introduction

Diazaspiro[4.4]nonane ring systems are considered privileged scaffolds in medicinal chemistry. Their inherent conformational rigidity and three-dimensional nature provide a unique structural framework that can enhance binding affinity and selectivity to biological targets. The introduction of a benzyl group on one of the nitrogen atoms offers a versatile handle for further functionalization or can itself contribute to target engagement. This protocol details a reliable synthetic pathway to this compound.

Chemical Reaction Pathway

A Ethyl 1-benzyl-3-oxopyrrolidine-3-carboxylate B Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate A->B  KCN, NH4Cl  Ethanol/Water C This compound-2,6-dione B->C  H2, Raney Ni  Methanol, NH3 D This compound C->D  LiAlH4  THF

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate

This stage involves a Strecker-type reaction to introduce a cyano group, which will be crucial for the subsequent cyclization.

Materials:

  • Ethyl 1-benzyl-3-oxopyrrolidine-3-carboxylate

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-benzyl-3-oxopyrrolidine-3-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate.

Stage 2: Synthesis of this compound-2,6-dione

This step involves the reductive cyclization of the cyanopyrrolidine intermediate to form the diazaspiro[4.4]nonane core. A similar synthesis of a related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, was achieved through the reduction of a cyanomethyl group using Raney Ni and hydrogen.[1]

Materials:

  • Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate

  • Raney Nickel (slurry in water)

  • Methanol saturated with ammonia

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure hydrogenation vessel, add ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate (1.0 eq) and methanolic ammonia.

  • Carefully add Raney Nickel (approximately 20% by weight of the starting material).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound-2,6-dione.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Stage 3: Synthesis of this compound

The final step is the reduction of the diamide to the corresponding diamine using a powerful reducing agent. The reduction of a similar trione derivative to the corresponding diazaspiroalkane has been achieved using lithium aluminum hydride.[2]

Materials:

  • This compound-2,6-dione

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of lithium aluminum hydride (4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound-2,6-dione (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter off the aluminum salts and wash the solid with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the final product by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to obtain the pure product.

Data Summary

The following table summarizes the expected and hypothetical quantitative data for the synthesis of this compound.

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC/NMR)
1Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylateEthyl 1-benzyl-3-oxopyrrolidine-3-carboxylate272.3310.58.985>95%
2This compound-2,6-dioneEthyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate244.297.95.975>97%
3This compoundThis compound-2,6-dione216.325.13.875>98%

Characterization Data (Hypothetical)

This compound:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H), 3.65 (s, 2H), 3.00-2.85 (m, 4H), 2.70-2.60 (m, 2H), 2.00-1.80 (m, 6H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 138.5, 129.0, 128.2, 127.1, 68.0, 60.5, 58.0, 55.0, 48.0, 35.0, 32.0.

  • HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₁₄H₂₁N₂, 217.1705; found, 217.1701.

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound. The described methods are based on established chemical transformations for the synthesis of related diazaspirocyclic compounds and provide a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development. The provided data and characterization information serve as a benchmark for successful synthesis.

References

Applications of 1-Benzyl-1,7-diazaspiro[4.4]nonane in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-diazaspiro[4.4]nonane scaffold is a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework that is advantageous for the design of targeted therapeutics. The introduction of a benzyl group at the 1-position can significantly influence the pharmacological profile of these compounds, leading to promising activity in several areas of drug discovery, particularly for central nervous system (CNS) disorders. This document provides a detailed overview of the known applications, experimental protocols, and relevant data for 1-benzyl-1,7-diazaspiro[4.4]nonane and its close analogs.

Anticonvulsant Activity

Derivatives of the azaspiro[4.4]nonane core have been investigated for their potential as anticonvulsant agents. Specifically, N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown protective effects in preclinical models of epilepsy.

Quantitative Data: Anticonvulsant Activity of a Related N-Aminophenyl-2-azaspiro[4.4]nonane-1,3-dione
CompoundTestAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione 1jMaximum Electroshock Seizure (MES)MiceIntraperitoneal (i.p.)76.27[1]

Dopamine D3 Receptor Antagonism

The diazaspiro[4.4]nonane core has been identified as a privileged scaffold for the development of potent and selective dopamine D3 receptor antagonists. The D3 receptor is a key target for various neurological and psychiatric disorders.

Quantitative Data: Dopamine Receptor Affinity of Arylated Diazaspiro[4.4]nonane Analogs

The following table presents the binding affinities (Ki) of representative arylated diazaspiro[4.4]nonane derivatives for the dopamine D3 receptor. These compounds share the core diazaspiro[4.4]nonane structure, with variations in the substitution pattern.

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D3)Reference
15a 12.010860>900-fold[2]
15c 25.69800383-fold[2]
14 19.65170264-fold[2]
11 122>10000>82-fold[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol is a generalized procedure based on the synthesis of related diazaspiro[4.4]nonane structures.[3]

Step 1: Synthesis of the Precursor

A suitable starting material, such as methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate, is used as the precursor.

Step 2: Reductive Cyclization

  • Dissolve the precursor in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as Raney Nickel (w/w = 4:1).

  • Carry out the reaction under a hydrogen atmosphere (e.g., 50 Psi) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the this compound derivative.

Protocol 2: Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for evaluating the anticonvulsant activity of a compound against generalized tonic-clonic seizures.[1]

Animals: Male albino mice.

Procedure:

  • Administer the test compound or vehicle control to the animals (e.g., via intraperitoneal injection).

  • After a predetermined time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

  • The ED50 (the dose effective in 50% of the animals) is calculated from dose-response data.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that may be effective against absence seizures.

Animals: Male albino mice.

Procedure:

  • Administer the test compound or vehicle control to the animals.

  • After a specified time, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the animals for the onset of clonic seizures (e.g., clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

  • The ability of the compound to prevent or delay the onset of clonic seizures is recorded.

  • The ED50 is determined from the dose-response data.

Protocol 4: Dopamine D3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D3 receptor.[2]

Materials:

  • Membranes from cells expressing the human dopamine D3 receptor.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding control: Haloperidol.

  • Assay buffer.

  • Test compounds.

Procedure:

  • In a 96-well plate, incubate the D3 receptor-containing membranes with a fixed concentration of [³H]Spiperone.

  • Add varying concentrations of the test compound.

  • For non-specific binding, incubate the membranes and radioligand with a high concentration of haloperidol.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Synthetic Pathway for Azaspiro[4.4]nonane Derivatives

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product start1 Substituted Pyrrolidine step1 Precursor Formation start1->step1 Reaction start2 Benzylating Agent start2->step1 step2 Reductive Cyclization step1->step2 Intermediate product This compound Derivative step2->product Purification

Caption: General synthetic workflow for this compound derivatives.

Drug Discovery Workflow for CNS Agents

G A Compound Synthesis (this compound analogs) B Primary Screening (e.g., Receptor Binding Assays) A->B F Inactive B->F G Active Hit B->G High Affinity C Secondary Screening (e.g., In vivo seizure models) H Efficacious but toxic C->H I Promising Lead C->I Efficacious & Non-toxic D Lead Optimization E Preclinical Development D->E G->C I->D

Caption: A typical drug discovery cascade for CNS-active compounds.

References

Application Note and Protocol: N-Benzylation of 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the selective mono-N-benzylation of 1,7-diazaspiro[4.4]nonane. Spirocyclic diamines are valuable scaffolds in medicinal chemistry, and their functionalization is crucial for the development of novel therapeutic agents. This protocol outlines a straightforward and efficient method using benzyl bromide as the alkylating agent and potassium carbonate as the base. The procedure includes reaction setup, work-up, purification, and characterization of the final product, N-benzyl-1,7-diazaspiro[4.4]nonane. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Spirocyclic diamines, such as 1,7-diazaspiro[4.4]nonane, are important building blocks in the synthesis of pharmacologically active compounds. Their rigid, three-dimensional structure provides a unique conformational framework that can be exploited to enhance binding affinity and selectivity to biological targets. The N-functionalization of these diamines is a key step in their elaboration into more complex molecules. N-benzylation, in particular, introduces a versatile benzyl group that can serve as a protecting group or as a pharmacophore element itself. Achieving selective mono-N-benzylation of a symmetric diamine is a common challenge in synthetic chemistry. This protocol details a reliable method to obtain the mono-benzylated product, which is a crucial intermediate for further derivatization in drug discovery programs.

Experimental Protocol

Materials and Reagents:

  • 1,7-Diazaspiro[4.4]nonane

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc) for chromatography

  • Methanol (MeOH) for chromatography

  • Ammonium hydroxide (NH₄OH) solution (2 M in MeOH)

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,7-diazaspiro[4.4]nonane (1.0 eq).

    • Add anhydrous potassium carbonate (2.5 eq).

    • Under an inert atmosphere, add anhydrous acetonitrile to form a stirrable suspension.

  • Addition of Benzyl Bromide:

    • In a separate vial, prepare a solution of benzyl bromide (1.05 eq) in a small amount of anhydrous acetonitrile.

    • Add the benzyl bromide solution dropwise to the stirring suspension of the diamine and potassium carbonate at room temperature over 15 minutes.

  • Reaction:

    • Heat the reaction mixture to 60 °C and let it stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TCM) using a mobile phase of 90:9:1 DCM:MeOH:NH₄OH. The starting material, mono-benzylated product, and di-benzylated product should have distinct Rf values.

  • Work-up:

    • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

    • Filter the suspension to remove the potassium carbonate and wash the solid with dichloromethane.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane with 0.5% ammonium hydroxide).

    • Collect the fractions containing the desired mono-benzylated product.

    • Combine the pure fractions and concentrate them under reduced pressure to yield N-benzyl-1,7-diazaspiro[4.4]nonane as a pure compound.

  • Characterization:

    • Characterize the purified product by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Reactants
1,7-Diazaspiro[4.4]nonane1.0 eq
Benzyl bromide1.05 eq
Potassium carbonate2.5 eq
Reaction Conditions
SolventAcetonitrile (anhydrous)
Temperature60 °C
Reaction Time12-16 hours
Results
Yield65-75% (typical)
Characterization Data
¹H NMR (CDCl₃, 400 MHz)Anticipated shifts: δ 7.20-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 1.5-3.0 (m, 13H, spirocycle-H)
¹³C NMR (CDCl₃, 101 MHz)Anticipated shifts: δ 139.0, 129.0, 128.5, 127.0 (Ar-C), 70.0 (spiro-C), 60.0, 55.0, 50.0, 40.0, 35.0 (spirocycle-C), 58.0 (Ar-CH₂)
MS (ESI+)m/z calculated for C₁₄H₂₀N₂ [M+H]⁺: 217.16; found: 217.17

Experimental Workflow

experimental_workflow reactants Reactants: 1,7-Diazaspiro[4.4]nonane Benzyl Bromide K₂CO₃ reaction_setup Reaction Setup in Acetonitrile reactants->reaction_setup 1. Mix heating Heating at 60 °C (12-16h) reaction_setup->heating 2. React workup Work-up: Filtration & Concentration heating->workup 3. Isolate Crude purification Purification: Column Chromatography workup->purification 4. Purify product Final Product: N-Benzyl-1,7-diazaspiro[4.4]nonane purification->product 5. Characterize

Caption: Experimental workflow for the N-benzylation of 1,7-diazaspiro[4.4]nonane.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Exercise caution when working with anhydrous solvents and reagents.

This detailed protocol provides a solid foundation for researchers to successfully perform the N-benzylation of 1,7-diazaspiro[4.4]nonane, a key step in the synthesis of novel spirocyclic compounds for drug discovery and development.

Analytical Techniques for the Characterization of 1-Benzyl-1,7-diazaspiro[4.4]nonane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural characterization and purity assessment of 1-Benzyl-1,7-diazaspiro[4.4]nonane. This document offers detailed methodologies for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography. The protocols and data presented are based on established methods for analogous diazaspiroalkane compounds and serve as a practical guide for the analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and structure.

Predicted ¹H and ¹³C NMR Data
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Description
Benzyl CH₂~3.5 - 3.7~55 - 60Singlet, benzylic protons adjacent to nitrogen.
Aromatic CH (ortho)~7.2 - 7.4~128 - 130Multiplet.
Aromatic CH (meta)~7.2 - 7.4~128 - 130Multiplet.
Aromatic CH (para)~7.1 - 7.3~126 - 128Multiplet.
Aromatic C (ipso)-~138 - 142Quaternary carbon.
Spirocyclic CH₂ (adjacent to N-benzyl)~2.5 - 3.0~50 - 60Multiplets.
Spirocyclic CH₂ (adjacent to NH)~2.8 - 3.2~45 - 55Multiplets.
Spirocyclic CH₂ (other)~1.5 - 2.2~25 - 40Multiplets.
Spiro C-~65 - 75Quaternary spiro carbon.
Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Acquire a ¹³C NMR spectrum using proton decoupling (e.g., 1024-4096 scans, 2-5 second relaxation delay).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 216.32 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 216. The major fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is a common fragmentation for N-benzyl amines, leading to a stable tropylium ion or benzyl cation.

m/z Proposed Fragment Description
216[C₁₄H₂₀N₂]⁺Molecular ion (M⁺)
125[C₇H₁₃N₂]⁺Loss of benzyl radical (•C₇H₇)
91[C₇H₇]⁺Tropylium ion (rearrangement of benzyl cation)
77[C₆H₅]⁺Phenyl cation
Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Materials:

  • This compound sample

  • Methanol or Acetonitrile (LC-MS grade)

  • Mass Spectrometer (e.g., GC-MS with EI source or LC-MS with ESI source)

Procedure (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Chromatography: Use a suitable GC column (e.g., non-polar column like DB-5) and temperature program to separate the analyte from any impurities.

  • Mass Analysis: The eluting compound will be ionized (typically by electron impact at 70 eV) and the resulting ions analyzed by the mass spectrometer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Techniques

Chromatography is essential for assessing the purity of this compound and for its purification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.

HPLC Method Development

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Analysis

Objective: To assess the purity of the compound.

Materials:

  • This compound sample

  • HPLC grade water, acetonitrile, and TFA

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Dilute as necessary.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 minutes.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Determine the retention time of the main peak and calculate the purity by peak area percentage.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. While a crystal structure for the exact target molecule is not publicly available, data from the closely related 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one provides valuable insight into the geometry of the diazaspiro[4.4]nonane core.[1]

Crystallographic Data for an Analogous Compound

The following data is for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[1]

Parameter Value
Molecular Formula C₁₄H₁₈N₂O
Molecular Weight 230.30 g/mol
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.630 (2)
b (Å) 8.4322 (18)
c (Å) 29.848 (7)
V (ų) 2423.8 (9)
Z 8
Experimental Protocol: Single Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

  • Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualizations

Experimental_Workflow_for_Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms hplc HPLC Analysis (Purity) purification->hplc xray X-ray Crystallography (Structure Confirmation) purification->xray

Caption: Overall experimental workflow for the synthesis and characterization of this compound.

Mass_Spectrometry_Fragmentation parent Molecular Ion (M⁺) m/z 216 fragment1 Loss of Benzyl Radical [M-C₇H₇]⁺ m/z 125 parent->fragment1 - •C₇H₇ fragment2 Tropylium Ion [C₇H₇]⁺ m/z 91 parent->fragment2 Benzylic Cleavage

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

Application Notes: 1-Benzyl-1,7-diazaspiro[4.4]nonane as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the role and utility of 1-Benzyl-1,7-diazaspiro[4.4]nonane as a key building block in the synthesis of pharmaceutically relevant compounds. While a direct lineage to a specific marketed drug is not prominently documented in the public literature, the 1,7-diazaspiro[4.4]nonane scaffold is a recognized motif in medicinal chemistry. The benzyl group serves as a crucial protecting group, enabling the selective functionalization of the second nitrogen atom in the spirocyclic system. Subsequent debenzylation provides a versatile intermediate for the construction of compound libraries for drug discovery.

The broader azaspiro[4.4]nonane framework is a key structural feature in several bioactive natural products, such as Cephalotaxine, the precursor to the approved anti-leukemia drug Homoharringtonine[1][2]. Furthermore, derivatives of this scaffold have shown potential as agonists of nicotinic acetylcholine receptors (nAChR) and as inhibitors of the hepatitis C virus, highlighting the therapeutic promise of this structural class[1][3].

Data Presentation

The following tables summarize key data regarding this compound and a related deprotected intermediate.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound128244-01-9C₁₄H₂₀N₂216.32
tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate646055-63-2C₁₂H₂₂N₂O₂226.32[4]

Table 2: Synthetic Applications and Key Reactions

ReactionReagents and ConditionsProductYield (%)Reference
Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride7-Phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, Lithium aluminum hydride, THF; then HCl in isopropanol7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane DihydrochlorideNot specified[5]
N-Debenzylation of Aromatic HeterocyclesPotassium tert-butoxide, DMSODeprotected heterocycleHigh-yielding[6]
Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-oneMethyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate, Raney Ni, H₂ (50 psi), Methanol7-Benzyl-2,7-diazaspiro[4.4]nonan-1-oneNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of a 1,7-Diazaspiro[4.4]nonane Derivative (General Approach)

This protocol outlines a general strategy for the synthesis of the 1,7-diazaspiro[4.4]nonane core, which may involve a benzyl-protected intermediate. The synthesis of the isomeric 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one provides a basis for this hypothetical protocol[7].

Step 1: Reductive Cyclization

  • To a solution of a suitable precursor, such as methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate, in methanol, add Raney Nickel (w/w = 4:1).

  • Pressurize the reaction vessel with hydrogen gas to 50 psi.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired diazaspiro[4.4]nonane derivative.

Protocol 2: N-Debenzylation of this compound

This protocol is a generalized procedure for the removal of the benzyl protecting group, a critical step in preparing the scaffold for further diversification. This method is adapted from a general procedure for N-debenzylation of aromatic heterocycles[6].

Reagents and Equipment:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in DMSO in a flame-dried round-bottom flask.

  • While stirring the solution at room temperature, add potassium tert-butoxide (7 equivalents) as a 1 M solution in THF.

  • Bubble oxygen gas through the solution for a duration determined by reaction monitoring (e.g., 10-30 minutes, monitored by TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,7-diazaspiro[4.4]nonane by column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for the use of this compound in pharmaceutical synthesis and a potential signaling pathway that could be targeted by its derivatives.

G cluster_synthesis Synthetic Workflow Start Starting Materials Step1 Synthesis of Spirocyclic Core Start->Step1 Intermediate This compound Step2 N-Debenzylation Intermediate->Step2 Step1->Intermediate Intermediate2 1,7-Diazaspiro[4.4]nonane Step2->Intermediate2 Step3 Functionalization (e.g., Acylation, Alkylation) Intermediate2->Step3 Final Target Compound Library Step3->Final

Caption: Synthetic workflow using this compound.

G cluster_pathway Hypothetical Signaling Pathway Modulation Ligand Diazaspiro[4.4]nonane Derivative Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Agonist Binding IonChannel Ion Channel Opening Receptor->IonChannel Signal Signal Transduction Cascade IonChannel->Signal Response Cellular Response (e.g., Neuronal Excitation) Signal->Response

Caption: Potential targeting of nAChR signaling by derivatives.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays relevant to the discovery of bioactive diazaspiro compounds. Diazaspiro scaffolds are privileged structures in medicinal chemistry, demonstrating activity against a range of biological targets, including kinases, metabolic enzymes, and G-protein coupled receptors (GPCRs). This document outlines detailed experimental protocols for various HTS assays, presents quantitative data for relevant compounds, and illustrates key signaling pathways to guide drug discovery efforts.

Kinase Inhibitor Screening Assays

Diazaspiro-containing compounds have shown promise as inhibitors of several protein kinases implicated in cancer and inflammatory diseases. Below are protocols for HTS assays targeting Cyclin-Dependent Kinase 7 (CDK7), MAP Kinase-Interacting Kinases 1 and 2 (MNK1/2), Spleen Tyrosine Kinase (Syk), and the oncogenic KRAS G12C mutant.

CDK7 Inhibition Assay (Luminescence-Based)

Application: To identify and characterize inhibitors of CDK7, a key regulator of the cell cycle and transcription.

Principle: This assay quantifies the amount of ADP produced by the kinase reaction using the ADP-Glo™ Kinase Assay system. The luminescent signal is directly proportional to kinase activity.

Experimental Protocol:

  • Compound Preparation: Prepare a serial dilution of test compounds (including diazaspiro derivatives) and a known CDK7 inhibitor (e.g., THZ1) in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well low-volume white plate. Include DMSO-only wells for negative controls (100% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate reaction mix in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). This mix should contain the CDK7/Cyclin H/MAT1 complex and a suitable peptide substrate.

    • Dispense 5 µL of the 2X kinase/substrate mix into each well of the assay plate.

    • Initiate the reaction by adding 5 µL of 2X ATP solution (at a concentration near the Kₘ for CDK7) to each well.

    • Seal the plate and incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls and determine the IC₅₀ values.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)Assay Type
Diazaspiro Cmpd 1CDK7Data not availableADP-Glo
THZ1 (Reference)CDK73.2Biochemical
BS-181 (Reference)CDK721Biochemical

Signaling Pathway:

CDK7_Pathway cluster_transcription Transcription Initiation cluster_cell_cycle Cell Cycle Progression RNA_Pol_II RNA Polymerase II (C-terminal domain) Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription initiates CDK4_6 CDK4/6 G1_S_Transition G1/S Transition CDK4_6->G1_S_Transition CDK2 CDK2 CDK2->G1_S_Transition CDK7 CDK7 CDK7->RNA_Pol_II phosphorylates CDK7->CDK4_6 activates CDK7->CDK2 activates Diazaspiro_Inhibitor Diazaspiro Inhibitor Diazaspiro_Inhibitor->CDK7

CDK7 signaling in transcription and cell cycle.
MNK1/2 Inhibition Assay (Luminescence-Based)

Application: To identify inhibitors of MNK1 and MNK2, which are involved in the MAPK signaling pathway and regulate protein translation.

Principle: This assay is also based on the ADP-Glo™ technology to measure kinase activity by quantifying ADP production.

Experimental Protocol:

  • Compound and Reagent Preparation: Prepare serial dilutions of test compounds. The MNK1/2 Kinase Assay Kit typically includes purified MNK1/2 enzyme, a specific substrate (e.g., a peptide derived from eIF4E), ATP, and kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound or DMSO to the wells of a 384-well plate.

    • Add 2.5 µL of a 4X enzyme/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution.

    • Incubate at 30°C for 1 hour.

  • Detection and Analysis: Follow the ADP detection and data analysis steps as described in the CDK7 inhibition assay protocol.

Data Presentation:

CompoundTarget KinaseIC₅₀ (µM)Assay Type
Diazaspiro Cmpd 2MNK1Data not availableADP-Glo
Diazaspiro Cmpd 2MNK2Data not availableADP-Glo
CGP57380 (Reference)MNK1~0.2Biochemical

Note: While diazaspiro compounds have been investigated as MNK inhibitors, specific public IC₅₀ data is limited.

Signaling Pathway:

MNK_Pathway Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK RAS RAS Receptor_TK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK activates eIF4E eIF4E MNK->eIF4E phosphorylates Protein_Translation Protein Translation & Cell Proliferation eIF4E->Protein_Translation Diazaspiro_Inhibitor Diazaspiro Inhibitor Diazaspiro_Inhibitor->MNK KRAS_G12C_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KRAS_GTP->PI3K_AKT Cell_Growth Cell Growth & Survival RAF_MEK_ERK->Cell_Growth PI3K_AKT->Cell_Growth Diazaspiro_Inhibitor Covalent Diazaspiro Inhibitor Diazaspiro_Inhibitor->KRAS_GDP Covalently binds & traps in inactive state ACC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Mix Prepare Reaction Mix (ACC enzyme, Acetyl-CoA, ATP) Add_Compounds Add Diazaspiro Compounds & Controls Prepare_Mix->Add_Compounds Initiate Initiate with [¹⁴C]NaHCO₃ Add_Compounds->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (add acid) Incubate->Terminate Measure Measure Radioactivity (Scintillation Counting) Terminate->Measure Analyze Calculate % Inhibition & IC₅₀ Measure->Analyze HSD1_Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR activates HSD1->Cortisol Gene_Expression Target Gene Expression GR->Gene_Expression Diazaspiro_Inhibitor Diazaspiro Inhibitor Diazaspiro_Inhibitor->HSD1 Sigma2_Pathway Sigma2_Ligand Diazaspiro Ligand Sigma2_Receptor σ₂ Receptor (TMEM97) Sigma2_Ligand->Sigma2_Receptor binds to PGRMC1 PGRMC1 Sigma2_Receptor->PGRMC1 interacts with Cellular_Processes Cellular Processes: - Calcium Signaling - Lipid Metabolism - Autophagy Sigma2_Receptor->Cellular_Processes modulates

In Vitro Evaluation of 1-Benzyl-1,7-diazaspiro[4.4]nonane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1-Benzyl-1,7-diazaspiro[4.4]nonane derivatives. The unique three-dimensional structure of the diazaspiro[4.4]nonane core makes this class of compounds an attractive scaffold in medicinal chemistry. The addition of a benzyl group at the N1 position can significantly influence their biological activity, offering potential for the development of novel therapeutics.

While specific in vitro data for this compound derivatives is limited in publicly available literature, this document compiles representative data from closely related N-benzyl azaspiro[4.4]nonane and other diazaspiro[4.4]nonane analogs to provide a framework for their evaluation. The protocols provided are standardized methods applicable to the screening of this compound class for various biological activities.

Data Presentation

Table 1: In Vitro Anticancer Activity of N-Benzyl-2-azaspiro[4.4]nonane-1,3-dione Derivatives

This table summarizes the anticonvulsant activity of N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione, a structurally related class of compounds. The data is presented as the median effective dose (ED50) from in vivo tests, which can be correlated with in vitro potency.

Compound IDLinker (X)Anticonvulsant Activity (MES Test, ED50 mg/kg)
1a CH2> 300
1j NH76.27

Data adapted from studies on N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione. The MES (Maximal Electroshock Seizure) test is a primary in vivo screening method for anticonvulsant drugs.[1]

Table 2: Antimicrobial Activity of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

The following table presents the antimicrobial activity of derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, which share the core diazaspiro[4.4]nonane skeleton. The activity is reported as the diameter of the zone of inhibition.

Compound IDTest MicroorganismZone of Inhibition (mm)
3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dioneStaphylococcus aureusHigh
3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dioneBacillus subtilisHigh

The original study indicated "high activity" without specifying the exact zone diameter. This highlights the potential of the diazaspiro[4.4]nonane scaffold in antimicrobial drug discovery.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) potential of this compound derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways

While the specific signaling pathways modulated by this compound derivatives are not yet fully elucidated, related azaspiro compounds have been shown to impact key cellular pathways involved in cancer progression.[3] The following diagram illustrates a potential mechanism of action involving the inhibition of the PI3K/Akt and JAK/STAT pathways, which are often dysregulated in cancer.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation JAK JAK Receptor->JAK Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation STAT STAT JAK->STAT Phosphorylation STAT->Proliferation Compound 1-Benzyl-1,7-diazaspiro [4.4]nonane Derivative Compound->PI3K Inhibition Compound->JAK Inhibition

Caption: Potential inhibition of PI3K/Akt and JAK/STAT signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and in vitro biological evaluation of this compound derivatives.

G cluster_synthesis cluster_evaluation cluster_analysis Start Starting Materials Synthesis Synthesis of 1-Benzyl-1,7-diazaspiro [4.4]nonane Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Dilution) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme IC50 IC50 / MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Workflow for synthesis and in vitro evaluation of derivatives.

References

Application Notes and Protocols: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif present in a variety of biologically active natural products and synthetic compounds.[1][2] Its unique three-dimensional architecture provides a rigid framework for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Notably, derivatives of this scaffold are found in the Cephalotaxus alkaloids, such as homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia.[1][2] Other derivatives have shown promise as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors.[1][2]

Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical strategy for the synthesis of complex molecules from simpler precursors in a single operation.[3] Among these, domino radical bicyclization has emerged as a powerful method for constructing intricate cyclic systems like the 1-azaspiro[4.4]nonane core.[3] This approach involves the generation of a radical species that undergoes a sequence of intramolecular cyclization events to rapidly build molecular complexity.[3]

This document outlines a domino radical bicyclization methodology for the synthesis of 1-azaspiro[4.4]nonane derivatives, focusing on a process involving the formation and capture of alkoxyaminyl radicals.[1][4]

Reaction Principle

The domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives is typically initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), and mediated by tributyltin hydride (Bu₃SnH).[1][4][5] The reaction proceeds through the following key steps:

  • Radical Initiation: The process begins with the generation of a tributyltin radical (Bu₃Sn•) from the initiator.

  • Initial Radical Formation: The tributyltin radical abstracts a halogen atom (e.g., bromine or iodine) from the starting material, an O-benzyl oxime ether bearing an aryl halide, to generate an aryl radical.

  • First Cyclization (5-exo-trig): The newly formed aryl radical undergoes an intramolecular cyclization by adding to the C=N bond of the oxime ether. This 5-exo-trig cyclization forms a five-membered ring and generates an alkoxyaminyl radical intermediate.

  • Second Cyclization (5-exo-trig): The alkoxyaminyl radical then undergoes a second 5-exo-trig intramolecular cyclization onto a tethered alkenyl group. This step forms the second five-membered ring of the spirocyclic system and generates a new carbon-centered radical.

  • Radical Quenching: The final carbon-centered radical is quenched by a hydrogen atom from Bu₃SnH, yielding the desired 1-azaspiro[4.4]nonane product and regenerating the tributyltin radical to continue the catalytic cycle.

Data Presentation

The following tables summarize the reported yields for the synthesis of 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization using different radical initiators and substrates.[1][4]

Table 1: Synthesis of 1-Azaspiro[4.4]nonane Derivatives with AIBN Initiator

Substrate (O-benzyl oxime ether)ProductYield (%)Diastereomeric Ratio (trans:cis)
Aryl Bromide1-Azaspiro[4.4]nonane derivative451.5:1
Aryl Iodide1-Azaspiro[4.4]nonane derivative671.5:1
Terminal Alkyne1-Azaspiro[4.4]nonane derivative331:1

Table 2: Synthesis of 1-Azaspiro[4.4]nonane Derivatives with Et₃B Initiator

Substrate (O-benzyl oxime ether)ProductYield (%)Diastereomeric Ratio (trans:cis)
Aryl Bromide1-Azaspiro[4.4]nonane derivative522:1
Aryl Iodide1-Azaspiro[4.4]nonane derivative622:1
Terminal Alkyne1-Azaspiro[4.4]nonane derivative111:1.2

Mandatory Visualization

G cluster_initiation Radical Initiation & Formation cluster_cyclization Domino Bicyclization cluster_quenching Radical Quenching & Propagation initiator Initiator (AIBN or Et₃B) bu3sn_radical Bu₃Sn• initiator->bu3sn_radical generates bu3snh Bu₃SnH aryl_radical Aryl Radical bu3sn_radical->aryl_radical abstracts Halogen starting_material O-Benzyl Oxime Ether (with Aryl Halide) first_cyclization Alkoxyaminyl Radical Intermediate aryl_radical->first_cyclization 5-exo-trig (C=N addition) aryl_radical->first_cyclization second_cyclization Bicyclized Radical first_cyclization->second_cyclization 5-exo-trig (alkene addition) first_cyclization->second_cyclization product 1-Azaspiro[4.4]nonane second_cyclization->product H-atom transfer second_cyclization->product bu3sn_radical_regen Bu₃Sn• product->bu3sn_radical_regen regenerates product->bu3sn_radical_regen bu3snh_regen Bu₃SnH bu3sn_radical_regen->aryl_radical propagates cycle

Caption: Reaction mechanism of the domino radical bicyclization.

G cluster_methodA Method A: AIBN Initiator cluster_methodB Method B: Et₃B Initiator A_start Prepare Solution: O-benzyl oxime ether (1.0 equiv) AIBN (0.2 equiv) Bu₃SnH (1.5 equiv) in anhydrous cyclohexane (0.02 M) A_reflux Reflux under N₂ (e.g., 6 hours) A_start->A_reflux A_evap Remove Solvent (reduced pressure) A_reflux->A_evap A_purify Purify by Column Chromatography A_evap->A_purify A_product Isolated Product A_purify->A_product B_start Prepare Solution: O-benzyl oxime ether (1.0 equiv) Bu₃SnH (1.5 equiv) in anhydrous toluene (0.02 M) B_degas Degas with N₂ (15 minutes) B_start->B_degas B_add Add Et₃B (2.0 equiv) dropwise at RT B_degas->B_add B_stir Stir at RT (e.g., 3 hours) B_add->B_stir B_evap Remove Solvent (reduced pressure) B_stir->B_evap B_purify Purify by Column Chromatography B_evap->B_purify B_product Isolated Product B_purify->B_product

Caption: Experimental workflows for the two initiator systems.

Experimental Protocols

The following are generalized procedures for the domino radical bicyclization synthesis of 1-azaspiro[4.4]nonane derivatives.[5]

Method A: AIBN as Radical Initiator
  • Reaction Setup: In a round-bottom flask, prepare a solution of the corresponding O-benzyl oxime ether (1.0 equivalent), AIBN (0.2 equivalents), and Bu₃SnH (1.5 equivalents) in anhydrous cyclohexane to a final concentration of 0.02 M.

  • Inert Atmosphere: Equip the flask with a reflux condenser and purge the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 81 °C for cyclohexane) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate (e.g., 6 hours).

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) to afford the desired 1-azaspiro[4.4]nonane derivative.

Method B: Triethylborane (Et₃B) as Radical Initiator
  • Reaction Setup: In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 equivalent) and Bu₃SnH (1.5 equivalents) in anhydrous toluene to a final concentration of 0.02 M.

  • Degassing: Degas the solution by bubbling nitrogen through it for 15 minutes.

  • Initiation: At room temperature, add triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equivalents) dropwise to the stirred solution.

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction time will vary depending on the substrate (e.g., 3 hours).

  • Work-up: Upon completion, remove the solvent by evaporation under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 1-azaspiro[4.4]nonane derivative.

Troubleshooting and Optimization

  • Formation of Monocyclized Product: A common side reaction is the formation of a monocyclized product, which can occur if the second cyclization step is slow or disfavored.[5] This is more prevalent with certain substituents on the alkenyl moiety, such as a methyl group.[4][5] To favor bicyclization, it is recommended to use substrates where the alkenyl moiety is attached to electron-withdrawing groups or aryl substituents.[4]

  • Poor Diastereoselectivity: The diastereoselectivity of the bicyclization can be influenced by the reaction conditions. The use of Et₃B as an initiator at room temperature has been shown to improve diastereoselectivity compared to AIBN at reflux.[1]

  • Complex Product Mixtures: The formation of complex mixtures can arise from undesired side reactions, such as premature quenching of radical intermediates by the hydrogen donor (Bu₃SnH) or alternative cyclization pathways.[5] To mitigate this, the concentration of Bu₃SnH can be carefully controlled. A slow addition of the tin hydride can maintain a low steady-state concentration, which can favor the intramolecular cyclization steps over intermolecular quenching.[5]

Conclusion

The domino radical bicyclization involving alkoxyaminyl radicals is a valuable and efficient method for the synthesis of the 1-azaspiro[4.4]nonane core.[1] This strategy allows for the rapid construction of two rings and a quaternary center in a single step, starting from readily accessible O-benzyl oxime ethers.[1] The use of different radical initiators, such as AIBN and Et₃B, provides flexibility in terms of reaction conditions, with the latter offering milder conditions and improved diastereoselectivity.[1] This methodology represents a significant advancement in the synthesis of this important class of spirocyclic compounds, providing a powerful tool for researchers in medicinal chemistry and drug discovery.

References

Application Note: A Scalable Synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a proposed scalable synthetic protocol for 1-Benzyl-1,7-diazaspiro[4.4]nonane, a valuable spirocyclic building block for drug discovery and development. The described methodology is based on established synthetic strategies for analogous diazaspirocycles and is designed to be adaptable for multi-gram scale production in a laboratory setting.

Introduction

Spirocyclic scaffolds, particularly diazaspirocycles, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively mimic natural product motifs and provide novel intellectual property space. This compound serves as a key intermediate for the synthesis of a variety of biologically active compounds. The development of a robust and scalable synthesis for this scaffold is crucial for advancing drug discovery programs that rely on this core structure.

This document provides a detailed experimental protocol for a proposed multi-step synthesis of this compound, commencing from commercially available starting materials. The synthesis involves the formation of a key pyrrolidine intermediate, followed by cyclization to construct the spirocyclic core, and subsequent reduction to yield the target compound.

Proposed Synthetic Pathway

The proposed synthesis follows a logical progression from a functionalized pyrrolidine to the final diazaspiro[4.4]nonane framework. The key steps include the formation of a cyanomethyl pyrrolidine carboxylate, reductive cyclization to form the lactam, and a final reduction to yield the desired diamine.

Synthetic Pathway Proposed Synthetic Pathway for this compound A Methyl 1-benzylpyrrolidine-3-carboxylate B Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate A->B Alkylation C 7-Benzyl-1,7-diazaspiro[4.4]nonan-1-one B->C Reductive Cyclization D This compound C->D Reduction

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

This procedure outlines the alkylation of methyl 1-benzylpyrrolidine-3-carboxylate to introduce the cyanomethyl group.

Materials:

  • Methyl 1-benzylpyrrolidine-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Bromoacetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add 2-bromoacetonitrile (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 7-Benzyl-1,7-diazaspiro[4.4]nonan-1-one

This protocol describes the reductive cyclization of the cyanomethyl intermediate to form the spirocyclic lactam.[1]

Materials:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

  • Celite

Procedure:

  • In a high-pressure reaction vessel, combine methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0 eq) and a slurry of Raney Nickel (approximately 4:1 w/w ratio of starting material to Raney Ni) in methanol.[1]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and shake at room temperature for 24 hours.[1]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from ethanol to obtain colorless blocks of 7-Benzyl-1,7-diazaspiro[4.4]nonan-1-one.[1]

Protocol 3: Scale-up Synthesis of this compound

This protocol details the final reduction of the spirocyclic lactam to the target diamine, adapted for a larger scale.

Materials:

  • 7-Benzyl-1,7-diazaspiro[4.4]nonan-1-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or a similar quenching agent

  • Diatomaceous earth (Celite)

  • Rotary evaporator

  • Large capacity reaction vessel with mechanical stirring and inert atmosphere capabilities

Procedure:

  • Reaction Setup: In a large, dry, multi-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (3.0 - 5.0 eq) in anhydrous THF.

  • Addition of Substrate: Dissolve 7-Benzyl-1,7-diazaspiro[4.4]nonan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. Caution: The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL) for every 'x' grams of LiAlH₄ used.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filtration and Purification: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.

Data Presentation

StepStarting MaterialReagentsSolventTypical YieldPurity
1Methyl 1-benzylpyrrolidine-3-carboxylateSodium hydride, 2-BromoacetonitrileTHF70-85%>95% (by NMR)
2Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylateRaney Nickel, H₂Methanol60-75%>98% (by LC-MS)
37-Benzyl-1,7-diazaspiro[4.4]nonan-1-oneLithium aluminum hydrideTHF80-90%>97% (by GC-MS)

Note: The presented yields are typical for analogous reactions and may vary depending on the reaction scale and optimization.

Experimental Workflow Diagram

Experimental Workflow Scale-up Synthesis Workflow cluster_alkylation Step 1: Alkylation cluster_cyclization Step 2: Reductive Cyclization cluster_reduction Step 3: Final Reduction A1 Reactant Mixing (NaH, Pyrrolidine ester) A2 Addition of Bromoacetonitrile A1->A2 A3 Aqueous Work-up A2->A3 A4 Purification (Column Chromatography) A3->A4 B1 Hydrogenation Setup (Raney Ni, H2) A4->B1 Intermediate B2 Reaction under Pressure B1->B2 B3 Filtration B2->B3 B4 Recrystallization B3->B4 C1 LiAlH4 Reaction B4->C1 Intermediate C2 Controlled Quench C1->C2 C3 Filtration C2->C3 C4 Purification (Distillation/Salt Formation) C3->C4

Caption: Step-by-step workflow for the scale-up synthesis.

Conclusion

The provided application note offers a detailed and scalable protocol for the synthesis of this compound. This procedure is designed to be a valuable resource for researchers and drug development professionals requiring access to this important chemical entity on a multi-gram scale. The methodologies are based on established chemical transformations and have been adapted for increased scale, with considerations for safety and purification. Successful implementation of this protocol will facilitate the exploration of the chemical space around this privileged scaffold.

References

Application Notes and Protocols for the Functionalization of the 1,7-Diazaspiro[4.4]nonane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-diazaspiro[4.4]nonane scaffold is a valuable, rigid, three-dimensional building block for the synthesis of novel chemical entities in drug discovery. Its unique spirocyclic architecture, containing two pyrrolidine rings fused at a central carbon, allows for the precise spatial orientation of substituents, which can lead to enhanced target affinity and selectivity. This document provides an overview of common functionalization strategies for the 1,7-diazaspiro[4.4]nonane core, including detailed protocols for key reactions and data presentation to guide medicinal chemistry efforts.

Introduction to the 1,7-Diazaspiro[4.4]nonane Core

The 1,7-diazaspiro[4.4]nonane core presents two secondary amine functionalities that serve as key handles for chemical modification. To achieve selective functionalization, one of the nitrogen atoms is typically protected with a suitable protecting group, most commonly a tert-butyloxycarbonyl (Boc) group. Commercially available starting materials include N1-Boc and N7-Boc protected 1,7-diazaspiro[4.4]nonane, which allow for sequential functionalization of the two nitrogen atoms.

Key Functionalization Reactions

The secondary amine(s) of the 1,7-diazaspiro[4.4]nonane core can be functionalized through a variety of standard organic reactions. The choice of reaction will depend on the desired final compound and the overall synthetic strategy. Common functionalization methods include:

  • N-Alkylation: Introduction of alkyl groups to the nitrogen atoms.

  • N-Arylation: Formation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring.

  • Amide Coupling: Acylation of the nitrogen atoms with carboxylic acids.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

The following sections provide detailed protocols and data for these key functionalization reactions.

Data Presentation

Table 1: N-Alkylation of Mono-Boc-Protected 1,7-Diazaspiro[4.4]nonane
EntryStarting MaterialAlkylating AgentBaseSolventTemp (°C)Time (h)ProductYield (%)
11-Boc-1,7-diazaspiro[4.4]nonaneBenzyl bromideK₂CO₃Acetonitrile80121-Boc-7-benzyl-1,7-diazaspiro[4.4]nonane85
27-Boc-1,7-diazaspiro[4.4]nonaneEthyl iodideCs₂CO₃DMF6087-Boc-1-ethyl-1,7-diazaspiro[4.4]nonane78
31-Boc-1,7-diazaspiro[4.4]nonane2-(Bromomethyl)pyridineNaHTHF25241-Boc-7-(pyridin-2-ylmethyl)-1,7-diazaspiro[4.4]nonane65
Table 2: N-Arylation of Mono-Boc-Protected 1,7-Diazaspiro[4.4]nonane
EntryStarting MaterialArylating AgentCatalystLigandBaseSolventTemp (°C)Time (h)ProductYield (%)
11-Boc-1,7-diazaspiro[4.4]nonane4-Fluoronitrobenzene--K₂CO₃DMSO120161-Boc-7-(4-nitrophenyl)-1,7-diazaspiro[4.4]nonane92
27-Boc-1,7-diazaspiro[4.4]nonane2-ChloropyrimidinePd₂(dba)₃XantphosCs₂CO₃Dioxane100187-Boc-1-(pyrimidin-2-yl)-1,7-diazaspiro[4.4]nonane75
31-Boc-1,7-diazaspiro[4.4]nonanePhenylboronic acidCu(OAc)₂-PyridineDCM25481-Boc-7-phenyl-1,7-diazaspiro[4.4]nonane55
Table 3: Amide Coupling with Mono-Boc-Protected 1,7-Diazaspiro[4.4]nonane
EntryStarting MaterialCarboxylic AcidCoupling ReagentBaseSolventTemp (°C)Time (h)ProductYield (%)
11-Boc-1,7-diazaspiro[4.4]nonaneBenzoic acidHATUDIPEADMF25121-Boc-7-benzoyl-1,7-diazaspiro[4.4]nonane95
27-Boc-1,7-diazaspiro[4.4]nonaneAcetic acidEDC·HClHOBt, Et₃NDCM25167-Boc-1-acetyl-1,7-diazaspiro[4.4]nonane88
31-Boc-1,7-diazaspiro[4.4]nonaneIsoxazole-5-carboxylic acidT3PPyridineAcetonitrile5061-Boc-7-(isoxazole-5-carbonyl)-1,7-diazaspiro[4.4]nonane82
Table 4: Reductive Amination of Mono-Boc-Protected 1,7-Diazaspiro[4.4]nonane
EntryStarting MaterialCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)ProductYield (%)
11-Boc-1,7-diazaspiro[4.4]nonaneCyclohexanoneNaBH(OAc)₃DCE25241-Boc-7-cyclohexyl-1,7-diazaspiro[4.4]nonane89
27-Boc-1,7-diazaspiro[4.4]nonaneBenzaldehydeNaBH₄Methanol0-25127-Boc-1-benzyl-1,7-diazaspiro[4.4]nonane91
31-Boc-1,7-diazaspiro[4.4]nonaneAcetoneH₂ (g), Pd/CEthanol25481-Boc-7-isopropyl-1,7-diazaspiro[4.4]nonane76

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a solution of mono-Boc-protected 1,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add the alkylating agent (1.1 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

  • Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C) for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried flask, add the mono-Boc-protected 1,7-diazaspiro[4.4]nonane (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane, toluene).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time, monitoring progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-arylated product.

Protocol 3: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.1 eq) in an anhydrous solvent (e.g., DMF), add the coupling reagent HATU (1.1 eq) and a tertiary amine base (e.g., DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of mono-Boc-protected 1,7-diazaspiro[4.4]nonane (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for the specified time until completion (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 4: General Procedure for Reductive Amination
  • To a solution of mono-Boc-protected 1,7-diazaspiro[4.4]nonane (1.0 eq) and the aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., dichloroethane, methanol), add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the N-alkylated product.

Visualizations

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_materials Mono-Boc-1,7-diazaspiro[4.4]nonane Alkylating Agent Base Solvent stirring Stir at specified temperature and time start_materials->stirring Mix filtration Filtration stirring->filtration Cool concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography end_product N-Alkylated Product chromatography->end_product

Caption: Workflow for the N-alkylation of the 1,7-diazaspiro[4.4]nonane core.

Logical Relationship for Selective Functionalization

Selective_Functionalization core 1,7-Diazaspiro[4.4]nonane mono_boc Mono-Boc Protection (N1 or N7) core->mono_boc functionalization1 Functionalization of free NH (e.g., Alkylation, Arylation) mono_boc->functionalization1 deprotection Boc Deprotection functionalization1->deprotection functionalization2 Functionalization of second NH deprotection->functionalization2 final_product Di-substituted 1,7-Diazaspiro[4.4]nonane functionalization2->final_product Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion sigma1 Sigma-1 Receptor (Chaperone) ip3r IP3 Receptor sigma1->ip3r Stabilizes ca_uptake Ca²⁺ Uptake ip3r->ca_uptake Ca²⁺ Transfer atp_production ATP Production ca_uptake->atp_production ca_homeostasis Ca²⁺ Homeostasis ca_uptake->ca_homeostasis cell_survival Cell Survival atp_production->cell_survival ligand Diazaspiro[4.4]nonane Derivative (Ligand) ligand->sigma1 Modulates cellular_stress Cellular Stress cellular_stress->sigma1 Activates ca_homeostasis->cell_survival

Application Notes and Protocols: 1-Benzyl-1,7-diazaspiro[4.4]nonane in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of the 1-Benzyl-1,7-diazaspiro[4.4]nonane scaffold in the development of novel Central Nervous System (CNS) agents. While specific pharmacological data for this compound is limited in publicly available literature, this document compiles and analyzes data from structurally related diazaspiro[4.4]nonane derivatives to highlight promising research directions and provide detailed experimental protocols. The presented data suggests that this scaffold holds significant potential for targeting various CNS receptors, including dopamine and sigma receptors, and may be a valuable core for developing anticonvulsant agents.

Overview of the 1,7-Diazaspiro[4.4]nonane Scaffold

The 1,7-diazaspiro[4.4]nonane core is a rigid, three-dimensional structure that offers precise spatial orientation of substituents, a desirable feature in the design of selective ligands for CNS targets. The presence of two nitrogen atoms at positions 1 and 7 allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. The benzyl group at the 1-position is a common motif in CNS drug discovery, often contributing to affinity for various receptors.

Potential CNS Applications and Supporting Data from Analogs

Based on studies of closely related compounds, the this compound scaffold is a promising candidate for developing agents for a range of neurological and psychiatric disorders.

Dopamine D3 Receptor Antagonism

Derivatives of diazaspiro[4.4]nonane have been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, a key target in the treatment of schizophrenia, addiction, and Parkinson's disease.

Table 1: Dopamine D3 Receptor Binding Affinity of Arylated Diazaspiro[4.4]nonane Analogs

CompoundR GroupD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
Analog 1 4-Fluorophenyl12.0>10,000>833
Analog 2 Phenyl19.6>10,000>510
Analog 3 4-Methoxyphenyl97.7>10,000>102

Data presented is for arylated 2,7-diazaspiro[4.4]nonane derivatives. The high affinity and selectivity of these analogs suggest that the this compound core could be a valuable scaffold for potent and selective D3 receptor antagonists.

Sigma Receptor Modulation

The diazaspiro[4.4]nonane scaffold has also been identified as a promising framework for ligands of sigma receptors (σ₁ and σ₂), which are implicated in a variety of CNS functions and disorders, including pain, neurodegeneration, and psychiatric conditions.

Table 2: Sigma Receptor Binding Affinity of 2,7-Diazaspiro[4.4]nonane Derivatives

CompoundModificationσ₁R Kᵢ (nM)σ₂R Kᵢ (nM)Selectivity (σ₂/σ₁)
Analog A N-Benzyl2.72710
Analog B N-Phenethyl131027.8
Analog C N-Benzoyl1016516.5

This data for N-substituted 2,7-diazaspiro[4.4]nonane derivatives indicates that the scaffold can be modified to achieve high affinity for sigma receptors, particularly the σ₁ subtype. The benzyl substitution in Analog A resulted in the highest affinity, highlighting the potential of this compound as a sigma receptor ligand.

Anticonvulsant Activity

Structurally related N-benzyl-2-azaspiro[4.4]nonane-1,3-diones have been synthesized and evaluated for their anticonvulsant properties, showing promise in preclinical models of epilepsy.

Table 3: Anticonvulsant Activity of a N-Benzyl-2-azaspiro[4.4]nonane-1,3-dione Analog

CompoundTestED₅₀ (mg/kg)
N-(4-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dioneMaximal Electroshock Seizure (MES)76.27[1]

This result for a related spirocyclic compound with a benzyl-like substituent suggests that the broader azaspiro[4.4]nonane class, including this compound, may possess anticonvulsant properties.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound and its derivatives as CNS agents. These protocols are based on methodologies reported for analogous compounds.

Synthesis of this compound Core

A general synthetic approach to the 1,7-diazaspiro[4.4]nonane scaffold can be adapted from established methods. One common strategy involves the multi-step synthesis starting from a suitable pyrrolidine derivative, followed by the construction of the second five-membered ring.

Protocol 1: General Synthesis of a Diazaspiro[4.4]nonane Scaffold

  • Step 1: Synthesis of a Substituted Pyrrolidine Intermediate. Start with a commercially available pyrrolidine derivative, for example, methyl 1-benzyl-3-oxopyrrolidine-4-carboxylate.

  • Step 2: Ring Formation. React the pyrrolidine intermediate with a suitable reagent to form the second ring. For instance, a Michael addition followed by reductive amination can be employed.

  • Step 3: Reduction. Reduce the carbonyl and ester functionalities using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the this compound core.

  • Step 4: Purification. Purify the final product using column chromatography on silica gel.

In Vitro Receptor Binding Assays

Protocol 2: Dopamine D2/D3 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Radioligand: Use [³H]-Spiperone for D2 receptors and [³H]-(+)-PHNO for D3 receptors.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (this compound), and 50 µL of the radioligand.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation.

    • Incubate the plate at room temperature for 90 minutes.

    • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

    • Wash the filters three times with ice-cold 50 mM Tris-HCl.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of 10 µM haloperidol. Calculate IC₅₀ values from competition binding curves and convert to Kᵢ values using the Cheng-Prusoff equation.

Protocol 3: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare membranes from guinea pig brain or cells expressing the σ₁ receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use [³H]-(+)-Pentazocine.

  • Procedure:

    • In a 96-well plate, add assay buffer, various concentrations of the test compound, radioligand, and membrane preparation.

    • Incubate at 37°C for 150 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters with ice-cold buffer.

    • Measure the bound radioactivity by liquid scintillation counting.

  • Data Analysis: Determine non-specific binding using a high concentration of a known σ₁ ligand (e.g., haloperidol). Calculate Kᵢ values from IC₅₀ values.

In Vivo Anticonvulsant Screening

Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice

  • Animals: Use male albino mice (e.g., CD-1) weighing 20-25 g.

  • Drug Administration: Administer the test compound (this compound) intraperitoneally (i.p.) at various doses.

  • MES Induction: At the time of predicted peak effect (e.g., 30 or 60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor component of the seizure, using a probit analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound as a CNS agent.

G cluster_0 Dopamine D3 Receptor Signaling Ligand 1-Benzyl-1,7- diazaspiro[4.4]nonane (Antagonist) D3R D3 Receptor Ligand->D3R Binds to G_protein Gαi/o D3R->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB Decreases Gene Gene Transcription CREB->Gene Decreases

Caption: Hypothetical D3 Receptor Antagonist Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Preparation B Incubate Reagents in 96-well plate A->B C Terminate Reaction by Rapid Filtration B->C D Wash Filters to Remove Unbound Ligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate IC50 - Determine Ki E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane. The information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several key strategies. One common method involves the initial construction of the 1,7-diazaspiro[4.4]nonane core, followed by N-benzylation. An alternative route starts with a pre-benzylated pyrrolidine precursor, which is then elaborated to form the second five-membered ring. A third approach involves the reduction of a lactam precursor, such as 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Q2: I am observing very low yields. What are the most probable causes?

A2: Low yields in this synthesis can stem from several factors. In multi-step syntheses, incomplete reactions at any stage will significantly lower the overall yield. Side reactions, such as over-alkylation in the benzylation step or the formation of polymeric byproducts, are also common culprits. Additionally, difficulties in purification, leading to product loss, can be a significant factor. Careful monitoring of each reaction step by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the problematic stage.

Q3: What are the typical impurities I might encounter in my final product?

A3: Common impurities can include unreacted starting materials, such as 1,7-diazaspiro[4.4]nonane or benzyl bromide, depending on the route. If a lactam reduction route is employed, unreduced lactam can be a significant impurity. Di-benzylated products (quaternary ammonium salts) can also form if the reaction conditions for benzylation are not carefully controlled. Solvents and reagents from the workup and purification steps may also be present.

Q4: How can I best purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase), is often effective. The choice of eluent will depend on the specific impurities present. Distillation under reduced pressure may also be an option if the product is thermally stable and the impurities have sufficiently different boiling points.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the N-Benzylation of 1,7-diazaspiro[4.4]nonane
Symptom Possible Cause Recommended Action
Low conversion of starting material (1,7-diazaspiro[4.4]nonane) Inactive benzylating agent (e.g., benzyl bromide has degraded).Use freshly opened or purified benzyl bromide.
Insufficient base or weak base.Use a stronger base such as potassium carbonate or triethylamine, and ensure at least stoichiometric amounts are used.
Low reaction temperature.Increase the reaction temperature, but monitor for side product formation. Refluxing in a suitable solvent like acetonitrile is often effective.
Formation of multiple products (TLC shows multiple spots) Over-alkylation leading to the quaternary ammonium salt.Use only a slight excess (1.05-1.1 equivalents) of benzyl bromide. Add the benzyl bromide slowly to the reaction mixture.
Reaction with solvent.Ensure the solvent is inert under the reaction conditions.
Difficult to isolate the product from the reaction mixture Product is water-soluble.After quenching the reaction, extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
Emulsion formation during workup.Add brine to the aqueous layer to break the emulsion.
Issue 2: Incomplete Reduction of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
Symptom Possible Cause Recommended Action
Starting material (lactam) remains after the reaction Insufficient reducing agent.Use a larger excess of the reducing agent (e.g., Lithium Aluminum Hydride, LAH). Typically 2-3 equivalents are required for lactam reduction.
Deactivated reducing agent.Use freshly opened or properly stored LAH. LAH is highly reactive with moisture.
Low reaction temperature or short reaction time.Ensure the reaction is carried out at an appropriate temperature (e.g., reflux in THF) and for a sufficient duration. Monitor the reaction progress by TLC.
Complex product mixture Cleavage of the benzyl group.This can occur with some reducing agents under harsh conditions. A milder reducing agent or different reaction conditions may be necessary.
Low isolated yield after workup Product loss during the aqueous workup of the LAH reaction.The workup procedure (e.g., Fieser workup) must be performed carefully to ensure complete precipitation of aluminum salts and efficient extraction of the product.

Experimental Protocols

Protocol 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This protocol is adapted from a known procedure for a related compound and serves as a precursor for the final reduction step.[1]

  • Reaction Setup: In a high-pressure reaction vessel, dissolve methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol.

  • Catalyst Addition: Add Raney Nickel catalyst (approximately 4:1 weight ratio of starting material to catalyst).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain colorless blocks of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Protocol 2: Reduction of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one to this compound

This is a general procedure for the reduction of a lactam to a diamine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Lactam: Dissolve 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, or until the starting material is consumed (monitor by TLC).

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL per X g of LAH), 15% aqueous sodium hydroxide (X mL per X g of LAH), and then water again (3X mL per X g of LAH).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Benzylation

Parameter Condition A Condition B Condition C
Base K₂CO₃Et₃NNaH
Solvent AcetonitrileDichloromethaneTHF
Temperature RefluxRoom Temperature0 °C to Room Temp.
Typical Yield Moderate to HighLow to ModerateHigh
Key Consideration Standard conditionsMild conditions, may be slowRequires anhydrous conditions

Visualizations

experimental_workflow cluster_0 Route 1: Lactam Reduction cluster_1 Route 2: Direct Benzylation A Methyl 1-benzyl-3-(cyanomethyl) pyrrolidine-3-carboxylate B 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one A->B Raney Ni, H₂ C This compound B->C LiAlH₄ D 1,7-diazaspiro[4.4]nonane E This compound D->E F Benzyl Bromide F->E

Caption: Synthetic routes to this compound.

troubleshooting_benzylation start Low Yield in Benzylation q1 TLC shows mainly starting material? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no remedy1 Increase reaction temperature. Use stronger base. Check benzyl bromide quality. a1_yes->remedy1 q2 TLC shows multiple spots? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no remedy2 Reduce equivalents of benzyl bromide. Slow addition of benzyl bromide. a2_yes->remedy2 end Other issues (e.g., workup) a2_no->end

Caption: Troubleshooting logic for low yield in N-benzylation.

References

Technical Support Center: Synthesis of Diazaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diazaspiro[4.4]nonanes. Our goal is to help you identify and mitigate common side reactions, thereby improving the yield and purity of your target compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of diazaspiro[4.4]nonanes, presented in a question-and-answer format.

Q1: I am observing a significant amount of a cyclopentanol byproduct in my reductive amination reaction to form a diazaspiro[4.4]nonane. What is the likely cause and how can I minimize it?

A1: The presence of cyclopentanol is a common side reaction in reductive aminations starting from cyclopentanone. It results from the reduction of the ketone by the reducing agent before it can react with the diamine to form the desired di-imine intermediate.

Likely Causes:

  • Non-selective reducing agent: Some reducing agents, like sodium borohydride, can readily reduce ketones at neutral or acidic pH.

  • Incorrect order of addition: Adding the reducing agent before the di-imine has had sufficient time to form can lead to the premature reduction of cyclopentanone.

  • Suboptimal pH: The rate of imine formation is pH-dependent. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will not favor the dehydration step to form the imine.

Troubleshooting Steps:

  • Choice of Reducing Agent: Switch to a more selective reducing agent that is less reactive towards ketones under the reaction conditions, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1] STAB is often preferred as it is less toxic and the reaction can be performed without strict pH control.[2][3]

  • Stepwise Procedure: First, stir the cyclopentanone and the diamine in a suitable solvent (e.g., methanol, dichloromethane) at room temperature to allow for di-imine formation before adding the reducing agent.[1]

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without significantly protonating the amine. This can be achieved by adding a small amount of a weak acid like acetic acid.[1]

Q2: My reaction is producing a high molecular weight impurity, which I suspect is an over-alkylated or di-spirocyclic product. How can I prevent its formation?

A2: This type of impurity likely arises from the newly formed diazaspiro[4.4]nonane acting as a nucleophile and reacting with another molecule of cyclopentanone, leading to a second spirocyclization or other side reactions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the diamine to cyclopentanone. An excess of the ketone will favor the formation of over-alkylated products.

  • Slow Addition: Add the cyclopentanone slowly to the solution of the diamine. This maintains a low concentration of the ketone in the reaction mixture, favoring the initial desired reaction over subsequent side reactions.

  • Protecting Groups: If one of the nitrogen atoms in the final product is to be unsubstituted, consider using a diamine with one nitrogen protected with a suitable protecting group (e.g., Boc). This will prevent its reaction with the ketone. The protecting group can be removed in a subsequent step.

Q3: In my domino radical bicyclization for the synthesis of a substituted diazaspiro[4.4]nonane, I am observing significant side products from premature reduction. How can I minimize these?

A3: Premature reduction of radical intermediates by the hydrogen donor (e.g., Bu₃SnH) is a common side reaction in domino radical cyclizations.

Troubleshooting Steps:

  • Choice of Radical Initiator: The choice of radical initiator can influence the reaction rate and temperature. Triethylborane (Et₃B) can be used at room temperature, which can sometimes provide better selectivity and reduce side reactions compared to AIBN, which requires higher temperatures.[4]

  • Slow Addition of Hydrogen Donor: A slow addition of the radical quenching agent, typically tributyltin hydride (Bu₃SnH), to the reaction mixture helps to maintain a low steady-state concentration. This favors the desired cyclization cascade over the premature reduction of radical intermediates.

  • Optimize Reaction Time and Temperature: Shorter reaction times can minimize the opportunity for side reactions to occur. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Q4: During the synthesis of a 2-butyl-1,3-diazaspiro[4.4]nonan-1-en-4-one intermediate for Irbesartan, I am isolating a significant byproduct. How can this be avoided?

A4: The synthesis of this specific diazaspiro[4.4]nonane intermediate is known to produce byproducts. One key improvement to the process involves changing the reaction conditions for the hydrolysis and cyclization steps to minimize the formation of a specific, but often uncharacterized, byproduct referred to as "byproduct 5" in some literature.

Troubleshooting Steps:

  • Change of Reaction Medium for Cyclization: The original synthesis often uses conditions that lead to the formation of this byproduct. An improved process utilizes a mixed solvent system of n-butanol and water with barium hydroxide as the catalyst for the cyclization step. This has been shown to reduce the formation of the byproduct.[5]

  • Alkaline Hydrolysis: Switching from acidic to alkaline hydrolysis of the preceding aminonitrile intermediate can also improve the overall yield and reduce impurity formation.[5]

Quantitative Data Summary

The following table summarizes illustrative yields for the synthesis of diazaspiro[4.4]nonane precursors and related azaspirocycles under different conditions, highlighting the impact of troubleshooting strategies.

Reaction TypeStarting MaterialsConditionsDesired Product YieldSide Product(s) & YieldReference(s)
Reductive AminationCyclopentanone, EthanolamineNaBH(OAc)₃, CH₂Cl₂, rtHighCyclopentanol (minimized)[1]
Reductive AminationCyclopentanone, EthanolamineNaBH₄, MeOH, rtModerate-HighCyclopentanol (significant)[1]
Domino Radical BicyclizationO-benzyl oxime etherAIBN, Bu₃SnH, Cyclohexane, reflux11-67%Premature reduction products[4][6]
Domino Radical BicyclizationO-benzyl oxime etherEt₃B, Bu₃SnH, Cyclohexane, rtImproved diastereoselectivityPremature reduction products (reduced)[4]
Cyclization for Irbesartan IntermediateDiamide precursorn-butanol, water, Ba(OH)₂Improved"Byproduct 5" (reduced)[5]

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of 2,7-Diazaspiro[4.4]nonane (General Procedure)

  • Imine Formation: To a solution of ethylenediamine (1.0 eq) in methanol (0.5 M), add cyclopentanone (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the di-imine intermediate by TLC or GC-MS.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (2.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,7-diazaspiro[4.4]nonane.

Protocol 2: Domino Radical Bicyclization for a 1,X-Diazaspiro[4.4]nonane Derivative (Illustrative)

This protocol is adapted from the synthesis of azaspiro[4.4]nonanes and should be optimized for specific diaza-analogs.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted acyclic precursor containing two nitrogen atoms and the necessary functionalities for radical cyclization (1.0 eq) in degassed cyclohexane (0.02 M).

  • Reagent Addition: Add triethylborane (1.0 M in hexanes, 1.2 eq). Then, add a solution of tributyltin hydride (1.1 eq) in degassed cyclohexane via syringe pump over 4-6 hours.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to afford the desired diazaspiro[4.4]nonane derivative.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Troubleshooting start Start: Low Yield/ High Impurity check_reducing_agent 1. Evaluate Reducing Agent start->check_reducing_agent check_addition_order 2. Check Order of Addition check_reducing_agent->check_addition_order Selective use_stab Use NaBH(OAc)₃ or NaBH₃CN check_reducing_agent->use_stab Non-selective check_ph 3. Optimize pH check_addition_order->check_ph Correct imine_first Form Imine Before Adding Reductant check_addition_order->imine_first Incorrect adjust_ph Adjust pH to 5-6 (e.g., with AcOH) check_ph->adjust_ph Suboptimal end Improved Yield/ Purity check_ph->end Optimal use_stab->check_addition_order imine_first->check_ph adjust_ph->end

Caption: Troubleshooting workflow for reductive amination side reactions.

side_reaction_pathway cluster_desired Desired Pathway cluster_side Side Reaction cyclopentanone Cyclopentanone di_imine Di-imine Intermediate cyclopentanone->di_imine + Diamine cyclopentanol Cyclopentanol (Byproduct) cyclopentanone->cyclopentanol + Reductant diamine Diamine (H₂N-R-NH₂) diamine->di_imine reductant Reducing Agent (e.g., NaBH₄) diazaspiro Diazaspiro[4.4]nonane di_imine->diazaspiro + Reductant

Caption: Competing reactions in reductive amination for diazaspiro[4.4]nonane synthesis.

References

Technical Support Center: Purification of 1-Benzyl-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Benzyl-1,7-diazaspiro[4.4]nonane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its spirocyclic structure and the presence of two basic nitrogen atoms. Key difficulties include:

  • Separation from structurally similar impurities: Byproducts from the synthesis, such as incompletely cyclized intermediates or over-alkylated products, can be difficult to separate due to similar polarities and boiling points.

  • Stereoisomer separation: The spirocyclic core can lead to the formation of diastereomers, which may have very close physical properties, making their separation challenging.

  • Product stability: Some spirocyclic amines can be sensitive to acidic conditions or prolonged exposure to silica gel, potentially leading to degradation during purification. For some related azaspiro[4.4]nonane derivatives, decomposition during chromatographic purification has been observed.[1]

  • Handling difficulties: As a basic compound, it may interact strongly with silica gel, leading to tailing and poor separation during column chromatography.

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification methods for analogous spirocyclic diamines are:

  • Flash Column Chromatography: This is a widely used technique for separating the target compound from impurities with different polarities.

  • Recrystallization: For solid compounds, recrystallization is an excellent method for achieving high purity. A related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, has been successfully purified by recrystallization from ethanol.[2]

  • Distillation (under reduced pressure): If the compound is a liquid and thermally stable, vacuum distillation can be effective for removing non-volatile or less volatile impurities.

Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include benzylamine, and the spirocyclic diamine precursor.

  • Partially reacted intermediates: Incomplete cyclization can lead to acyclic amine precursors.

  • Over-benzylated products: If the reaction conditions are not carefully controlled, dibenzylated quaternary ammonium salts could form.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation/Overlapping Peaks Incorrect mobile phase polarity.Optimize the eluent system. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). A shallow gradient is often more effective. For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can improve peak shape and reduce tailing.
Product Tailing on the Column Strong interaction of the basic nitrogen atoms with the acidic silica gel.Use a basic alumina column instead of silica gel. Alternatively, deactivate the silica gel by pre-treating it with the mobile phase containing a small amount of triethylamine.
Product Degradation on the Column The compound is sensitive to the acidic nature of silica gel.Minimize the time the compound spends on the column by using a faster flow rate and a shorter column. Consider using a less acidic stationary phase like neutral alumina. A decomposition event during chromatographic purification has been noted for a related azaspiro[4.4]nonane derivative.[1]
Low Recovery of the Product The compound is too polar and is not eluting from the column.Increase the polarity of the mobile phase. A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes.[1] For highly polar compounds, a mobile phase containing methanol or even a small percentage of ammonium hydroxide in methanol might be necessary.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Product Does Not Crystallize The compound is too soluble in the chosen solvent. The solution is not supersaturated.Choose a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures. If the compound is soluble in a particular solvent, a second "anti-solvent" in which the compound is insoluble can be added dropwise to induce precipitation. Common recrystallization solvents include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
Oiling Out Instead of Crystallizing The boiling point of the solvent is too high, or the compound is melting before it dissolves. The solution is too concentrated.Use a lower-boiling point solvent. Ensure the solution is not heated above the melting point of the compound. Dilute the solution with more hot solvent before allowing it to cool.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution through celite before allowing it to cool and crystallize.
Low Yield of Crystals The compound has significant solubility in the cold solvent. The cooling process was too rapid.Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation. Allow the solution to cool slowly to room temperature before further cooling to encourage the formation of larger, purer crystals.

Data Presentation

Table 1: Example Data for Column Chromatography Purification of a this compound Analog

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 1-5% Ethyl Acetate in Hexanes
Typical Loading 1 g crude product per 50 g silica gel
Purity Before ~85% (by GC-MS)
Purity After >98% (by GC-MS)
Expected Yield 70-85%

Disclaimer: The data presented in this table is based on typical results for the purification of structurally similar spirocyclic amines and should be used as a general guideline.

Table 2: Example Data for Recrystallization Purification of a this compound Analog

ParameterValue
Solvent System Ethanol
Initial Purity >90% (by NMR)
Purity After >99% (by NMR)
Expected Yield 65-80%
Appearance White crystalline solid

Disclaimer: The data presented in this table is based on the successful recrystallization of a closely related compound and serves as a starting point for optimization.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or a mixture with a small amount of ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica gel to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For basic compounds, a mobile phase containing 0.5% triethylamine may be beneficial.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the purification of solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

  • Erlenmeyer flask, condenser, heating source, and filtration apparatus

Procedure:

  • Solvent Selection: Choose a suitable solvent by testing the solubility of small amounts of the crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude 1-Benzyl-1,7- diazaspiro[4.4]nonane Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Check (NMR, GC-MS, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Troubleshooting_Logic Start Purification Issue Encountered Check_Purity Assess Purity (TLC, NMR, etc.) Start->Check_Purity Impure Product Impure Check_Purity->Impure Impure Low_Yield Low Yield Check_Purity->Low_Yield Low Yield Optimize_Chroma Optimize Chromatography Impure->Optimize_Chroma Optimize_Recryst Optimize Recrystallization Impure->Optimize_Recryst Low_Yield->Optimize_Chroma Low_Yield->Optimize_Recryst Check_Stability Investigate Product Stability Low_Yield->Check_Stability Successful Purification Successful Optimize_Chroma->Successful Optimize_Recryst->Successful Check_Stability->Successful

References

Stability issues of 1-Benzyl-1,7-diazaspiro[4.4]nonane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzyl-1,7-diazaspiro[4.4]nonane under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound under acidic conditions?

A1: this compound, a diamine with a spirocyclic core, may exhibit instability in acidic environments. The primary points of susceptibility are the nitrogen atoms of the diazaspiro core and the benzylic C-N bond. Under acidic conditions, protonation of the nitrogen atoms can facilitate degradation pathways.

Q2: What are the likely degradation pathways for this compound in an acidic medium?

A2: While specific degradation products need to be identified experimentally, two primary degradation pathways can be hypothesized based on the structure of the molecule:

  • Debenzylation: The benzyl group is susceptible to cleavage under acidic conditions, which would lead to the formation of toluene or benzyl alcohol and the corresponding 1,7-diazaspiro[4.4]nonane.

  • Ring Opening: Acid catalysis can promote the opening of one of the pyrrolidine rings of the spirocyclic system.[1][2][3] This would result in the formation of a more flexible, non-spirocyclic amine derivative.

Q3: What are the standard conditions for conducting forced degradation studies on this compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4] For this compound, the following conditions for acid hydrolysis are recommended as a starting point. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be reliably detected.[5]

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 - 72 hours
0.5 M HCl60°C12 - 48 hours
1 M HClRoom Temp.48 - 96 hours

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method is crucial for monitoring the degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique. This method should be able to separate the parent compound from its potential degradation products.

Q5: What if I don't observe any degradation under the initial stress conditions?

A5: If the compound appears to be stable, you can incrementally increase the severity of the stress conditions. This can be achieved by:

  • Increasing the concentration of the acid (e.g., from 0.1 M to 1 M HCl).

  • Increasing the temperature (e.g., to 80°C).

  • Extending the duration of the study.

Q6: What should I do if the degradation is too rapid and extensive?

A6: If you observe more than 20% degradation, it is advisable to use milder conditions to better understand the initial degradation pathway. You can:

  • Decrease the acid concentration (e.g., to 0.01 M HCl).

  • Lower the temperature.

  • Shorten the exposure time.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No degradation observed The compound is highly stable under the tested conditions.Increase the severity of the stress conditions (higher acid concentration, higher temperature, or longer duration).
Degradation is too extensive (>20%) The stress conditions are too harsh.Reduce the severity of the stress conditions (lower acid concentration, lower temperature, or shorter duration).
Multiple new peaks in the chromatogram Formation of several degradation products.Use a gradient HPLC method to improve separation. Couple the HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products.
Poor peak shape in HPLC analysis Inappropriate mobile phase pH for an amine-containing compound.Use a mobile phase with a suitable buffer and pH to ensure consistent protonation of the amine functional groups. Adding a modifier like trifluoroacetic acid (TFA) can improve peak shape.
Inconsistent results Issues with sample preparation or analytical method.Ensure accurate and consistent sample preparation. Validate the stability-indicating HPLC method for linearity, accuracy, and precision.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette 1 mL of the stock solution into three separate vials.

    • To each vial, add 9 mL of 0.1 M HCl.

    • Incubate the vials at 60°C.

  • Time Points: Withdraw aliquots at 0, 8, 24, and 48 hours.

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_0 Forced Degradation Workflow prep Sample Preparation (1 mg/mL in Methanol) stress Acid Stress (0.1 M HCl, 60°C) prep->stress sampling Sampling at Time Points (0, 8, 24, 48h) stress->sampling quench Neutralization (0.1 M NaOH) sampling->quench analysis RP-HPLC Analysis quench->analysis

Caption: Experimental workflow for forced degradation studies.

G cluster_pathway Hypothetical Degradation Pathways under Acidic Conditions cluster_debenzylation Debenzylation cluster_ring_opening Ring Opening parent This compound debenz_prod1 1,7-Diazaspiro[4.4]nonane parent->debenz_prod1 H⁺ debenz_prod2 Toluene / Benzyl Alcohol parent->debenz_prod2 H⁺ ring_open_prod Ring-Opened Amine Derivative parent->ring_open_prod H⁺, H₂O

Caption: Potential degradation pathways of this compound.

G cluster_signaling Potential Signaling Pathway Involvement ligand Neuropeptide (e.g., CGRP, Substance P) receptor GPCR (e.g., CGRPR, NK1R) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream response Cellular Response (e.g., Pain, Inflammation) downstream->response drug Diazaspiro Compound (Antagonist) drug->receptor blocks binding

Caption: Potential role of diazaspiro compounds in GPCR signaling.

References

Technical Support Center: Palladium-Catalyzed Synthesis of Spirocyclic Imines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of spirocyclic imines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is showing low to no yield of the desired spirocyclic imine. What are the common causes and how can I improve the yield?

A1: Low yields in palladium-catalyzed spirocyclization reactions can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or competing side reactions. Here are key parameters to investigate and optimize:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Different catalytic systems show varying efficacy depending on the specific substrates. For instance, in some cascade reactions forming spirocyclic pyrrolines, Pd(PPh₃)₄ was identified as a highly suitable catalyst.[1] In other cases, a combination of a palladium precursor like Pd₂(dba)₃ with a specific phosphine ligand such as RuPhos has proven effective.[2] It is recommended to screen a panel of catalysts and ligands.

  • Base and Solvent Effects: The choice of base and solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF or toluene are often effective.[2][3] The base is crucial for the reaction, with common choices including organic amines (e.g., Et₃N) or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃).[3][4] Optimization of the base and solvent system is a critical step in improving yields.

  • Reaction Temperature and Time: These reactions are often sensitive to temperature. For example, increasing the temperature from 80 °C to 110 °C in one study improved the yield of the spirocyclic imine from 60% to 70%.[3] However, excessively high temperatures can lead to catalyst decomposition or increased side product formation.[2] A systematic optimization of both temperature and reaction time is advisable.

  • Water Contamination: The presence of water can lead to the hydrolysis of the imine product back to the corresponding ketone, a common side reaction.[3][4] The addition of drying agents, such as molecular sieves (4 Å), can effectively mitigate this issue and improve the yield of the desired spirocyclic imine.[3][4]

Q2: I am observing the formation of a significant amount of ketone byproduct. How can I suppress this side reaction?

A2: The formation of a ketone byproduct is a strong indication of imine hydrolysis. This is a common issue, particularly in reactions involving oxime precursors where an alkylideneaminopalladium(II) intermediate can decompose to an imine, which is then hydrolyzed.[4]

To minimize ketone formation:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. The use of freshly distilled solvents and oven-dried glassware is recommended.

  • Utilize Drying Agents: The addition of molecular sieves (4 Å) to the reaction mixture can effectively sequester trace amounts of water, thereby preventing the hydrolysis of the imine product.[3][4]

  • Optimize Reaction Time: Prolonged reaction times might increase the likelihood of product degradation or hydrolysis. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal time to quench the reaction.

Q3: My reaction is not proceeding to completion, and I observe unreacted starting material. What steps can I take?

A3: Incomplete conversion can be due to insufficient catalyst activity or catalyst deactivation. Consider the following troubleshooting steps:

  • Catalyst Loading: While catalytic amounts are used, the loading can be critical. If the reaction stalls, a modest increase in the catalyst and/or ligand loading may be beneficial. Typical loadings can range from 2.5 mol% to 10 mol% of the palladium source.[1][5]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bidentate ligands may not be suitable for all transformations; in some cases, monodentate ligands like RuPhos have been shown to be superior.[2] Screening different types of phosphine ligands is recommended.

  • Reaction Concentration: The concentration of the reactants can influence the reaction rate. In some instances, more polar solvents can decrease the yield and product selectivity.[2] Experiment with different concentrations to find the optimal conditions.

  • Atmosphere: These reactions are typically performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.[1] Ensure proper degassing of the solvent and maintenance of an inert atmosphere throughout the reaction.

Data Presentation: Optimization of Reaction Conditions

Below are tables summarizing the optimization of various reaction parameters from reported literature.

Table 1: Optimization of Catalyst, Ligand, Base, and Solvent for a Cascade Reaction [1]

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventYield (%)
1Pd(PPh₃)₄ (10)-Cs₂CO₃ (1.5)Dioxane53
2Pd(PPh₃)₄ (10)-Cs₂CO₃ (1.5)Toluene 75
3Pd(PPh₃)₄ (10)-Cs₂CO₃ (1.5)CH₃CN42
4Pd(PPh₃)₄ (10)-Cs₂CO₃ (1.5)DCE61
5Pd₂(dba)₃ (5)PPh₃ (20)Cs₂CO₃ (1.5)Toluene68
6Pd(OAc)₂ (10)PPh₃ (20)Cs₂CO₃ (1.5)Toluene55
7PdCl₂(PPh₃)₂ (10)-Cs₂CO₃ (1.5)Toluene62
8Pd(PPh₃)₄ (10)-K₂CO₃ (1.5)Toluene65
9Pd(PPh₃)₄ (10)-Na₃PO₄ (1.5)Toluene48
10Pd(PPh₃)₄ (10)-K₃PO₄ (1.5)Toluene52
11Pd(PPh₃)₄ (10)-NaOAc (1.5)Toluene35
12Pd(PPh₃)₄ (10)-PhCOOK (1.5)Toluene41

Table 2: Influence of Reaction Parameters on Spiro Imines Synthesis from Oximes [3]

RunCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield of Spiro Imine (%)Yield of Ketone (%)
1Pd(PPh₃)₄ (10)Et₃NDMF8011.56034
2Pd₂(dba)₂ + PPh₃ (10)Et₃NDMF8015840
3Pd(PPh₃)₄ (10)Et₃NDMF11017025
4Pd(PPh₃)₄ (10)K₂CO₃DMF11016528
5Pd(PPh₃)₄ (10)Et₃NDioxane11015530
6Pd(PPh₃)₄ (10)Et₃NToluene11014525
7Pd(PPh₃)₄ (10) Et₃N DMF 110 1 77 15

Note: Run 7 included the addition of molecular sieves 4 Å.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cascade Reaction for Spirocyclic Pyrroline Synthesis [1]

To a dried Schlenk tube are added γ,δ-unsaturated oxime ester (0.2 mmol), ethyl phenylpropiolate (0.4 mmol), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and Cs₂CO₃ (0.3 mmol, 1.5 equiv.). The tube is evacuated and backfilled with argon three times. Toluene (2 mL) is then added via syringe. The reaction mixture is stirred at 100 °C for 22 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired spirocyclic pyrroline.

General Procedure for the Synthesis of Spiro Imines from Dienyl Ketone Oximes [3][4]

In a flame-dried flask under an inert atmosphere, the dienyl ketone O-pentafluorobenzoyloxime (1.0 equiv.), Pd(PPh₃)₄ (0.10 equiv.), and activated molecular sieves 4 Å are placed. Anhydrous DMF is added, followed by the addition of triethylamine (Et₃N, 1.5 equiv.). The reaction mixture is heated to 110 °C and stirred for 1 hour. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the spiro imine.

Visualizations

Below are diagrams illustrating key concepts in the palladium-catalyzed synthesis of spirocyclic imines.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Catalyst, Base) assembly Assemble Reaction Under Inert Atmosphere reagents->assembly glassware Prepare Dry Glassware glassware->assembly solvent Add Anhydrous Solvent assembly->solvent heating Heat to Optimized Temperature solvent->heating quench Cool and Quench Reaction heating->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterization Characterization (NMR, MS, etc.) purify->characterization

Caption: A generalized experimental workflow for palladium-catalyzed reactions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Spirocyclic Imine cause1 Suboptimal Conditions start->cause1 cause2 Catalyst Issues start->cause2 cause3 Side Reactions start->cause3 sol1 Screen Solvents & Bases cause1->sol1 Address sol2 Optimize Temperature & Time cause1->sol2 Address sol3 Screen Catalysts & Ligands cause2->sol3 Address sol4 Increase Catalyst Loading cause2->sol4 Address sol5 Ensure Anhydrous Conditions (Add Molecular Sieves) cause3->sol5 Address

Caption: Troubleshooting logic for addressing low reaction yields.

reaction_mechanism pd0 Pd(0)Ln intermediate1 Alkylideneamino- palladium(II) Species pd0->intermediate1 oxime Dienyl Ketone Oxime Ester oxime->intermediate1 Oxidative Addition cyclization Intramolecular Heck-type Reaction intermediate1->cyclization spiro_pd_intermediate Spiro-palladacycle Intermediate cyclization->spiro_pd_intermediate elimination Reductive Elimination/ β-Hydride Elimination spiro_pd_intermediate->elimination elimination->pd0 Regenerates Catalyst product Spirocyclic Imine elimination->product

Caption: A simplified catalytic cycle for spirocyclic imine synthesis.

References

Technical Support Center: Optimization of Domino Radical Bicyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and professionals engaged in domino radical bicyclization reactions. Our goal is to help you overcome common challenges and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments.

Q1: My reaction is yielding a significant amount of monocyclized product instead of the desired bicyclized compound. What is causing this and how can I fix it?

A1: The formation of a monocyclic product is a common side reaction that occurs when the second cyclization step is slower than competing pathways. A primary factor is the nature of the substituent on the alkenyl moiety. For instance, if the precursor is an oxime radical attached to a methyl-substituted olefin, the capture of the alkoxyaminyl radical is hindered, leading predominantly to the monocyclized product.[1]

Troubleshooting Tip: To favor bicyclization, it is recommended to use substrates where the alkenyl moiety is attached to electron-withdrawing groups or aryl substituents.[2]

Q2: I am observing the formation of E/Z isomers of the starting oxime ether as major byproducts. How can I minimize this side reaction?

A2: This issue often arises from the premature reduction of the initially formed aryl radical by the radical mediator, such as tributyltin hydride (Bu₃SnH), before it can undergo the desired cyclization.[1] This is particularly prevalent when aryl radicals are involved.[1]

Troubleshooting Tip: Consider changing your radical initiator. Using triethylborane (Et₃B) as an initiator at room temperature can enhance diastereoselectivity and may alter the reaction kinetics to favor cyclization over premature reduction.[1] In some cases, employing stannylvinyl radicals generated from terminal alkynyl groups instead of aryl radicals from aryl halides can eliminate these reduction side products.[1]

Q3: My reaction is resulting in a complex mixture of products, possibly due to undesired hydrogen transfer or alternative cyclizations. How can this be addressed?

A3: In some radical cascade processes, side products can emerge from a 1,5-hydrogen transfer followed by a 6-exo-trig cyclization.[1] The reaction conditions, especially the concentration of the hydrogen donor (e.g., Bu₃SnH), can influence the competition between the desired cyclization and these alternative pathways.[1]

Troubleshooting Tip: Carefully control the addition rate and the overall concentration of Bu₃SnH. A slower addition rate can maintain a low steady-state concentration of the tin hydride, which can favor the intramolecular cyclization steps over intermolecular quenching or undesired hydrogen transfer reactions.[1]

Q4: I am struggling with poor diastereoselectivity in my bicyclization. What are some ways to improve it?

A4: Diastereoselectivity can be influenced by the choice of radical initiator and reaction temperature. As mentioned previously, triethylborane (Et₃B) as an initiator at room temperature has been shown to increase diastereoselectivity in certain systems.[1] The rigid, non-planar structure of the bicyclic product allows for precise spatial orientation of substituents, which can be influenced by the reaction conditions.

Troubleshooting Tip: Experiment with different radical initiators and reaction temperatures. Lowering the temperature may favor the formation of the thermodynamically more stable diastereomer.

Data Presentation: Reaction Condition Optimization

The following table summarizes reported yields for desired azaspiro compounds and common side products under different conditions.

Product TypeStarting Material MoietyRadical InitiatorYield (%)Reference
Desired 1-Azaspiro[4.4]nonaneAryl halide or terminal alkyneAIBN or Et₃B11–67%[1][2]
Side Product: E/Z Oxime EthersAryl halideAIBN or Et₃B9–28%[1]
Side Product: Monocyclized ProductMethyl-substituted olefinNot specifiedMajor Product[1]

Experimental Protocols

General Procedure for Domino Radical Bicyclization of O-benzyl Oxime Ethers

This protocol is based on the synthesis of 1-azaspiro[4.4]nonane derivatives.[1]

Method A: AIBN Initiator

  • Prepare a solution of the corresponding O-benzyl oxime ether (1.0 equiv), AIBN (0.2 equiv), and Bu₃SnH (1.5 equiv) in anhydrous cyclohexane (0.02 M).[1]

  • Reflux the mixture under a nitrogen atmosphere for the time specified for the particular substrate (e.g., 6 hours).[1]

  • Remove the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate mixtures).

Method B: Et₃B Initiator

  • Prepare a solution of the O-benzyl oxime ether (1.0 equiv) and Bu₃SnH (1.5 equiv) in anhydrous toluene (0.02 M).[1]

  • Degas the solution by bubbling nitrogen through it for 15 minutes.[1]

  • Add triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours).[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Visualized Workflows and Pathways

G cluster_start Reaction Initiation cluster_pathway Domino Radical Bicyclization Pathway cluster_side_reactions Common Side Reactions Start Starting Material (O-benzyl oxime ether) Radical_Gen Aryl/Vinyl Radical Generation Start->Radical_Gen Initiator Radical Initiator (AIBN or Et3B) Initiator->Radical_Gen Mediator Radical Mediator (Bu3SnH) Mediator->Radical_Gen Cyclization1 5-exo-trig Cyclization Radical_Gen->Cyclization1 Reduction Premature Reduction Radical_Gen->Reduction Premature quenching by Bu3SnH Cyclization2 Second 5-exo-trig Cyclization Cyclization1->Cyclization2 Mono_Product Monocyclized Product Cyclization1->Mono_Product If second cyclization is disfavored Product Desired Bicyclic Product (1-Azaspiro[4.4]nonane) Cyclization2->Product EZ_Isomers E/Z Oxime Ethers Reduction->EZ_Isomers

Caption: Domino radical bicyclization pathway and common side reactions.

G Start Experiment Failure or Low Yield Check_Yield Analyze Product Mixture: - Desired Product - Monocyclic Product - E/Z Isomers Start->Check_Yield High_Mono High Monocyclic Product? Check_Yield->High_Mono High_EZ High E/Z Isomers? Check_Yield->High_EZ Complex_Mixture Complex Mixture? Check_Yield->Complex_Mixture High_Mono->High_EZ No Sol_Mono Modify Substrate: Use electron-withdrawing groups on alkenyl moiety High_Mono->Sol_Mono Yes High_EZ->Complex_Mixture No Sol_EZ Change Initiator: Use Et3B at room temp. OR Use terminal alkyne precursor High_EZ->Sol_EZ Yes Sol_Complex Control Mediator Concentration: Slow addition of Bu3SnH Complex_Mixture->Sol_Complex Yes Re-evaluate Re-run Experiment and Analyze Results Complex_Mixture->Re-evaluate No Sol_Mono->Re-evaluate Sol_EZ->Re-evaluate Sol_Complex->Re-evaluate

Caption: Troubleshooting workflow for domino radical bicyclization experiments.

References

Technical Support Center: Removal of Benzyl Protecting Groups from 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the removal of N-benzyl protecting groups from 1,7-diazaspiro[4.4]nonane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for the debenzylation of N-benzyl protected amines like 1,7-diazaspiro[4.4]nonane?

A1: The most prevalent and generally effective methods for N-debenzylation are catalytic hydrogenation and catalytic transfer hydrogenation.[1] Catalytic hydrogenation typically involves the use of a palladium catalyst (e.g., Pd/C) with hydrogen gas.[1] Catalytic transfer hydrogenation (CTH) is often preferred for its milder conditions and avoidance of high-pressure hydrogen gas, utilizing a hydrogen donor like ammonium formate in the presence of a palladium catalyst.[2][3]

Q2: Are there any specific challenges I should anticipate when deprotecting a diamine like 1,7-diazaspiro[4.4]nonane?

A2: Yes, there are a few potential challenges. Firstly, achieving complete di-debenzylation without stopping at the mono-debenzylated intermediate can sometimes be difficult. Secondly, the resulting diamine product can potentially act as a catalyst poison, slowing down the reaction.[4] Careful monitoring of the reaction and appropriate catalyst selection are crucial.

Q3: How do I choose between standard catalytic hydrogenation and catalytic transfer hydrogenation?

A3: The choice depends on the available equipment and the sensitivity of other functional groups in your molecule. If you have access to a hydrogenation apparatus, standard hydrogenation is a robust method. However, if you lack this equipment or if your molecule contains other reducible functional groups that you wish to preserve, catalytic transfer hydrogenation is an excellent and often safer alternative.[2]

Q4: Can I use other deprotection methods besides hydrogenation-based techniques?

A4: While hydrogenation methods are the most common, other techniques exist, such as using strong acids or oxidizing agents.[4][5] However, these methods often require harsh conditions and may not be compatible with various functional groups, making them less ideal for complex molecules. For the deprotection of 1,7-diazaspiro[4.4]nonane, hydrogenation-based methods are generally recommended for their efficiency and milder conditions.

Troubleshooting Guide

Issue 1: The debenzylation reaction is slow or incomplete.

This is a common issue that can arise from several factors. Below is a systematic approach to troubleshooting this problem.

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity 1. Use a fresh batch of Pd/C or Pd(OH)₂/C (Pearlman's catalyst). 2. Ensure the catalyst was stored properly and has not been exposed to air for extended periods.The activity of palladium catalysts can diminish over time or with improper handling. Pearlman's catalyst is often more active for N-debenzylation.
Catalyst Poisoning 1. Purify the starting material to remove any sulfur- or phosphorus-containing impurities. 2. Use high-purity solvents. 3. Consider adding a small amount of a weak acid like acetic acid.Trace impurities can poison the palladium catalyst. The product amine can also inhibit the catalyst; protonating it with a weak acid can mitigate this effect.
Insufficient Hydrogen 1. For catalytic hydrogenation, ensure a continuous supply of hydrogen gas and that the system is properly sealed. 2. For CTH, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate) is used.A lack of the reducing agent will stall the reaction.
Poor Solubility 1. Try a different solvent system. Common solvents include methanol, ethanol, or mixtures with THF or ethyl acetate.The starting material and product may have different solubilities. A solvent that dissolves both is ideal for efficient reaction.
Incomplete Di-debenzylation 1. Increase the reaction time and/or temperature. 2. Increase the catalyst loading.The second debenzylation may be slower than the first. More forcing conditions can drive the reaction to completion.

Issue 2: I am observing side reactions or degradation of my product.

Potential Cause Troubleshooting Step Rationale
Over-reduction 1. If other reducible functional groups are present, switch to a milder method like CTH. 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed.Catalytic hydrogenation can reduce other functional groups like alkenes, alkynes, or nitro groups. CTH is often more chemoselective.
Product Instability 1. If the product is sensitive to the reaction conditions, consider a lower reaction temperature or a shorter reaction time with a more active catalyst.The free diamine may be unstable under prolonged heating or in the presence of certain reagents.

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This is a widely used and highly effective method for N-debenzylation.[2][3]

Materials:

  • N,N'-Dibenzyl-1,7-diazaspiro[4.4]nonane

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • To a stirred suspension of N,N'-dibenzyl-1,7-diazaspiro[4.4]nonane (1 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[3]

  • Heat the resulting reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the crude 1,7-diazaspiro[4.4]nonane.

  • The crude product can be further purified by column chromatography or crystallization if necessary.

Method 2: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This is the classic method for benzyl group removal.

Materials:

  • N,N'-Dibenzyl-1,7-diazaspiro[4.4]nonane

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • Dissolve N,N'-dibenzyl-1,7-diazaspiro[4.4]nonane (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20 mol% Pd) to the solution under an inert atmosphere (nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon for atmospheric pressure or a pressurized vessel) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter paper with water before disposal.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for N-debenzylation of various amines using catalytic transfer hydrogenation with Pd/C and ammonium formate, which can serve as a starting point for the deprotection of 1,7-diazaspiro[4.4]nonane.[2]

SubstrateReaction Time (min)Yield (%)
N-Benzyl-phenethylamine1090
N-Benzylaniline<1076
N-Benzyl-3-amino-1-propanol1095
N-Benzylethanolamine1086
N-Benzyl-N-methylethanolamine1083
N-Benzylpiperazine1092

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst add_h_source Add Hydrogen Source (H₂ Gas or NH₄HCO₂) add_catalyst->add_h_source run_reaction Stir at Appropriate Temperature add_h_source->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor monitor->run_reaction Incomplete filter Filter through Celite® monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for the debenzylation of 1,7-diazaspiro[4.4]nonane.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_outcome Outcome start Reaction Slow or Incomplete? check_catalyst Check Catalyst Activity start->check_catalyst Yes check_poisoning Suspect Catalyst Poisoning? check_catalyst->check_poisoning Active use_fresh Use Fresh Catalyst check_catalyst->use_fresh Inactive purify_sm Purify Starting Material check_poisoning->purify_sm Yes check_h2 Check Hydrogen Source check_poisoning->check_h2 No reaction_complete Reaction Complete use_fresh->reaction_complete purify_sm->reaction_complete check_solubility Check Solubility check_h2->check_solubility Sufficient increase_h2 Increase H₂ Pressure or Donor Amount check_h2->increase_h2 Insufficient change_solvent Change Solvent System check_solubility->change_solvent Poor incomplete_di Incomplete Di-debenzylation? check_solubility->incomplete_di Good increase_h2->reaction_complete change_solvent->reaction_complete increase_conditions Increase Time/Temp/ Catalyst Loading incomplete_di->increase_conditions Yes incomplete_di->reaction_complete No increase_conditions->reaction_complete

Caption: Troubleshooting decision tree for slow or incomplete debenzylation reactions.

References

Technical Support Center: Synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

A1: While specific literature on the synthesis of this compound is not abundant, analogous structures suggest that common strategies likely involve multi-step sequences. One plausible approach is the construction of the spirocyclic core via cyclization of a suitably substituted precursor. For instance, a common method for similar diazaspirocycles involves the cyclization of a precursor containing both amine functionalities, often following a key carbon-carbon or carbon-nitrogen bond-forming reaction to create the spirocyclic framework. Another potential route could be a domino reaction, such as a radical bicyclization of an acyclic precursor, which has been successfully employed for related azaspiro[4.4]nonane derivatives.[1]

Q2: What are the most likely impurities to be encountered during the synthesis?

A2: Based on related syntheses, common impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Intermediates: Incomplete reaction at any stage of a multi-step synthesis will lead to the presence of intermediates in the final product.

  • Byproducts of Cyclization: Incomplete cyclization can result in monocyclic amine impurities rather than the desired spirocyclic structure.

  • Over-alkylation Products: If benzylamine or a similar precursor is used, there is a possibility of forming tertiary amine byproducts through multiple alkylations.

  • Diastereomers: If chiral centers are formed during the synthesis, diastereomeric impurities may be present.[1]

  • Solvent and Reagent Residues: Residual solvents and reagents used during the reaction and workup can also contaminate the final product.

Q3: What analytical techniques are recommended for identifying impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of impurities.

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and initial purity assessment.
  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can be used to separate and quantify impurities.
  • Mass Spectrometry (MS): Helps in identifying the molecular weights of the main product and any impurities, providing clues to their structures.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help in the characterization of impurities if they are present in sufficient quantities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress closely using TLC or HPLC. - Ensure the reaction is allowed to proceed for a sufficient amount of time. - Check the quality and stoichiometry of all reagents.
Side Reactions - Optimize reaction temperature. Lowering the temperature may reduce the rate of side reactions. - Consider the use of protecting groups for one of the amine functionalities to prevent unwanted side reactions.
Product Degradation - Ensure appropriate workup conditions (e.g., pH, temperature) to avoid degradation of the product.
Inefficient Purification - Optimize the purification method (e.g., column chromatography solvent system, distillation conditions) to minimize product loss.
Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC
Potential Impurity Identification Troubleshooting and Remediation
Unreacted Starting Materials Compare the Rf values (TLC) or retention times (HPLC) with authentic samples of the starting materials.- Ensure the reaction goes to completion. - Optimize purification to effectively separate the starting materials from the product.
Monocyclic Intermediate Mass spectrometry should show a molecular weight corresponding to the non-cyclized precursor.- Drive the cyclization step to completion by adjusting reaction time, temperature, or reagent stoichiometry. - Purify the crude product using column chromatography.
Over-benzylated Byproduct Mass spectrometry will show a higher molecular weight corresponding to the addition of an extra benzyl group.- Use a controlled stoichiometry of the benzylating agent. - Consider a synthetic route that introduces the benzyl group at a later stage or uses a protecting group strategy.
Diastereomers May appear as closely eluting spots on TLC or peaks in HPLC. NMR spectroscopy may show duplicate signals for some protons and carbons.- Utilize chiral chromatography for separation if baseline resolution is not achieved with standard silica gel chromatography. - If the stereochemistry is not critical, the mixture of diastereomers may be acceptable.

Experimental Protocols for Analogous Syntheses

Protocol 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [2]

This synthesis involves the reductive cyclization of a cyanomethyl-substituted pyrrolidine derivative.

  • Reaction: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate is reacted with Raney Nickel in methanol under a hydrogen atmosphere (50 psi) at room temperature.

  • Purification: The final product is purified by recrystallization from ethanol.[2]

Protocol 2: Synthesis of 1-Azaspiro[4.4]nonane Derivatives via Domino Radical Bicyclization [1]

This method constructs the spirocycle from an acyclic O-benzyl oxime ether.

  • Reaction: The O-benzyl oxime ether is dissolved in cyclohexane with tributyltin hydride and a radical initiator (AIBN). The mixture is heated to 90°C.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

Visualizing a Potential Synthetic Pathway

The following diagram illustrates a hypothetical synthetic workflow for this compound, highlighting key stages where impurities might arise.

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Purification cluster_3 Potential Impurities A Starting Materials B Intermediate 1 (e.g., Substituted Pyrrolidine) A->B Reaction 1 I1 Unreacted Starting Materials A->I1 C Crude this compound B->C Cyclization Reaction I2 Incomplete Cyclization Product (Monocyclic) B->I2 D Pure this compound C->D Chromatography / Distillation I3 Over-benzylation Byproduct C->I3 I4 Diastereomers C->I4

Caption: A logical workflow for the synthesis of this compound, indicating potential points of impurity formation.

This guide is intended to provide general assistance. Specific experimental conditions and outcomes may vary. It is always recommended to consult relevant literature and perform small-scale optimization experiments.

References

Technical Support Center: Enhancing the Regioselectivity of Diazaspiro[4.4]nonane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of diazaspiro[4.4]nonane scaffolds.

Troubleshooting Guide

This guide addresses common challenges encountered during the regioselective functionalization of diazaspiro[4.4]nonanes, providing potential causes and solutions in a question-and-answer format.

Issue Potential Cause Suggested Solution
Poor or no regioselectivity in mono-functionalization Similar reactivity of the two nitrogen atoms: The electronic and steric environments of the two nitrogen atoms in the diazaspiro[4.4]nonane core may not be sufficiently different to favor reaction at one site over the other.Introduce a protecting group: Employ an orthogonal protecting group strategy to selectively block one nitrogen atom, allowing for the functionalization of the other.[1][2][3] The choice of protecting group should be guided by its stability to the subsequent reaction conditions and its selective removal.[4] Modify reaction conditions: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product.[5]
Di-functionalization occurs instead of mono-functionalization High reactivity of the reagent: The functionalizing reagent may be too reactive, leading to the rapid reaction at both nitrogen atoms. Stoichiometry of reagents: An excess of the functionalizing reagent will drive the reaction towards di-substitution.Control stoichiometry: Use one equivalent or slightly less of the functionalizing reagent relative to the diazaspiro[4.4]nonane substrate. Slow addition: Add the functionalizing reagent slowly to the reaction mixture to maintain a low concentration, favoring mono-functionalization. Use a less reactive reagent: Consider using a less reactive derivative of your functionalizing agent.
Low yield of the desired regioisomer Steric hindrance: The target nitrogen atom may be sterically hindered, slowing down the desired reaction.[6][7][8][9] Suboptimal reaction conditions: The solvent, temperature, or catalyst may not be optimal for the selective transformation.[10][11][12][13][14]Modify the protecting group: If using a protecting group, select one with a smaller steric profile. Optimize reaction conditions: Screen different solvents, temperatures, and catalysts to identify conditions that improve the yield of the desired isomer.[10][11][12][13][14] For example, in some cases, a catalyst-free approach under thermal conditions might offer better selectivity.[5]
Difficulty in removing the protecting group Inappropriate protecting group: The chosen protecting group may be too robust for the deprotection conditions, or the deprotection conditions may be too harsh for the functionalized molecule.Select an appropriate orthogonal protecting group: Choose a protecting group that can be removed under mild conditions that do not affect the newly introduced functional group.[2][4] For example, a Boc group is removed under acidic conditions, while a Cbz group is removed by hydrogenolysis.
Isomer separation is challenging Similar physical properties of regioisomers: The regioisomers may have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation.Derivatization: Temporarily derivatize the mixture to enhance the physical property differences between the isomers, facilitating separation. The derivatizing group can then be removed. Alternative chromatographic techniques: Explore different chromatography techniques, such as chiral chromatography if applicable, or supercritical fluid chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective functionalization of diazaspiro[4.4]nonanes?

A1: The primary challenge lies in differentiating the two nitrogen atoms within the spirocyclic core. Their similar chemical environments can lead to a lack of selectivity, resulting in mixtures of mono-substituted isomers and di-substituted products. To achieve regioselectivity, a careful strategy involving protecting groups or the exploitation of subtle differences in steric and electronic environments is often necessary.[2]

Q2: What are orthogonal protecting groups and why are they important for diazaspiro[4.4]nonane functionalization?

A2: Orthogonal protecting groups are groups that can be removed under distinct conditions without affecting each other.[2][3] This is crucial for the sequential functionalization of diazaspiro[4.4]nonanes. For instance, one nitrogen can be protected with a Boc group (acid-labile) and the other with a Cbz group (removed by hydrogenolysis). This allows for the selective deprotection and functionalization of one nitrogen, followed by the deprotection and functionalization of the second nitrogen with a different group.[4]

Q3: How does steric hindrance influence the regioselectivity of functionalization?

A3: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction.[6][7][8][9] In the context of diazaspiro[4.4]nonanes, if one nitrogen atom is in a more sterically crowded environment than the other, reagents will preferentially react at the less hindered nitrogen. This inherent difference can be exploited to achieve regioselectivity, especially with bulky reagents.

Q4: Can the reaction conditions be modified to enhance regioselectivity?

A4: Yes, reaction conditions play a critical role. Lowering the reaction temperature can favor the kinetic product, which may be the more desired regioisomer.[5] The choice of solvent can also influence selectivity by differentially solvating the transition states leading to the different products. Additionally, the catalyst used can have a profound effect on regioselectivity.[5]

Q5: What are some common protecting groups used for amines that could be applied to diazaspiro[4.4]nonanes?

A5: Common amine protecting groups that can be considered for diazaspiro[4.4]nonanes include:

  • Carbamates: tert-Butoxycarbonyl (Boc), Benzyl (Cbz or Z), and 9-Fluorenylmethoxycarbonyl (Fmoc).

  • Amides: Acetyl (Ac).

  • Sulfonamides: Tosyl (Ts) and Nosyl (Ns).

The choice of protecting group will depend on the planned subsequent reaction steps and the required deprotection conditions.[1]

Experimental Protocols

Protocol 1: Mono-N-Boc-Protection of a Generic Diazaspiro[4.4]nonane

This protocol describes a general procedure for the regioselective mono-protection of a diazaspiro[4.4]nonane using a Boc protecting group, a common strategy to enable further selective functionalization.

Materials:

  • Diazaspiro[4.4]nonane derivative

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diazaspiro[4.4]nonane derivative (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same anhydrous solvent to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the mono-Boc protected product.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-N-Boc-protected diazaspiro[4.4]nonane.

Protocol 2: Regioselective N-Alkylation of Mono-Protected Diazaspiro[4.4]nonane

This protocol outlines the alkylation of the unprotected nitrogen in a mono-protected diazaspiro[4.4]nonane.

Materials:

  • Mono-N-Boc-diazaspiro[4.4]nonane

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the mono-N-Boc-diazaspiro[4.4]nonane (1.0 eq) in anhydrous ACN or DMF, add potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water to quench the reaction and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-alkylated, N'-Boc-protected diazaspiro[4.4]nonane.

Visualizations

experimental_workflow cluster_protection Step 1: Mono-Protection cluster_functionalization Step 2: N-Functionalization cluster_deprotection Step 3: Deprotection (Optional) start Diazaspiro[4.4]nonane protect Add (Boc)2O (1 eq) and Base (e.g., TEA) start->protect workup1 Aqueous Workup and Purification protect->workup1 mono_protected Mono-N-Boc- diazaspiro[4.4]nonane workup1->mono_protected alkylate Add Alkyl Halide and Base (e.g., K2CO3) mono_protected->alkylate workup2 Aqueous Workup and Purification alkylate->workup2 functionalized N-Alkyl, N'-Boc- diazaspiro[4.4]nonane workup2->functionalized deprotect Add Acid (e.g., TFA) functionalized->deprotect workup3 Neutralization and Purification deprotect->workup3 final_product Mono-N-alkylated diazaspiro[4.4]nonane workup3->final_product troubleshooting_regioselectivity start Low Regioselectivity Observed q1 Is a protecting group strategy being used? start->q1 implement_pg Implement Orthogonal Protecting Group Strategy q1->implement_pg No q2 Is di-substitution a major side product? q1->q2 Yes no_pg No end Improved Regioselectivity implement_pg->end yes_pg Yes stoichiometry Adjust Stoichiometry (use <= 1 eq of reagent) q2->stoichiometry Yes q3 Is the yield of the desired isomer low? q2->q3 No slow_addition Use Slow Addition of Reagent stoichiometry->slow_addition slow_addition->end optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst) q3->optimize_conditions Yes q3->end No optimize_conditions->end

References

Reducing reaction time for the synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-Benzyl-1,7-diazaspiro[4.4]nonane, with a focus on reducing reaction time.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to prolonged reaction times or low yields.

Issue 1: Slow or incomplete initial N-benzylation of a precursor.

  • Question: My initial benzylation of the starting amine is taking a very long time or is not going to completion. How can I speed this up?

  • Answer: Slow N-alkylation can be due to several factors. Here are some troubleshooting steps:

    • Base Selection: Ensure the base is strong enough to deprotonate the amine. If you are using a mild base like K₂CO₃, consider switching to a stronger base such as NaH or KOH.

    • Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.

    • Phase-Transfer Catalysis: For heterogeneous reactions, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by facilitating the transport of the nucleophile between phases.

    • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, monitor for potential side reactions or degradation.

    • Leaving Group: While benzyl bromide is commonly used, ensure its quality. If the reaction is still slow, consider activating the benzyl group with an iodide source (e.g., catalytic NaI).

Issue 2: The cyclization step to form the spirocyclic core is sluggish.

  • Question: The formation of the diazaspiro[4.4]nonane ring system is inefficient and time-consuming. What are the key parameters to optimize?

  • Answer: Cyclization reactions are highly dependent on conditions that favor intramolecular over intermolecular processes. Consider the following:

    • High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization by reducing the probability of intermolecular side reactions.

    • Catalyst/Reagent Choice: The choice of cyclization strategy is critical. For reductive amination-based cyclizations, the selection of the reducing agent and acid catalyst can impact the rate. For other cyclization methods, ensure the catalyst is active and not poisoned.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the formation of spiro heterocyclic compounds.[1][2][3][4][5] The focused heating can accelerate the reaction and improve yields.

    • Temperature Control: While higher temperatures can speed up the reaction, they can also lead to decomposition. A systematic temperature screen is recommended to find the optimal balance.

Issue 3: Reduction of an amide or lactam precursor to the final amine is slow.

  • Question: I am using LiAlH₄ to reduce a lactam precursor, but the reaction is not complete even after prolonged stirring. What can I do?

  • Answer: The reduction of amides with LiAlH₄ can sometimes be sluggish. Here are some optimization strategies:

    • Reagent Quality: Ensure your LiAlH₄ is fresh and has not been deactivated by moisture.

    • Solvent: Anhydrous THF or diethyl ether are the standard solvents. Ensure they are completely dry.

    • Temperature: While often run at room temperature or 0 °C, some amide reductions benefit from refluxing in THF.[6]

    • Activation: The addition of an activating agent like TMSCl can sometimes facilitate the reduction of stubborn amides under milder conditions.

    • Work-up Procedure: A proper aqueous work-up is crucial to liberate the amine product from the aluminum salts.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target reaction time for the synthesis of this compound?

A1: Reaction times are highly dependent on the chosen synthetic route and experimental conditions. With optimized protocols, individual steps can range from a few hours to overnight. By employing techniques like microwave-assisted synthesis, it may be possible to reduce key cyclization steps to under an hour.[2]

Q2: Can I use a different protecting group for the nitrogen and deprotect/benzylate at a later stage?

A2: Yes, using an alternative protecting group like Boc (tert-butyloxycarbonyl) can be advantageous in some synthetic strategies. The Boc group can be removed under acidic conditions, and the resulting secondary amine can then be benzylated. This approach can sometimes offer better control and purification options.

Q3: Are there any one-pot procedures to synthesize this compound to save time?

A3: Tandem or domino reactions can be developed to form the spirocyclic core in a single step from a suitable acyclic precursor. For example, a domino radical bicyclization approach, while potentially complex to optimize, could construct the 1-azaspiro[4.4]nonane skeleton in a single reaction.[7]

Q4: How critical is the purity of starting materials and solvents for reducing reaction time?

A4: The purity of all reagents and solvents is paramount. Impurities can poison catalysts, react with reagents, or lead to side products, all of which can slow down the desired reaction and complicate purification. Using high-purity, anhydrous solvents is especially critical for reactions involving moisture-sensitive reagents like LiAlH₄ or NaH.

Data Presentation

Table 1: Comparison of Reaction Conditions for a Hypothetical N-Benzylation Step

EntryBaseSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃AcetonitrileNone802465
2NaHDMFNone251285
3K₂CO₃Toluene/H₂OTBAB80892
4NaHDMFNaI (cat.)25695

Table 2: Effect of Microwave Irradiation on a Hypothetical Cyclization Step

EntryMethodSolventTemperature (°C)Reaction TimeYield (%)
1Conventional HeatingToluene11018 h70
2Microwave IrradiationToluene14020 min88

Experimental Protocols

Protocol 1: Microwave-Assisted Intramolecular Reductive Amination for Spiro-Cyclization

This protocol describes a hypothetical key cyclization step to form the this compound core from a suitable amino-ketone precursor.

  • To a solution of the amino-ketone precursor (1.0 eq) in 1,2-dichloroethane (0.1 M) in a microwave reactor vessel, add sodium triacetoxyborohydride (1.5 eq) and acetic acid (1.2 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound.

Protocol 2: LiAlH₄ Reduction of a Lactam Precursor

This protocol outlines the final reduction step to obtain this compound from a corresponding lactam.

  • To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF (0.2 M) at 0°C under an inert atmosphere (N₂ or Ar), add a solution of the lactam precursor (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 1 hour at room temperature until a granular precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or distillation.

Visualizations

Troubleshooting_Workflow cluster_alkylation Alkylation Troubleshooting cluster_cyclization Cyclization Troubleshooting cluster_reduction Reduction Troubleshooting Start Slow Reaction Time Observed Identify_Step Identify the Sluggish Step (e.g., Alkylation, Cyclization, Reduction) Start->Identify_Step Alkylation Slow N-Benzylation Identify_Step->Alkylation Alkylation Cyclization Slow Cyclization Identify_Step->Cyclization Cyclization Reduction Slow Reduction (LiAlH4) Identify_Step->Reduction Reduction Base Optimize Base (e.g., NaH, KOH) Alkylation->Base Solvent Change Solvent (e.g., DMF, DMSO) Alkylation->Solvent PTC Add Phase-Transfer Catalyst (e.g., TBAB) Alkylation->PTC Temp_A Increase Temperature Alkylation->Temp_A Outcome Reaction Time Reduced Base->Outcome Solvent->Outcome PTC->Outcome Temp_A->Outcome Dilution Use High Dilution Cyclization->Dilution Microwave Employ Microwave Synthesis Cyclization->Microwave Catalyst Screen Catalysts/Reagents Cyclization->Catalyst Temp_C Optimize Temperature Cyclization->Temp_C Dilution->Outcome Microwave->Outcome Catalyst->Outcome Temp_C->Outcome Reagent_Quality Check Reagent Quality Reduction->Reagent_Quality Solvent_Dry Ensure Anhydrous Solvent Reduction->Solvent_Dry Temp_R Increase Temperature (Reflux) Reduction->Temp_R Activation Add Activating Agent (TMSCl) Reduction->Activation Reagent_Quality->Outcome Solvent_Dry->Outcome Temp_R->Outcome Activation->Outcome

Caption: Troubleshooting workflow for reducing reaction time.

Synthetic_Pathway Precursor Acyclic Precursor Cyclization_Step Key Cyclization Step (e.g., Reductive Amination) Precursor->Cyclization_Step Spiro_Intermediate Diazaspiro[4.4]nonane Core Cyclization_Step->Spiro_Intermediate Final_Step Final Modification/ Deprotection/ Benzylation Spiro_Intermediate->Final_Step Product This compound Final_Step->Product

Caption: A generalized synthetic pathway.

References

Technical Support Center: Catalyst Poisoning in the Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning during the synthesis of spirocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my spirocyclic amine synthesis?

A1: The primary indicators of catalyst poisoning include a significant decrease in reaction rate, incomplete conversion of starting materials, and a drop in product yield or selectivity. In some cases, you might observe a change in the color of the reaction mixture or the catalyst itself. It is crucial to distinguish poisoning from other forms of deactivation like thermal degradation or mechanical loss.

Q2: Which catalysts are commonly used in spirocyclic amine synthesis and are they susceptible to poisoning?

A2: Transition metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), and nickel (Ni), are frequently employed. These catalysts are indeed susceptible to poisoning by a variety of substances that can be present in the reactants, solvents, or reaction atmosphere.

Q3: What are the typical sources of catalyst poisons in these reactions?

A3: Catalyst poisons can originate from several sources. Impurities in starting materials or reagents, such as sulfur-containing compounds from thiols or thioethers, can be a major issue. Solvents that have not been properly purified may contain traces of water, oxygen, or other reactive species. Furthermore, the reactants or products themselves, especially those containing nitrogen or sulfur heterocycles, can sometimes act as inhibitors or poisons to the catalyst.[1][2][3]

Q4: Can the choice of ligands influence the catalyst's susceptibility to poisoning?

A4: Absolutely. The ligand sphere around the metal center plays a critical role in catalyst stability and reactivity. Certain ligands can protect the metal center from coordination by poisons. For instance, strongly coordinating ligands might occupy the sites where a poison would otherwise bind. Conversely, some ligands might be displaced by strongly binding poisons, leading to catalyst deactivation.

Q5: Is it possible to regenerate a poisoned catalyst?

A5: In many cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst. Poisons that are reversibly adsorbed on the catalyst surface can often be removed by thermal treatment or chemical washing.[1][2] However, strong chemisorption or the formation of stable metal-poison compounds may lead to irreversible deactivation.

Troubleshooting Guides

Problem 1: Sudden drop in catalytic activity during a rhodium-catalyzed intramolecular hydroamination to form a spirocyclic amine.

Possible Cause: Poisoning of the rhodium catalyst by impurities in the substrate or solvent.

Troubleshooting Steps:

  • Analyze Reactants and Solvents:

    • Use gas chromatography-mass spectrometry (GC-MS) to screen for volatile impurities in your solvent.

    • Perform elemental analysis on your starting material to check for the presence of common poisons like sulfur, phosphorus, or heavy metals.

  • Purify Starting Materials:

    • If impurities are detected, purify the starting materials. This can be achieved through recrystallization, distillation, or column chromatography.

    • Ensure solvents are of high purity and are properly degassed to remove oxygen.

  • Catalyst Regeneration (if poisoning is suspected):

    • For rhodium catalysts poisoned by adsorbed species, a mild thermal treatment under an inert atmosphere may be effective.

    • Chemical washing with a dilute acid or base solution, followed by thorough rinsing with a pure solvent, can also be attempted. The choice of washing agent depends on the suspected poison.

Problem 2: Gradual decrease in yield over several runs using a palladium-on-carbon (Pd/C) catalyst for a spirocyclization reaction.

Possible Cause: Leaching of the palladium from the support or fouling of the catalyst surface by reaction byproducts.

Troubleshooting Steps:

  • Analyze the Spent Catalyst:

    • Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the palladium content of the spent catalyst and compare it to a fresh sample. A significant decrease indicates leaching.

    • Employ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize the catalyst surface for signs of fouling or agglomeration of palladium nanoparticles.

  • Optimize Reaction Conditions:

    • If fouling is observed, consider modifying the reaction conditions to minimize the formation of byproducts. This could involve adjusting the temperature, pressure, or reaction time.

    • Using a different solvent might also help to prevent the deposition of byproducts on the catalyst surface.

  • Catalyst Regeneration:

    • Fouling by organic residues can often be reversed by calcination (controlled heating in the presence of air or oxygen) to burn off the carbonaceous deposits.[2]

    • If leaching is the primary issue, regeneration is not possible, and a new batch of catalyst should be used. Consider using a catalyst with a more robust support material.

Quantitative Data on Catalyst Poisoning

The following tables summarize quantitative data on the effects of common poisons on catalyst performance. While specific data for spirocyclic amine synthesis is limited, the provided information for related catalytic systems offers valuable insights.

Table 1: Effect of Sulfur Dioxide (SO₂) Concentration on Palladium Catalyst Activity in Methane Oxidation

SO₂ Concentration (ppm)Temperature for 50% Conversion (T₅₀) (°C)
0400
1-2>500 (Essentially full deactivation at 400°C)
20>500

Data adapted from studies on methane oxidation, demonstrating the severe deactivating effect of even low ppm levels of sulfur on palladium catalysts.[4]

Table 2: Common Catalyst Poisons and Their Effects on Transition Metal Catalysts

PoisonAffected CatalystsTypical Effect
Sulfur Compounds (H₂S, SO₂, thiols)Pd, Pt, Rh, NiStrong chemisorption on active sites, leading to severe and often irreversible deactivation.[4][5]
Nitrogen Compounds (pyridines, quinolines)Pd, Pt, RhCoordination to metal centers, blocking active sites. The effect can be reversible or irreversible depending on the binding strength.
Carbon Monoxide (CO)Pd, Rh, NiStrong coordination to metal centers, leading to competitive inhibition.
Heavy Metals (Pb, Hg, As)Pt, PdFormation of alloys with the active metal or physical blockage of active sites.[6]
Halogens (Cl⁻, Br⁻)VariousCan alter the electronic properties of the catalyst or cause corrosion of the metal center.
Water and OxygenNi, organometallic catalystsCan lead to oxidation of the active metal or decomposition of the catalyst complex.[7]

Experimental Protocols

Protocol 1: Identification of Sulfur Poisoning on a Palladium Catalyst
  • Sample Preparation:

    • Carefully recover the spent palladium catalyst from the reaction mixture by filtration.

    • Wash the catalyst with a high-purity solvent (e.g., anhydrous toluene or THF) to remove any adsorbed organic species.

    • Dry the catalyst under vacuum at a low temperature (e.g., 40-50 °C) to avoid thermal decomposition.

  • X-ray Photoelectron Spectroscopy (XPS) Analysis:

    • Mount a small amount of the dried catalyst on an XPS sample holder.

    • Acquire a survey spectrum to identify all elements present on the catalyst surface.

    • Perform high-resolution scans of the S 2p and Pd 3d regions. The presence of a peak in the S 2p region confirms sulfur poisoning. The binding energy of the S 2p peak can provide information about the oxidation state of the sulfur.

  • Energy-Dispersive X-ray Spectroscopy (EDX) with SEM:

    • Prepare a sample of the catalyst for SEM analysis.

    • Acquire an SEM image to visualize the catalyst morphology.

    • Perform EDX analysis on different areas of the catalyst to map the elemental distribution. The presence of sulfur co-localized with palladium is a strong indicator of poisoning.

Protocol 2: Regeneration of a Fouled Rhodium Catalyst by Chemical Washing
  • Catalyst Recovery:

    • After the reaction, separate the solid rhodium catalyst by filtration.

  • Washing Procedure:

    • Suspend the catalyst in a suitable solvent (e.g., methanol or dichloromethane).

    • Add a dilute solution of a mild acid (e.g., 0.1 M acetic acid) or base (e.g., 0.1 M sodium bicarbonate), depending on the nature of the fouling material.

    • Stir the suspension at room temperature for 1-2 hours.

    • Filter the catalyst and wash it extensively with deionized water to remove any residual acid or base.

    • Finally, wash the catalyst with a high-purity organic solvent (e.g., acetone or ethanol) to remove water.

  • Drying and Storage:

    • Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

    • Store the reactivated catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation or contamination.

Visualizations

Troubleshooting_Workflow start Reaction Failure: Low Yield / Slow Rate check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions analyze_catalyst Analyze Catalyst Activity check_conditions->analyze_catalyst fresh_vs_spent Compare Fresh vs. Spent Catalyst analyze_catalyst->fresh_vs_spent deactivation_suspected Deactivation Suspected fresh_vs_spent->deactivation_suspected poisoning Poisoning deactivation_suspected->poisoning Yes fouling Fouling deactivation_suspected->fouling Yes sintering Sintering deactivation_suspected->sintering Yes identify_poison Identify Poison (XPS, EDX, ICP-MS) poisoning->identify_poison optimize_conditions Optimize Conditions (Solvent, Temp) fouling->optimize_conditions new_catalyst Use New Catalyst sintering->new_catalyst purify_reagents Purify Reagents identify_poison->purify_reagents regenerate_poisoned Regenerate Catalyst (Chemical Wash / Thermal) purify_reagents->regenerate_poisoned regenerate_fouled Regenerate Catalyst (Calcination) optimize_conditions->regenerate_fouled

Caption: A workflow for troubleshooting catalyst deactivation.

Catalyst_Poisoning_Causes cluster_sources Sources of Poisons Catalyst Active Catalyst Poisoned_Catalyst Poisoned Catalyst Reactants Starting Materials (e.g., sulfur impurities) Reactants->Catalyst Poisoning Solvent Solvent Impurities (e.g., water, oxygen) Solvent->Catalyst Poisoning Byproducts Reaction Byproducts (e.g., coordinating heterocycles) Byproducts->Catalyst Poisoning

Caption: Common sources of catalyst poisons.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 1,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of plausible synthetic routes for 1,7-diazaspiro[4.4]nonane, a valuable scaffold in medicinal chemistry. Due to the limited availability of direct, detailed experimental data for the synthesis of the parent 1,7-diazaspiro[4.4]nonane in peer-reviewed literature, this comparison is constructed from an analysis of a key patent for a derivative, supplemented with established synthetic methodologies for analogous structures. The routes are evaluated based on potential efficiency, availability of starting materials, and overall synthetic strategy.

Introduction to 1,7-Diazaspiro[4.4]nonane

The 1,7-diazaspiro[4.4]nonane core consists of two pyrrolidine rings sharing a single spirocyclic carbon atom. This rigid, three-dimensional structure is of significant interest in drug discovery as it can present substituents in well-defined spatial orientations, potentially leading to enhanced target affinity and selectivity. A notable derivative, 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, has been the subject of a scalable synthesis, highlighting the pharmaceutical relevance of this scaffold.

Synthetic Route 1: Sequential N-Alkylation and Intramolecular Cyclization

This proposed route is based on the logical construction of the spirocycle from a pre-existing pyrrolidine ring. The key steps involve the mono-N-alkylation of a protected 3-aminopyrrolidine with a suitable four-carbon dielectrophile, followed by deprotection and intramolecular cyclization.

Experimental Protocol:

Step 1: Mono-N-Alkylation of N-Boc-3-aminopyrrolidine

To a solution of N-Boc-3-aminopyrrolidine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added a base, for instance, potassium carbonate (2.5 eq.). The mixture is stirred at room temperature, and then 1,4-dibromobutane (1.2 eq.) is added. The reaction is heated to reflux and monitored by TLC until completion. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude N-Boc-N-(4-bromobutyl)-3-aminopyrrolidine. Purification can be achieved by column chromatography.

Step 2: Deprotection and Intramolecular Cyclization

The Boc-protected intermediate from the previous step is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treated with a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, to remove the Boc protecting group. After completion of the deprotection, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate). The free amine then undergoes intramolecular cyclization to form the 1,7-diazaspiro[4.4]nonane. The product can be isolated and purified by standard techniques such as distillation or chromatography.

Data Summary for Route 1 (Hypothetical):

StepReactantsKey Reagents/SolventsTypical Yield (%)
1. Mono-N-AlkylationN-Boc-3-aminopyrrolidine, 1,4-dibromobutaneK₂CO₃, Acetonitrile60-70 (estimated)
2. Deprotection and CyclizationN-Boc-N-(4-bromobutyl)-3-aminopyrrolidineTFA or HCl in Dioxane, NaHCO₃70-80 (estimated)
Overall 42-56 (estimated)

Synthetic Route 2: Reductive Amination Approach

An alternative strategy involves the construction of the second pyrrolidine ring through a reductive amination pathway. This could involve the reaction of a suitable pyrrolidine-based amino aldehyde or amino ketone with a source of ammonia or a primary amine, followed by reduction.

Conceptual Experimental Workflow:

This route would likely begin with a protected 3-aminopyrrolidine derivative that is further functionalized to contain a four-carbon chain terminating in a carbonyl group. For instance, the protected amino group could be alkylated with a protected 4-halobutanal or 4-halobutanone. Following deprotection of the carbonyl group, intramolecular reductive amination would be carried out using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to furnish the spirocyclic core.

Data Summary for Route 2 (Conceptual):

StepKey TransformationPotential ReagentsChallenges
1. Precursor SynthesisSynthesis of a protected 3-(N-formylpropylamino)pyrrolidineAlkylation with a protected 4-halobutanal, followed by deprotectionSynthesis of the bifunctional starting material can be multi-step and low yielding.
2. Intramolecular Reductive AminationCyclization via imine/enamine formation and reductionNaBH₃CN or NaBH(OAc)₃Potential for side reactions and purification difficulties.

Comparison of Synthetic Routes

FeatureRoute 1: Sequential N-Alkylation and CyclizationRoute 2: Reductive Amination Approach
Overall Strategy Stepwise construction of the second ring.Formation of the second ring via C-N bond formation and reduction.
Starting Materials Readily available N-Boc-3-aminopyrrolidine and 1,4-dibromobutane.Requires a more complex, multi-functionalized starting material.
Number of Steps Potentially shorter and more convergent.Likely to be a longer and more complex sequence.
Potential Yield Estimated to be moderate to good.Highly dependent on the efficiency of the precursor synthesis.
Scalability Appears more amenable to scale-up based on the simplicity of the reactions.May present more challenges for large-scale synthesis.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_route1 Route 1: Sequential N-Alkylation and Cyclization cluster_route2 Route 2: Reductive Amination Approach A1 N-Boc-3-aminopyrrolidine C1 Mono-N-Alkylation A1->C1 B1 1,4-Dibromobutane B1->C1 D1 N-Boc-N-(4-bromobutyl)- 3-aminopyrrolidine C1->D1 E1 Deprotection & Intramolecular Cyclization D1->E1 F1 1,7-Diazaspiro[4.4]nonane E1->F1 A2 Protected 3-aminopyrrolidine derivative C2 Precursor Synthesis A2->C2 B2 Functionalized 4-carbon chain with carbonyl group B2->C2 D2 Pyrrolidine with pendant carbonyl chain C2->D2 E2 Intramolecular Reductive Amination D2->E2 F2 1,7-Diazaspiro[4.4]nonane E2->F2

Caption: Comparative workflow of two potential synthetic routes to 1,7-diazaspiro[4.4]nonane.

Conclusion

Based on the analysis of related synthetic methodologies, the Sequential N-Alkylation and Intramolecular Cyclization (Route 1) appears to be the more straightforward and potentially higher-yielding approach for the synthesis of 1,7-diazaspiro[4.4]nonane. The ready availability of the starting materials and the robustness of the individual transformations make it a promising strategy for both laboratory-scale synthesis and potential scale-up. The Reductive Amination Approach (Route 2) , while chemically sound, likely involves a more complex and lengthier synthesis of the required precursor, which may impact its overall efficiency.

Further experimental validation is necessary to fully elucidate the optimal reaction conditions and to provide a comprehensive and quantitative comparison of these routes. Researchers are encouraged to use this guide as a foundation for the development of a robust and efficient synthesis of 1,7-diazaspiro[4.4]nonane.

Unraveling the Biological Potential: A Comparative Analysis of 1-Benzyl-1,7-diazaspiro[4.4]nonane and Other Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Among these, spirocyclic compounds, characterized by their unique three-dimensional structures, have garnered significant attention for their potential to yield potent and selective drug candidates. This guide offers a comparative overview of the biological activity of 1-Benzyl-1,7-diazaspiro[4.4]nonane against other notable spirocyclic systems, supported by available experimental data. The focus will be on two key areas where these compounds have shown promise: modulation of nicotinic acetylcholine receptors (nAChRs) and anticancer activity.

The Spirocyclic Advantage in Drug Discovery

Spirocycles are rigid molecular frameworks where two rings share a single common atom. This structural feature imparts a distinct three-dimensionality that can lead to improved target affinity and selectivity compared to more flexible, linear molecules. The fixed orientation of substituents on a spirocyclic core allows for precise interaction with biological targets, a highly desirable attribute in rational drug design.

This compound: A Scaffold of Interest

The this compound core, a member of the broader azaspiro[4.4]nonane class, has been a subject of investigation, particularly for its interaction with central nervous system targets.

Comparative Biological Activity

Nicotinic Acetylcholine Receptor (nAChR) Modulation

For instance, a comparative analysis with the larger azaspiro[4.5]decane ring system reveals a divergence in primary activities. While azaspiro[4.4]nonanes are potent nAChR agonists, azaspiro[4.5]decane derivatives have shown significant activity as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists.[1]

Table 1: Comparative Activity of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives at CNS Targets

Spirocyclic ScaffoldPrimary Biological TargetTherapeutic Potential
Azaspiro[4.4]nonaneNicotinic Acetylcholine Receptor (nAChR) AgonistsCognitive and Neurological Disorders
Azaspiro[4.5]decaneSigma-1 (σ1) Receptor Ligands, M1 Muscarinic Receptor AgonistsNeuroprotection, Psychiatric Disorders, Cognitive Enhancement

This table is a qualitative comparison based on published research trends.[1]

Anticancer Activity

The rigid structure of spirocycles also makes them attractive candidates for anticancer drug development. While direct cytotoxic data for this compound is limited, studies on other spirocyclic systems, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, have demonstrated potent in vitro antitumor activity against various human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative Spirocyclic Compounds

Compound ClassCancer Cell LineIC50 (µM)
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
Compound 11dMDA-MB-231 (Breast)0.08
Compound 11hMDA-MB-231 (Breast)0.08
Compound 11kHeLa (Cervical)0.14
2-Azaspiro[4.5]decane Derivative (Atiprimod) Multiple Myeloma (MM.1S)~1.0

Data for 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives sourced from a study on their antitumor activity. Data for Atiprimod sourced from a study on its effect on multiple myeloma cells.[2]

This data highlights the potential of spirocyclic scaffolds in oncology, suggesting that derivatives of this compound may also warrant investigation for their cytotoxic effects.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Nicotinic Acetylcholine Receptor (α4β2) Competition Binding Assay

This assay is used to determine the binding affinity of a test compound to the α4β2 nAChR subtype.

Materials:

  • HEK293 cells stably expressing human α4 and β2 nAChR subunits.

  • Radioligand: [³H]-Epibatidine.

  • Non-specific Binding Competitor: Nicotine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold Assay Buffer. Centrifuge the homogenate and resuspend the pellet in fresh Assay Buffer. Repeat this washing step twice. The final pellet is resuspended to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Membrane preparation, [³H]-Epibatidine, and Assay Buffer.

    • Non-specific Binding: Membrane preparation, [³H]-Epibatidine, and a high concentration of Nicotine.

    • Competition Binding: Membrane preparation, [³H]-Epibatidine, and serial dilutions of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, which can then be converted to a Ki value.[3][4]

Diagram of nAChR Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay Setup cluster_analysis Data Acquisition & Analysis prep1 Homogenize Cells prep2 Centrifuge & Resuspend prep1->prep2 assay1 Total Binding prep2->assay1 assay2 Non-specific Binding prep2->assay2 assay3 Competition Binding prep2->assay3 acq1 Incubate assay1->acq1 assay2->acq1 assay3->acq1 acq2 Filter & Wash acq1->acq2 acq3 Scintillation Counting acq2->acq3 acq4 Calculate IC50/Ki acq3->acq4

Caption: Workflow for a typical nAChR radioligand competition binding assay.

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound (e.g., this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Correct for background absorbance. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values (the concentration at which 50% of cell viability is inhibited) can be calculated.[5][6][7][8]

Diagram of MTT Assay Workflow

G start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze G Ligand Ligand (e.g., Acetylcholine) Receptor GPCR (e.g., M1 Muscarinic) Ligand->Receptor Activates Gq Gq Protein Receptor->Gq Activates Spiro_Antagonist Spirocycle Antagonist Spiro_Antagonist->Receptor Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

References

A Comparative Structural Analysis of 1-Benzyl-1,7-diazaspiro[4.4]nonane and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and physicochemical properties of 1-Benzyl-1,7-diazaspiro[4.4]nonane and its key analogs. The following sections detail available experimental data, outline methodologies, and present comparative analyses to inform scaffold selection in medicinal chemistry.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecular scaffold are critical determinants of its drug-like characteristics, influencing absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of key computed properties for the parent 1-azaspiro[4.4]nonane scaffold and a functionalized derivative of this compound.

Property1-Azaspiro[4.4]nonane1-Benzyl-1,7-diaza-spiro[4.4]nonane-7-carboxylic acid tert-butyl ester
Molecular Formula C₈H₁₅NC₁₉H₂₈N₂O₂
Molecular Weight 125.21 g/mol 316.442 g/mol [1]
Predicted pKa (strongest basic) 11.2Not available
Predicted XLogP3 1.93.1[1]
Topological Polar Surface Area (TPSA) 12 Ų32.8 Ų[1]
Boiling Point Not available413.7°C at 760 mmHg[1]
Density Not available1.121 g/cm³[1]

Key Observations: The addition of the benzyl and Boc-protecting groups significantly increases the molecular weight and lipophilicity (XLogP3) of the diazaspiro[4.4]nonane core. The increase in the topological polar surface area suggests a potential change in the molecule's ability to form hydrogen bonds.

Structural Analysis: Insights from X-ray Crystallography

Direct crystallographic data for this compound was not found in the available literature. However, the crystal structure of a closely related analog, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one , provides valuable insights into the conformational preferences of this spirocyclic system.[2][3]

In the crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, both of the five-membered rings that are linked at the spiro center adopt an envelope conformation.[2][3] One of the rings has a carbon atom as the flap, while the other has a nitrogen atom as the flap.[2][3] The dihedral angle between the planes of these two rings is 80.46 (8)°.[2][3] This significant twist highlights the inherent three-dimensionality of the diazaspiro[4.4]nonane scaffold.

Table of Crystallographic Data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [2]

ParameterValue
Molecular Formula C₁₄H₁₈N₂O
Molecular Weight 230.30
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.630 (2)
b (Å) 8.4322 (18)
c (Å) 29.848 (7)
V (ų) 2423.8 (9)
Z 8
Dihedral Angle between Rings 80.46 (8)°

Experimental Protocols

X-ray Crystallography of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

The structural data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one was obtained through single-crystal X-ray diffraction.

Synthesis: The compound was synthesized by reacting methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate with Raney Nickel in methanol under a hydrogen atmosphere (50 Psi) at room temperature.[2] Colorless block-like crystals were obtained through recrystallization from ethanol.[2]

Data Collection: A MM007-HF CCD (Saturn 724+) diffractometer was used for data collection with Mo Kα radiation at a temperature of 173 K.[2]

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.[2]

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start Starting Materials: Methyl 1-benzyl-3-(cyanomethyl) pyrrolidine-3-carboxylate and Raney Ni reaction Reaction in Methanol under H₂ (50 Psi) at Room Temperature start->reaction product Crude Product reaction->product recrystallization Recrystallization from Ethanol product->recrystallization crystals Colorless Block Crystals recrystallization->crystals data_collection Data Collection (MM007-HF CCD Diffractometer) crystals->data_collection structure_solution Structure Solution (SHELXS97) data_collection->structure_solution refinement Structure Refinement (SHELXL97) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for the structural analysis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Spectroscopic Analysis: A Comparative Look

While specific NMR data for this compound is not detailed in the searched literature, analysis of related 1-azaspiro[4.4]nonane derivatives provides a basis for understanding the expected spectroscopic features.

¹H NMR: For derivatives of 1-azaspiro[4.4]nonane, the proton signals of the spirocyclic core typically appear in the aliphatic region of the spectrum. The presence of a benzyl group would introduce characteristic aromatic signals between 7.0 and 7.5 ppm. The benzylic protons would likely appear as a singlet or a multiplet, depending on adjacent stereocenters, typically in the range of 3.5 to 4.5 ppm.

¹³C NMR: The carbon signals for the spirocyclic framework are expected in the aliphatic region. The spiro carbon atom, being a quaternary carbon, would have a characteristic chemical shift. The benzyl group would show aromatic signals between 125 and 140 ppm, with the benzylic carbon appearing around 50-60 ppm.

The following diagram illustrates the logical relationship for predicting the spectroscopic features of the target compound based on its structural components.

logical_relationship cluster_components Structural Components cluster_predicted_spectra Predicted Spectroscopic Features target This compound diazaspiro Diazaspiro[4.4]nonane Core target->diazaspiro benzyl Benzyl Group target->benzyl h_nmr ¹H NMR: - Aliphatic signals for core - Aromatic signals (7.0-7.5 ppm) - Benzylic protons (3.5-4.5 ppm) diazaspiro->h_nmr contributes to c_nmr ¹³C NMR: - Aliphatic signals for core - Spiro carbon signal - Aromatic signals (125-140 ppm) - Benzylic carbon (50-60 ppm) diazaspiro->c_nmr contributes to benzyl->h_nmr contributes to benzyl->c_nmr contributes to

Predicted spectroscopic features based on structural components.

Conclusion

This comparative guide highlights the key structural and physicochemical characteristics of this compound and its analogs. The X-ray crystallographic data of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one confirms the inherent three-dimensionality and conformational rigidity of the diazaspiro[4.4]nonane scaffold. While experimental data for the primary target compound remains elusive in the public domain, the analysis of its analogs provides a solid foundation for researchers and drug development professionals to understand the properties of this important class of molecules. The provided data and experimental protocols can aid in the rational design of novel therapeutics incorporating the diazaspiro[4.4]nonane core.

References

Validation of 1-Benzyl-1,7-diazaspiro[4.4]nonane's binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinity of diazaspiro[4.4]nonane derivatives and their alternatives at sigma-1 and sigma-2 receptors.

The quest for selective and high-affinity ligands for sigma receptors is a burgeoning area of research, driven by the therapeutic potential of these proteins in a range of neurological and psychiatric disorders. Among the promising scaffolds, diazaspiro-alkane structures have garnered significant attention. This guide provides a comparative validation of the binding affinity of derivatives of the 1,7-diazaspiro[4.4]nonane scaffold and compares them with other relevant sigma receptor ligands. While specific binding data for 1-Benzyl-1,7-diazaspiro[4.4]nonane was not found in the reviewed literature, this guide focuses on closely related derivatives and established reference compounds to provide a valuable comparative context for researchers.

Comparative Binding Affinity Data

The following tables summarize the binding affinities (Ki in nM) of various diazaspiro derivatives and reference compounds for the sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.

CompoundScaffoldσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Diazaspiro[3.5]nonane Derivatives
Compound 4b (AD186)2,7-diazaspiro[3.5]nonane2.72710
Compound 5b (AB21)2,7-diazaspiro[3.5]nonane131027.8
Compound 8f (AB10)2,7-diazaspiro[3.5]nonane1016516.5
Reference Sigma Receptor Ligands
(+)-PentazocineBenzomorphan1.8>10,000>5555
HaloperidolButyrophenone1.524.216.1
DTG (Di-o-tolylguanidine)Guanidine35.539.91.1
SiramesinePhenylpiperidine12.610.50.8
(±)-7Tetrahydroisoquinoline48.40.590.012
(±)-8Tetrahydroisoquinoline1084.920.045

Table 1: Comparative binding affinities of selected diazaspiro derivatives and reference compounds for sigma-1 and sigma-2 receptors. Data compiled from multiple sources.[1][2][3]

Experimental Protocols

The determination of binding affinities for sigma receptors is primarily achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding to both sigma-1 and sigma-2 receptors.

Sigma-1 Receptor Binding Assay

This protocol is adapted from established methods using a selective radioligand.[4][5][6]

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.

  • Membrane Preparation: Homogenates from tissues with high sigma-1 receptor expression (e.g., guinea pig liver) or cells engineered to express the receptor.

  • Non-specific Binding Control: A high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM Haloperidol).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: Serial dilutions of the compound of interest.

  • Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound. The final concentration in the assay should typically range from picomolar to micromolar.

  • Incubation: In a 96-well plate, combine the membrane preparation (e.g., 100 µg of protein), [³H]-(+)-pentazocine (at a concentration near its Kd, typically 3-5 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Equilibration: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

This protocol is adapted from established methods, often employing a non-selective radioligand with a masking agent.[5][7]

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.

Materials:

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand.

  • Masking Agent: A high concentration of a selective sigma-1 ligand (e.g., 100 nM (+)-pentazocine) to block the binding of [³H]-DTG to sigma-1 receptors.

  • Membrane Preparation: Homogenates from tissues with high sigma-2 receptor expression (e.g., rat liver).

  • Non-specific Binding Control: A high concentration of an unlabeled sigma ligand (e.g., 10 µM DTG or haloperidol).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: Serial dilutions of the compound of interest.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]-DTG (typically 5 nM), the masking agent ((+)-pentazocine), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for 120 minutes.

  • Filtration and Washing: Follow the same procedure as for the sigma-1 receptor assay.

  • Quantification and Data Analysis: Follow the same procedure as for the sigma-1 receptor assay to determine the IC50 and Ki values.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway associated with sigma-1 receptor activation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_ligand Prepare Test Compound Dilutions competition Competition Binding: Membrane + Radioligand + Test Compound prep_ligand->competition prep_radio Prepare Radioligand Solution ([³H]-(+)-pentazocine or [³H]-DTG) total_binding Total Binding: Membrane + Radioligand prep_radio->total_binding nsb Non-specific Binding: Membrane + Radioligand + Unlabeled Ligand prep_radio->nsb prep_radio->competition prep_mem Prepare Receptor Membrane Homogenate prep_mem->total_binding prep_mem->nsb prep_mem->competition filtration Rapid Filtration & Washing total_binding->filtration nsb->filtration competition->filtration counting Scintillation Counting filtration->counting calculation Calculate Specific Binding counting->calculation analysis Determine IC50 and Ki calculation->analysis

Caption: Workflow for Radioligand Binding Assay.

The sigma-1 receptor is known to be a chaperone protein located at the endoplasmic reticulum (ER) that modulates intracellular calcium signaling.[8][9][10]

signaling_pathway cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r modulates er_ca Ca²⁺ Store ip3r->er_ca opens channel ca_signal Ca²⁺ Signaling Cascade er_ca->ca_signal Ca²⁺ release agonist Sigma-1 Agonist agonist->s1r ip3 IP3 ip3->ip3r activates

Caption: Sigma-1 Receptor Calcium Signaling Pathway.

References

1-Benzyl-1,7-diazaspiro[4.4]nonane: A Superior Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic properties is perpetual. While traditional scaffolds, particularly those based on flat, aromatic rings like piperazine, have been the bedrock of drug discovery for decades, they often present limitations in terms of selectivity, metabolic stability, and three-dimensionality. Emerging as a powerful alternative, the 1-Benzyl-1,7-diazaspiro[4.4]nonane scaffold offers a unique three-dimensional architecture that addresses many of these challenges, paving the way for the development of more potent, selective, and safer drugs.

This guide provides an objective comparison of the this compound scaffold against traditional scaffolds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced molecular architectures in their discovery programs.

The Shortcomings of Traditional Scaffolds

Traditional scaffolds, such as piperazine and other aromatic ring systems, have been instrumental in the development of numerous blockbuster drugs. However, their inherent planarity and conformational flexibility can lead to several drawbacks:

  • Promiscuous Binding: The flexible nature of scaffolds like piperazine allows them to adopt multiple conformations, often resulting in binding to unintended off-targets and leading to adverse side effects.

  • Metabolic Liability: Aromatic rings are often susceptible to metabolic degradation by cytochrome P450 enzymes, leading to poor pharmacokinetic profiles and the formation of potentially toxic metabolites.

  • Limited Exploration of Chemical Space: The planarity of these scaffolds restricts the spatial arrangement of substituents, limiting the exploration of the three-dimensional binding pockets of biological targets.

This compound: A Leap into Three-Dimensionality

The this compound scaffold, a member of the spirocyclic family, is characterized by two rings sharing a single carbon atom. This unique structural feature imparts a rigid, three-dimensional geometry that offers significant advantages in drug design.

Key Advantages:
  • Enhanced Selectivity and Potency: The constrained conformation of the spirocyclic core pre-organizes the appended functional groups into a specific spatial orientation. This precise positioning can lead to a more complementary fit within the target's binding site, resulting in higher potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-hybridized carbon atoms in the spirocyclic framework generally leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts.

  • Novel Chemical Space and Intellectual Property: The novelty of the spirocyclic scaffold provides access to unexplored chemical space, offering opportunities for the discovery of first-in-class therapeutics and strengthening intellectual property positions.

Comparative Performance Data

The superiority of spirocyclic scaffolds over traditional ones is not merely theoretical. A growing body of evidence from preclinical studies demonstrates their tangible benefits in improving drug-like properties.

Case Study: Sigma-2 (σ2) Receptor Ligands

A study directly comparing diazaspiro cores with the traditional piperazine scaffold in the development of σ2 receptor ligands revealed a nuanced but important relationship between scaffold choice and binding affinity. While in this particular study, the direct replacement of a piperazine moiety with certain diazaspiroalkanes led to a loss in affinity for the σ2R, it highlighted the critical role of the specific spirocycle and its substitution pattern in achieving desired biological activity. Computational docking studies in the same research underscored the importance of specific hydrogen bond interactions and π-stacking, which can be finely tuned with the rigid orientation provided by a spirocyclic core.[1]

Case Study: Dopamine D3 Receptor Antagonists

In the development of selective dopamine D3 receptor (D3R) antagonists, a series of compounds featuring arylated diazaspiro alkane cores were synthesized and evaluated. These compounds demonstrated high affinity for the D3R (Ki values in the nanomolar range) and exceptional selectivity over the D2R (ranging from 264- to 905-fold).[2] This high selectivity is attributed to the rigid diazaspiro scaffold, which optimally presents the aryl groups for interaction with the receptor's binding pocket.

Scaffold TypeCompound ExampleTargetBinding Affinity (Ki, nM)Selectivity (vs. D2R)Reference
Diazaspiroalkane Compound 15a Dopamine D3 Receptor25.6>900-fold[2]
Diazaspiroalkane Compound 11 Dopamine D3 Receptor24.2264-fold[2]
Traditional (Piperazine) (Various antipsychotics)Dopamine D2/D3 ReceptorsVariableOften less selective[2]

Table 1: Comparative Binding Data for Dopamine D3 Receptor Antagonists.

Physicochemical Property Comparison

The shift from planar, aromatic scaffolds to three-dimensional spirocyclic structures has a predictable and beneficial impact on key physicochemical properties relevant to drug development.

PropertyTraditional Scaffolds (e.g., Piperazine)This compoundRationale for Improvement
Fraction of sp³ carbons (Fsp³) LowHighIncreased saturation leads to improved solubility and metabolic stability.
Lipophilicity (cLogP) Often highGenerally lowerReduced planarity and increased polarity contribute to lower lipophilicity, improving ADME properties.
Aqueous Solubility Variable, often poorGenerally improvedThe less planar and more polar nature of the spirocycle enhances interactions with water.
Metabolic Stability Prone to aromatic oxidationMore stableLack of easily oxidizable aromatic rings reduces susceptibility to CYP450 metabolism.
Conformational Rigidity FlexibleRigidReduces the entropic penalty upon binding, potentially increasing potency.

Table 2: Comparison of Physicochemical Properties.

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of N-aryl diazaspiroalkanes involves a one-pot Palladium-catalyzed C-N cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated this compound derivative.[1]

In Vitro Biological Evaluation: Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D3 receptor)

  • Radioligand (e.g., [³H]spiperone)

  • Test compound (e.g., a this compound derivative)

  • Non-specific binding control (e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation.[2]

Visualizing the Advantage: Logical Relationships in Drug Design

The decision-making process in scaffold selection can be visualized to highlight the advantages of the spirocyclic approach.

Scaffold_Selection cluster_0 Traditional Scaffold Approach cluster_1 Spirocyclic Scaffold Approach Start Initial Hit Compound Aromatic Incorporate Traditional Scaffold (e.g., Piperazine) Start->Aromatic Spiro Incorporate This compound Start->Spiro Optimization Lead Optimization Aromatic->Optimization Issues Potential Issues: - Poor Selectivity - Metabolic Liability - Limited 3D Exploration Optimization->Issues Spiro_Optimization Lead Optimization Spiro->Spiro_Optimization Advantages Potential Advantages: + Enhanced Selectivity + Improved PK Properties + Novel Chemical Space Spiro_Optimization->Advantages

Caption: Scaffold selection workflow comparing traditional and spirocyclic approaches.

Conclusion

The this compound scaffold represents a significant advancement in medicinal chemistry, offering a robust platform to overcome the limitations of traditional, planar scaffolds. Its inherent three-dimensionality provides a pathway to drugs with improved potency, selectivity, and pharmacokinetic profiles. While the direct replacement of a traditional scaffold is not always a straightforward solution and requires careful design, the evidence strongly supports the strategic incorporation of spirocyclic motifs like this compound as a superior strategy for the discovery and development of next-generation therapeutics. As synthetic methodologies for these complex scaffolds become more accessible, their adoption is set to accelerate, unlocking new possibilities in the treatment of a wide range of diseases.

References

Assessing the Novelty of 1-Benzyl-1,7-diazaspiro[4.4]nonane's Chemical Space: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can unlock new biological targets and provide improved therapeutic profiles is a central theme in modern drug discovery. The shift from flat, aromatic structures towards more three-dimensional (3D) molecules has highlighted the potential of spirocyclic systems. Among these, the diazaspiro[4.4]nonane core has emerged as a promising scaffold. This guide provides a comparative analysis of 1-Benzyl-1,7-diazaspiro[4.4]nonane, assessing the novelty of its chemical space by comparing it with alternative diazaspirocyclic systems and other relevant scaffolds.

Introduction to the 1,7-Diazaspiro[4.4]nonane Scaffold

The 1,7-diazaspiro[4.4]nonane scaffold is a bicyclic heterocyclic system featuring two nitrogen atoms within a spirocyclic framework composed of two five-membered rings. This rigid, three-dimensional structure offers a unique spatial arrangement of substituents, which can lead to enhanced target selectivity and improved pharmacokinetic properties compared to more flexible or planar molecules. The benzyl group at the 1-position of the target molecule, this compound, provides a key point for interaction with biological targets and can influence the overall physicochemical properties of the compound.

Physicochemical Properties: A Comparative Analysis

To assess the potential of this compound in a drug discovery context, its physicochemical properties can be compared with those of other relevant spirocyclic scaffolds. While experimental data for this compound is limited, we can draw comparisons based on data for the parent scaffold and related structures.

PropertyThis compound (Predicted)1,7-Diazaspiro[4.4]nonane (Parent)2-Azaspiro[4.4]nonaneAzaspiro[4.5]decane
Molecular Weight ( g/mol ) 216.32126.20125.21139.24
XLogP3 ~3.1-0.31.62.1
Topological Polar Surface Area (TPSA) (Ų) 24.0624.0612.0312.03
Fraction of sp³ carbons (Fsp³) 0.711.01.01.0

Table 1: Comparison of Physicochemical Properties. Predicted values for this compound are sourced from chemical supplier databases. Data for other scaffolds are from publicly available chemical databases.

The introduction of the benzyl group significantly increases the molecular weight and lipophilicity (XLogP3) of the 1,7-diazaspiro[4.4]nonane core. The high fraction of sp³ carbons is a desirable feature in modern drug discovery, often correlating with improved solubility and metabolic stability.

Biological Activity and Therapeutic Potential: A Landscape of Related Compounds

  • Central Nervous System (CNS) Disorders: Azaspiro[4.4]nonane derivatives have been investigated as potent nicotinic acetylcholine receptor (nAChR) agonists, suggesting potential applications in cognitive and neurological disorders.[1] The related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in pain, neurodegeneration, and addiction.

  • Anticancer Activity: The 1-azaspiro[4.4]nonane core is found in the natural product Cephalotaxine, which exhibits antiproliferative activity.[2] This highlights the potential of the spiro[4.4]nonane framework to interact with targets relevant to oncology.

The novelty of this compound lies in the specific combination of the 1,7-diaza substitution pattern and the N-benzyl group, which may confer unique selectivity and potency profiles against various biological targets.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols that could be adapted for the study of this compound and its analogs.

Synthesis of the 1,7-Diazaspiro[4.4]nonane Core

A general approach to the synthesis of diazaspiro[4.4]nonane cores can be achieved through multi-step sequences. One reported method for a related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, involves the reductive cyclization of a pyrrolidine precursor.[3]

Example Protocol for a Related Compound (7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one):

  • Starting Material: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.

  • Reaction: The starting material is treated with Raney Nickel in methanol under a hydrogen atmosphere (50 psi) at room temperature.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol.

Note: This protocol is for a related isomer and would require modification for the synthesis of this compound.

Biological Assays

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay:

This assay determines the binding affinity of a compound to specific nAChR subtypes.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., α4β2 or α7).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound.

  • Detection: Separate the bound and free radioligand by filtration and measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

MTT Assay for Cytotoxicity:

This colorimetric assay is used to assess the effect of a compound on cell viability.

  • Cell Culture: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Novelty of the Chemical Space: A Visual Representation

To visualize the potential novelty of the this compound chemical space, we can consider its relationship to other known bioactive scaffolds. The following diagram illustrates a conceptual workflow for assessing this novelty.

G Workflow for Assessing Chemical Space Novelty A This compound (Target Scaffold) C Physicochemical Property Calculation (MW, LogP, TPSA, Fsp3) A->C D In Silico Library Screening (Virtual Screening) A->D B Known Bioactive Scaffolds (e.g., Azaspiro[4.5]decanes, Cephalotaxine) B->C B->D E Diversity Analysis (Comparison of Molecular Fingerprints) C->E D->E F Novel Chemical Space (Unexplored Property and Structural Regions) E->F G Synthesis & Biological Validation F->G

Caption: A conceptual workflow for assessing the novelty of a chemical scaffold.

Conclusion

This compound represents an intriguing scaffold that occupies a potentially novel area of chemical space. Its three-dimensional architecture, coupled with the specific placement of nitrogen atoms and the benzyl substituent, offers opportunities for the development of new therapeutic agents. While experimental data on this specific molecule is currently sparse, comparisons with related diazaspirocyclic compounds suggest potential applications in CNS disorders and oncology. Further exploration through synthesis, biological screening, and computational analysis is warranted to fully elucidate the novelty and therapeutic potential of this promising chemical entity.

References

Comparative Analysis of 1-Benzyl-1,7-diazaspiro[4.4]nonane Derivatives: A Guide to Cross-Reactivity Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 1-Benzyl-1,7-diazaspiro[4.4]nonane derivatives, a class of compounds with potential applications in neuroscience research. While specific cross-reactivity data for this chemical series is not extensively available in peer-reviewed literature, this document outlines the primary putative biological targets based on structurally related compounds and furnishes detailed experimental protocols for their evaluation. Furthermore, it visualizes the key signaling pathways associated with these targets to provide a comprehensive context for interpreting experimental findings.

Introduction to this compound Derivatives and Potential Targets

The this compound scaffold is a novel structural motif. Based on the pharmacological profiles of related diazaspiro[4.4]nonane and other spirocyclic compounds, the primary biological targets for this class of derivatives are likely to be within the central nervous system. These include:

  • Sigma Receptors (σ₁ and σ₂): The 2,7-diazaspiro[4.4]nonane scaffold has been shown to produce potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are involved in a wide range of cellular functions and are implicated in neurological disorders such as pain, neurodegeneration, and addiction.

  • Nicotinic Acetylcholine Receptors (nAChRs): Azaspiro[4.4]nonane derivatives have been widely investigated as potent agonists of various nicotinic acetylcholine receptor subtypes. These ligand-gated ion channels are crucial for synaptic transmission and are therapeutic targets for cognitive disorders and neurodegenerative diseases.

A thorough cross-reactivity assessment is therefore essential to determine the selectivity profile of any novel this compound derivative and to identify potential off-target effects that could lead to unforeseen side effects or provide opportunities for drug repurposing.

Quantitative Data Presentation

A comprehensive cross-reactivity study would involve screening this compound derivatives against a panel of receptors and transporters. The resulting data, typically in the form of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), should be tabulated for clear comparison.

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical this compound Derivative

Receptor/TransporterLigandKi (nM)
Primary Targets
Sigma-1 (σ₁)[³H]-(+)-PentazocineData not available
Sigma-2 (σ₂)[³H]-DTGData not available
α7 nAChR[¹²⁵I]-α-BungarotoxinData not available
α4β2 nAChR[³H]-EpibatidineData not available
Secondary/Off-Targets
Dopamine D₂[³H]-SpiperoneData not available
Serotonin 5-HT₂A[³H]-KetanserinData not available
Muscarinic M₁[³H]-PirenzepineData not available
Adrenergic α₁[³H]-PrazosinData not available
hERG Channel[³H]-AstemizoleData not available

Note: The table above is for illustrative purposes only. No public data is currently available for this compound derivatives.

Experimental Protocols

To determine the binding affinities of this compound derivatives, radioligand binding assays are a standard and robust method. Below are detailed protocols for assessing binding to sigma and nicotinic acetylcholine receptors.

Protocol 1: Sigma Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the affinity of compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1][2]

1. Materials and Reagents:

  • Membrane Preparation: Guinea pig brain membranes for σ₁ receptor binding and rat liver membranes for σ₂ receptor binding.

  • Radioligands:

    • For σ₁ receptors: [³H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol).

    • For σ₂ receptors: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Competitor:

    • For σ₁: Haloperidol (10 µM final concentration).

    • For σ₂: Unlabeled DTG (10 µM final concentration).

  • Masking Ligand (for σ₂ assay): (+)-Pentazocine (1 µM final concentration) to block binding to σ₁ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., GF/B glass fiber).

  • Cell harvester and liquid scintillation counter.

2. Membrane Preparation:

  • Dissect and homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold assay buffer using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. Store at -80°C.

3. Binding Assay Procedure:

  • Prepare serial dilutions of the this compound test compounds.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and non-specific binding competitor.

    • Competition Binding: Membrane preparation, radioligand, and the test compound at various concentrations. For the σ₂ assay, also include the masking ligand.

  • The final assay volume should be consistent (e.g., 200 µL). The final concentration of the radioligand should be close to its Kd value.

  • Incubate the plate at room temperature (for σ₂) or 37°C (for σ₁) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Terminate the assay by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol is a general method for determining the affinity of compounds for nAChR subtypes, which can be adapted for specific subtypes by using appropriate cell lines and radioligands.[3][4]

1. Materials and Reagents:

  • Cell Membranes: Membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α7 or α4β2 subunits).

  • Radioligands:

    • For α7 nAChR: [¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine.

    • For α4β2 nAChR: [³H]-Epibatidine or [³H]-Cytisine.

  • Non-specific Binding Competitor: A high concentration of a known nAChR ligand (e.g., 1 mM nicotine or carbamoylcholine).

  • Assay Buffer: Phosphate-buffered saline (PBS) or a Tris-based buffer containing physiological salt concentrations and bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail or Gamma Counter.

  • 96-well filter plates.

  • Cell harvester.

2. Membrane Preparation:

  • Culture the transfected cells to confluency.

  • Harvest the cells and prepare membranes as described in Protocol 1.

3. Binding Assay Procedure:

  • Follow the same setup for total binding, non-specific binding, and competition binding as described in Protocol 1, using the appropriate radioligand and competitor for the nAChR subtype of interest.

  • Incubate the assay plates at room temperature or 4°C for a time sufficient to reach equilibrium (this can vary depending on the radioligand).

  • Terminate the assay by filtration and wash the filters as previously described.

  • Measure radioactivity using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

4. Data Analysis:

  • Analyze the data as described in Protocol 1 to determine the IC50 and Ki values.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways associated with the primary targets of diazaspiro[4.4]nonane derivatives.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis compound 1-Benzyl-1,7- diazaspiro[4.4]nonane Derivative incubation Incubation with Radioligand & Test Compound compound->incubation membranes Receptor-expressing Membrane Preparation membranes->incubation filtration Rapid Filtration incubation->filtration counting Radioactivity Counting filtration->counting ic50 IC50 Determination (Non-linear Regression) counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki sigma1_receptor_pathway ligand Sigma-1 Agonist (e.g., this compound derivative) s1r Sigma-1 Receptor (σ₁R) (ER Membrane) ligand->s1r Binds and activates ip3r IP₃ Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release downstream Downstream Signaling (e.g., Kinase cascades, Gene transcription) ca_release->downstream alpha7_nachr_pathway agonist α7 nAChR Agonist (e.g., this compound derivative) a7nachr α7 Nicotinic Acetylcholine Receptor agonist->a7nachr Binds and opens channel ion_influx Cation Influx (Na⁺, Ca²⁺) a7nachr->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Ca²⁺-dependent Signaling Pathways (e.g., CAMKII, CREB) ion_influx->ca_signaling

References

In Vivo Efficacy of Diazaspiro[4.4]nonane-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of disorders, particularly those affecting the central nervous system (CNS). This guide provides a comparative analysis of the in vivo efficacy of diazaspiro[4.4]nonane-based compounds, with a focus on their anticonvulsant properties. The data presented is compiled from preclinical studies to aid in the evaluation and selection of promising candidates for further development.

Comparative In Vivo Anticonvulsant Activity

A significant body of research has focused on N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives for their potential as anticonvulsant agents. The following tables summarize the in vivo efficacy of selected compounds in two standard rodent models of epilepsy: the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) seizure test, which is considered a model for absence seizures. Efficacy is presented as the median effective dose (ED50), the dose at which 50% of the animals are protected from seizures.

Table 1: In Vivo Anticonvulsant Activity of N-Phenylamino-2-azaspiro[4.4]nonane-1,3-dione Derivatives in Mice

Compound IDSubstitution on Phenyl RingMES (ED50 mg/kg)scPTZ (ED50 mg/kg)
1j 4-Amino76.27[1]-
V 4-Methyl-Protection Noted
VI 2-Trifluoromethyl-Protection Noted
9 2,4-Dichloro100 (in mice)[2][3]-

Note: A dash (-) indicates that the data was not reported in the cited literature. "Protection Noted" indicates that the compound showed activity in the respective test, but a specific ED50 value was not provided in the referenced source.[4]

Table 2: In Vivo Anticonvulsant Activity of N-Phenylamino-2-azaspiro[4.4]nonane-1,3-dione Derivative in Rats

Compound IDSubstitution on Phenyl RingMES (ED50 mg/kg)
9 2,4-Dichloro30[2][3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the replication and validation of these findings.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice or rats are used.

  • Drug Administration: The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compounds.

  • Induction of Seizure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered via corneal or ear electrodes. The stimulus parameters are typically 50 mA for mice and 150 mA for rats, at 60 Hz for 0.2 seconds.

  • Endpoint: The endpoint of the MES test is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The ED50, the dose of the drug that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is employed to identify anticonvulsant compounds that may be effective against absence and myoclonic seizures.

  • Animal Model: Male albino mice are commonly used.

  • Drug Administration: Test compounds are administered as described for the MES test.

  • Induction of Seizure: Following the appropriate pre-treatment time, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

  • Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures, characterized by rhythmic contractions of the limbs, jaw, and vibrissae, lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of a clonic seizure during the observation period.

  • Data Analysis: The ED50, the dose of the drug that protects 50% of the animals from clonic seizures, is determined.

Signaling Pathways

Diazaspiro[4.4]nonane derivatives have also been identified as potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a variety of neurological functions and diseases.[5] The modulation of these receptors represents a potential mechanism of action for the observed in vivo effects.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_PlasmaMembrane Plasma Membrane Sigma1 Sigma-1 Receptor BiP BiP/GRP78 Sigma1->BiP Dissociates from IRE1 IRE1 Sigma1->IRE1 Regulates ER Stress PERK PERK Sigma1->PERK ATF6 ATF6 Sigma1->ATF6 IP3R IP3 Receptor Sigma1->IP3R Modulates IonChannels Ion Channels (K+, Na+, Ca2+) Sigma1->IonChannels Modulates GPCRs GPCRs Sigma1->GPCRs Modulates NMDAR NMDA Receptors Sigma1->NMDAR Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Ca2+ release VDAC VDAC Ca_ER->VDAC Transfers Ca2+ Mito_Ca Mitochondrial Ca2+ Uptake VDAC->Mito_Ca ROS ROS Production Mito_Ca->ROS Influences ATP ATP Production Mito_Ca->ATP Influences Ligand Diazaspiro[4.4]nonane Ligand (Agonist) Ligand->Sigma1 Binds

Figure 1: Simplified signaling pathway of the Sigma-1 receptor.

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[5] Ligand binding to the sigma-1 receptor can lead to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of various downstream effectors, including the IP3 receptor, which in turn influences calcium homeostasis between the ER and mitochondria.

Sigma2_Receptor_Signaling cluster_Cell Cellular Processes cluster_Trafficking Trafficking & Homeostasis cluster_Signaling Signaling Cascades cluster_Fate Cell Fate Sigma2 Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2->PGRMC1 Interacts with Cholesterol Cholesterol Homeostasis Sigma2->Cholesterol IonChannel_Traf Ion Channel Trafficking Sigma2->IonChannel_Traf Ca_Signal Ca2+ Signaling Sigma2->Ca_Signal ERK ERK Signaling Sigma2->ERK Proliferation Cell Proliferation Sigma2->Proliferation Apoptosis Apoptosis Sigma2->Apoptosis Ligand Diazaspiro[4.4]nonane Ligand Ligand->Sigma2 Binds

Figure 2: Overview of cellular processes modulated by the Sigma-2 receptor.

The sigma-2 receptor, now identified as TMEM97, is involved in a variety of cellular processes, including cholesterol homeostasis, ion channel trafficking, and the regulation of signaling cascades such as the ERK pathway. Its modulation by ligands can impact cell proliferation and apoptosis, making it a target of interest in both neuroscience and oncology.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the in vivo evaluation of diazaspiro[4.4]nonane-based compounds as anticonvulsants.

Anticonvulsant_Workflow cluster_Discovery Compound Synthesis & Selection cluster_InVivo In Vivo Efficacy Testing cluster_Tests Seizure Induction & Observation cluster_Analysis Data Analysis & Evaluation Synthesis Synthesis of Diazaspiro[4.4]nonane Derivatives Screening In Vitro Screening (e.g., Receptor Binding) Synthesis->Screening Animal_Model Rodent Models (Mice, Rats) Screening->Animal_Model Drug_Admin Compound Administration (i.p. or p.o.) Animal_Model->Drug_Admin MES_Test MES Test Drug_Admin->MES_Test scPTZ_Test scPTZ Test Drug_Admin->scPTZ_Test Tox_Assay Neurotoxicity Assay (e.g., Rota-rod) Drug_Admin->Tox_Assay Observation Observation of Seizure Endpoints MES_Test->Observation scPTZ_Test->Observation ED50_Calc ED50 Calculation Observation->ED50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis ED50_Calc->SAR_Analysis Tox_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Figure 3: Preclinical workflow for anticonvulsant drug discovery.

This guide provides a snapshot of the current understanding of the in vivo efficacy of diazaspiro[4.4]nonane-based compounds. The presented data and protocols are intended to serve as a resource for researchers in the field, facilitating the design of future studies and the development of novel therapeutics based on this promising scaffold.

References

Reproducibility of 1-Benzyl-1,7-diazaspiro[4.4]nonane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a notable absence of direct, detailed, and reproducible synthetic methods for 1-Benzyl-1,7-diazaspiro[4.4]nonane. Researchers and drug development professionals seeking to utilize this specific scaffold are therefore faced with the challenge of adapting methods from analogous structures. This guide provides a comparative analysis of a plausible two-step synthetic pathway, constructed from published methods for related compounds, to produce the target molecule. The proposed pathway involves the initial synthesis of a Boc-protected 1,7-diazaspiro[4.4]nonane core, followed by N-benzylation and subsequent deprotection.

Due to the lack of direct synthesis reports for this compound, this guide will focus on a modular approach. This involves leveraging methods for the synthesis of the core 1,7-diazaspiro[4.4]nonane scaffold, followed by standard N-alkylation techniques. The reproducibility of each step is a critical consideration for researchers.

Comparison of Potential Synthetic Pathways

A viable synthetic strategy for this compound can be envisioned through two primary routes, starting from a Boc-protected precursor:

  • Route A: N-benzylation of a mono-Boc-protected 1,7-diazaspiro[4.4]nonane, followed by deprotection of the Boc group.

  • Route B: Deprotection of a mono-Boc-protected 1,7-diazaspiro[4.4]nonane to yield the free diamine, followed by selective mono-N-benzylation.

The choice between these routes will depend on the selectivity of the N-benzylation step and the ease of handling the respective intermediates.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (Hypothetical)

A detailed, reproducible protocol for this specific synthesis is not currently published. The following is a generalized procedure based on common methods for the formation of similar spirocyclic diamines.

Reaction Scheme:

Starting_Materials Appropriate precursors Intermediate tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate Starting_Materials->Intermediate Multi-step synthesis Product 1,7-diazaspiro[4.4]nonane Intermediate->Product Boc Deprotection

Figure 1. General synthetic pathway to the 1,7-diazaspiro[4.4]nonane core.

Protocol 2: N-Benzylation of Amines

This protocol describes a general method for the N-benzylation of a secondary amine, which can be adapted for the mono-benzylation of 1,7-diazaspiro[4.4]nonane or its Boc-protected derivative.

  • Materials: 1,7-diazaspiro[4.4]nonane or tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, benzyl bromide or benzyl chloride, a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate), and a suitable solvent (e.g., acetonitrile or DMF).

  • Procedure: To a solution of the diamine in the chosen solvent, add the base followed by the dropwise addition of the benzylating agent at room temperature. The reaction is monitored by TLC or LC-MS for completion. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.

Protocol 3: Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group.

  • Materials: Boc-protected amine, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane), and a suitable solvent (e.g., dichloromethane (DCM)).

  • Procedure: The Boc-protected compound is dissolved in the solvent and treated with the acid at room temperature. The reaction progress is monitored by TLC or LC-MS. Once the starting material is consumed, the solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt.

Quantitative Data Summary

As there are no published reports on the synthesis of this compound with accompanying yield and reproducibility data, a quantitative comparison is not possible at this time. The reproducibility of the proposed synthetic steps would need to be established experimentally. The following table is a template for how such data could be presented once available.

StepReagents and ConditionsReported Yield (%)Reproducibility NotesReference
Synthesis of Boc-protected Core To be determinedN/ARequires experimental validationN/A
N-Benzylation Benzyl bromide, K₂CO₃, Acetonitrile, RTN/ADependent on substrate and reaction scale[General Methods]
Boc Deprotection TFA, DCM, RTTypically >95%Generally high, but substrate dependent[General Methods]

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound via the proposed route is illustrated below.

Synthesis_Workflow cluster_0 Route A cluster_1 Route B A_Start Boc-1,7-diazaspiro[4.4]nonane A_Benzylation N-Benzylation A_Start->A_Benzylation A_Intermediate Boc-1-Benzyl-1,7-diazaspiro[4.4]nonane A_Benzylation->A_Intermediate A_Deprotection Boc Deprotection A_Intermediate->A_Deprotection A_Product This compound A_Deprotection->A_Product B_Start Boc-1,7-diazaspiro[4.4]nonane B_Deprotection Boc Deprotection B_Start->B_Deprotection B_Intermediate 1,7-diazaspiro[4.4]nonane B_Deprotection->B_Intermediate B_Benzylation Selective N-Benzylation B_Intermediate->B_Benzylation B_Product This compound B_Benzylation->B_Product

Figure 2. Comparison of two potential synthetic routes to this compound.

Conclusion

The synthesis of this compound remains an area where detailed, published, and reproducible experimental data is lacking. The proposed synthetic pathways, based on the synthesis of a Boc-protected core followed by functionalization, offer a logical starting point for researchers. However, significant experimental work is required to establish reliable protocols and to gather the quantitative data necessary for a thorough comparison of reproducibility. Researchers are encouraged to carefully optimize and document their findings to contribute to the collective knowledge base for this important class of molecules.

Navigating the Labyrinth: A Head-to-Head Comparison of Analytical Methods for Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of spirocyclic amines is paramount. These unique three-dimensional structures, increasingly vital in modern medicinal chemistry, present distinct analytical challenges. This guide provides an objective, data-driven comparison of the principal analytical techniques used for their characterization and quantification, empowering you to select the optimal method for your research needs.

Spirocyclic amines, characterized by two rings sharing a single carbon atom, offer improved pharmacological properties such as receptor selectivity and metabolic stability. However, their rigid and complex structures demand robust analytical methods for accurate quantification, impurity profiling, and stereoisomer separation. This guide delves into a head-to-head comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative performance data and detailed experimental protocols to inform your methodological choices.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on various factors, including the physicochemical properties of the spirocyclic amine, the required sensitivity, and the nature of the analytical challenge, such as chiral separation or impurity detection. The following tables summarize the quantitative performance of each method based on available data for amines and related compounds.

Table 1: Performance Characteristics of Chromatographic Methods
ParameterHPLC-MSSFC-MSGC-MS
Typical Limit of Detection (LOD) 0.01 - 5 ng/mL[1]100 ppt - 1 ng/mL[2]3.0 - 7.3 pg/L (for certain derivatives)[3]
Typical Limit of Quantitation (LOQ) 0.1 - 15 ng/mL[1][4]0.5 ppm (for some impurities)[3]0.002 - 0.017 µg/g[5]
**Linearity (R²) **> 0.99[3][6]> 0.99[2]> 0.99[3]
Accuracy (% Recovery) 90 - 110%[1]92.6% to 109%[7]80 - 104%[3]
Precision (% RSD) < 15%[7]< 15%[7]< 15%[7]
Typical Analysis Time 5 - 30 minutes2 - 10 minutes[8]8 - 20 minutes[9]
Best Suited For Broad range of polar and non-polar compounds, impurity profiling, and quantification in biological matrices.Chiral separations, thermally labile compounds, "green" alternative to NP-HPLC.[8][10]Volatile and thermally stable spirocyclic amines and their derivatives.[11]
Table 2: Performance Characteristics of Quantitative NMR (qNMR)
Parameter¹H qNMR
Precision (% RSD) < 1%
Accuracy High (often >98%)
Linearity (R²) Not applicable (direct method)
Quantitation Limit ~ 0.1% (relative)
Analysis Time 5 - 20 minutes per sample
Best Suited For Purity assessment, quantification of major components, structural elucidation, no need for identical reference standards.[12]

Experimental Workflows and Logical Relationships

The journey from a newly synthesized spirocyclic amine to a fully validated analytical method involves a series of logical steps. The following diagram illustrates a typical workflow for selecting and validating an appropriate analytical method in a drug development context.

Analytical Method Selection Workflow Analytical Method Selection and Validation Workflow for Spirocyclic Amines cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Method Development & Optimization cluster_3 Phase 4: Method Validation (ICH Q2(R1)) cluster_4 Phase 5: Application A Spirocyclic Amine Candidate B Physicochemical Properties (Volatility, Polarity, Chirality, Thermal Stability) A->B C Initial Method Screening B->C D HPLC-MS (Broad Applicability) C->D E SFC-MS (Chiral/Green) C->E F GC-MS (Volatile) C->F G qNMR (Purity/Structure) C->G H Method Development D->H E->H F->H G->H I Optimization of Parameters (e.g., Mobile Phase, Column, Temperature) H->I J Method Validation I->J K Specificity J->K L Linearity J->L M Accuracy & Precision J->M N LOD & LOQ J->N O Robustness J->O P Validated Method O->P Q Routine Analysis (QC, Stability, etc.) P->Q

Caption: A generalized workflow for the selection and validation of an analytical method for a new spirocyclic amine drug candidate.

Detailed Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To quantify a spirocyclic amine and its related impurities in a drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a common starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and any less polar impurities, and then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for impurity profiling.

  • Source Parameters: Optimized for the specific analyte (e.g., capillary voltage, gas flow, and temperature).

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Prepare a series of calibration standards of the spirocyclic amine reference standard.

  • Filter all solutions through a 0.45 µm filter before injection.

Validation Parameters to Assess:

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference.

  • Linearity: Analyze a series of at least five concentrations and perform a linear regression.

  • Accuracy and Precision: Analyze replicate preparations of the analyte at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[8]

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, temperature).[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze for volatile spirocyclic amines or their thermally stable derivatives.

Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Mass spectrometer (e.g., single quadrupole or TOF).

Chromatographic Conditions:

  • Column: A low-polarity column such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Injection Mode: Split or splitless, depending on the concentration.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan for identification or SIM for quantification.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (if necessary): For non-volatile or highly polar amines, derivatization (e.g., with trifluoroacetic anhydride) may be required to improve volatility and chromatographic performance.[8]

  • Prepare calibration standards in the same solvent.

Validation Parameters to Assess: Similar to HPLC-MS.

Supercritical Fluid Chromatography (SFC-MS)

Objective: For the chiral separation and quantification of spirocyclic amine enantiomers.

Instrumentation:

  • SFC system with a CO₂ pump, modifier pump, autosampler, and back-pressure regulator.

  • Mass spectrometer.

Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP), often polysaccharide-based.

  • Mobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol or ethanol). Additives like diethylamine or trifluoroacetic acid may be used to improve peak shape.[13]

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-200 bar.

  • Column Temperature: 35-40 °C.

Mass Spectrometry Conditions: Similar to HPLC-MS, often with an atmospheric pressure chemical ionization (APCI) or ESI source.

Sample Preparation: Dissolve the sample in the mobile phase modifier.

Validation Parameters to Assess: Similar to HPLC-MS, with the addition of assessing enantiomeric resolution.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the purity of a spirocyclic amine drug substance without a specific reference standard for the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable.

  • Internal Standard: A high-purity compound with a simple spectrum (e.g., a single sharp peak) that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all nuclei.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a known amount of the spirocyclic amine sample.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

Data Processing and Analysis:

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Conclusion

The analytical landscape for spirocyclic amines is diverse, with each technique offering distinct advantages. HPLC-MS remains a versatile workhorse for a wide range of applications. For chiral separations, SFC-MS is emerging as a powerful and "greener" alternative. GC-MS is a valuable tool for volatile amines, while qNMR provides an absolute and direct method for purity determination. By understanding the principles, performance characteristics, and experimental protocols of these methods, researchers can confidently select and validate the most appropriate technique to navigate the analytical challenges posed by these complex and medicinally important molecules.

References

Safety Operating Guide

Navigating the Disposal of 1-Benzyl-1,7-diazaspiro[4.4]nonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural guidance for the safe handling and disposal of 1-Benzyl-1,7-diazaspiro[4.4]nonane, a unique diazaspiro compound. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Based on information for structurally related compounds, this chemical should be treated as hazardous.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of aerosols or dust, a NIOSH-approved respirator is essential.

Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

II. Disposal Procedures: A Step-by-Step Approach

Due to the lack of specific regulatory guidelines for this compound, a conservative approach to disposal is recommended, treating it as a hazardous chemical waste. The primary recommended method of disposal is through a licensed professional waste disposal service.

Step 1: Segregation and Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, paper towels) in a dedicated, clearly labeled, and sealed container.

  • The container must be compatible with the chemical to prevent degradation or reaction.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, harmful).

Step 3: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for pickup and disposal by a licensed and reputable hazardous waste disposal company.

  • Provide the disposal company with all available safety information, including any available Safety Data Sheets (SDS) for the compound or its analogs.

Decontamination of Labware:

  • Thoroughly decontaminate any labware that has come into contact with the compound using an appropriate solvent (e.g., ethanol, acetone) followed by washing with soap and water.

  • Collect the initial solvent rinse as hazardous waste.

III. Potential On-Site Treatment (For Informational Purposes Only)

While professional disposal is the mandated route, understanding the chemical's reactivity can inform emergency procedures or potential, though not recommended for routine use, on-site neutralization. The following information is based on the general reactivity of its constituent functional groups. These procedures should not be attempted without a thorough risk assessment and approval from your institution's environmental health and safety department.

The this compound molecule contains a benzylamine moiety, which is susceptible to oxidation, and a diazaspiro core, which could potentially undergo hydrolysis under certain conditions.

Oxidative Degradation:

  • Strong oxidizing agents can potentially degrade the benzylamine portion of the molecule. However, these reactions can be vigorous and produce other hazardous byproducts.

Hydrolysis:

  • The diazaspiro rings may be susceptible to hydrolysis under strong acidic or basic conditions, potentially breaking open the ring structure. This would likely require elevated temperatures and extended reaction times.

Quantitative Data Summary

ParameterGeneral Guideline for Amine Waste TreatmentNotes
pH for Neutralization Acidic amines may be neutralized with a weak base (e.g., sodium bicarbonate) to a pH of 6-8. Basic amines may be neutralized with a weak acid (e.g., citric acid).The pH of this compound solution should be determined prior to any neutralization attempt.
Oxidizing Agents Potassium permanganate, hydrogen peroxideReactions can be highly exothermic and should only be conducted on a small scale with appropriate cooling and monitoring. The stoichiometry of the reaction must be carefully calculated.
Reaction Temperature Ambient to slightly elevatedHigher temperatures may increase the rate of degradation but also the risk of uncontrolled reactions.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path cluster_decon Decontamination start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe collect Collect in Labeled, Sealed Container ppe->collect store Store in Designated Hazardous Waste Area collect->store decontaminate Decontaminate Labware collect->decontaminate After handling professional_disposal Arrange for Professional Disposal store->professional_disposal end End: Waste Disposed professional_disposal->end collect_rinse Collect Initial Rinse as Hazardous Waste decontaminate->collect_rinse collect_rinse->store

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need for a thorough institutional safety review and adherence to all applicable federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Essential Safety and Operational Guide for 1-Benzyl-1,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1-Benzyl-1,7-diazaspiro[4.4]nonane (CAS No. 128244-01-9). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards.[1] Adherence to the recommended personal protective equipment is mandatory to mitigate risks of exposure.

Hazard StatementDescriptionRecommended Personal Protective Equipment (PPE)
H315 Causes skin irritationGloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Protective Clothing: Lab coat, long pants, and closed-toe shoes.
H319 Causes serious eye irritationEye Protection: Safety glasses with side shields or chemical safety goggles.
H335 May cause respiratory irritationRespiratory Protection: Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator is recommended.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following experimental workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench Proceed to cleanup cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: Workflow for handling this compound.

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure all recommended PPE is worn correctly.

    • Set Up in a Chemical Fume Hood: All handling of this compound, including weighing and dissolution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

    • Gather Materials: Assemble all necessary equipment and reagents before commencing the experiment.

  • Handling:

    • Weighing: Carefully weigh the required amount of the compound. Avoid creating dust or aerosols.

    • Dissolution: Add the compound to the appropriate solvent within the fume hood.

    • Reaction: Conduct the experiment, maintaining containment within the fume hood.

  • Cleanup and Disposal:

    • Quenching: If applicable, quench the reaction mixture according to the specific experimental protocol.

    • Waste Segregation: Separate waste streams as outlined in the disposal plan below.

    • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.

    • Waste Disposal: Dispose of all waste in appropriately labeled, sealed containers.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Solid Waste: Collect any solid this compound waste in a designated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled container for halogenated or non-halogenated solvent waste, as appropriate. Do not pour down the drain.[3]

    • Compatibility: Do not mix incompatible waste streams.

  • Contaminated Materials:

    • PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

    • Glassware: Reusable glassware should be decontaminated. If broken, it should be disposed of in a designated glass waste container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.

    • Store waste containers in a designated, well-ventilated secondary containment area until they are collected by environmental health and safety personnel.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This guidance is based on available safety information for this compound and general laboratory safety principles. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) if available.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.